molecular formula C28H34O8 B1348783 Heteroclitin B CAS No. 140461-47-8

Heteroclitin B

カタログ番号: B1348783
CAS番号: 140461-47-8
分子量: 498.6 g/mol
InChIキー: PZUDCPSZWPLXKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Schisanwilsonin N is a natural product found in Schisandra lancifolia, Schisandra, and other organisms with data available.

特性

IUPAC Name

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDCPSZWPLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans (B1203133) from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

  • Column Chromatography: The crude extract is initially fractionated using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1130-1406.5-7.0 (s)
2110-120-
3140-150-
4110-1206.5-7.0 (s)
530-402.0-2.5 (m)
640-501.5-2.0 (m)
770-804.0-4.5 (m)
840-501.5-2.0 (m)
930-402.0-2.5 (m)
10110-1206.5-7.0 (s)
11140-150-
12130-140-
13110-1206.5-7.0 (s)
OMe55-603.5-4.0 (s)

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Biosynthesis_of_Dibenzocyclooctadiene_Lignans cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Formation cluster_dibenzocyclooctadiene Dibenzocyclooctadiene Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Matairesinol->Dibenzocyclooctadiene_Scaffold Intramolecular Oxidative Coupling Heteroclitin_B Heteroclitin_B Dibenzocyclooctadiene_Scaffold->Heteroclitin_B Tailoring Reactions (Hydroxylation, Methylation, etc.)

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Experimental_Workflow Plant_Material Kadsura heteroclita (Stems) Extraction Solvent Extraction (e.g., Petroleum Ether, Chloroform, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions pTLC Preparative Thin-Layer Chromatography Fractions->pTLC Semi-pure_Compounds Semi-pure Compounds pTLC->Semi-pure_Compounds HPLC Preparative HPLC Semi-pure_Compounds->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Biological_Assays

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans (B1203133) from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

  • Column Chromatography: The crude extract is initially fractionated using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1130-1406.5-7.0 (s)
2110-120-
3140-150-
4110-1206.5-7.0 (s)
530-402.0-2.5 (m)
640-501.5-2.0 (m)
770-804.0-4.5 (m)
840-501.5-2.0 (m)
930-402.0-2.5 (m)
10110-1206.5-7.0 (s)
11140-150-
12130-140-
13110-1206.5-7.0 (s)
OMe55-603.5-4.0 (s)

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Biosynthesis_of_Dibenzocyclooctadiene_Lignans cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Formation cluster_dibenzocyclooctadiene Dibenzocyclooctadiene Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Matairesinol->Dibenzocyclooctadiene_Scaffold Intramolecular Oxidative Coupling Heteroclitin_B Heteroclitin_B Dibenzocyclooctadiene_Scaffold->Heteroclitin_B Tailoring Reactions (Hydroxylation, Methylation, etc.)

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Experimental_Workflow Plant_Material Kadsura heteroclita (Stems) Extraction Solvent Extraction (e.g., Petroleum Ether, Chloroform, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions pTLC Preparative Thin-Layer Chromatography Fractions->pTLC Semi-pure_Compounds Semi-pure Compounds pTLC->Semi-pure_Compounds HPLC Preparative HPLC Semi-pure_Compounds->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Biological_Assays

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

  • Column Chromatography: The crude extract is initially fractionated using silica gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1130-1406.5-7.0 (s)
2110-120-
3140-150-
4110-1206.5-7.0 (s)
530-402.0-2.5 (m)
640-501.5-2.0 (m)
770-804.0-4.5 (m)
840-501.5-2.0 (m)
930-402.0-2.5 (m)
10110-1206.5-7.0 (s)
11140-150-
12130-140-
13110-1206.5-7.0 (s)
OMe55-603.5-4.0 (s)

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Biosynthesis_of_Dibenzocyclooctadiene_Lignans cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Formation cluster_dibenzocyclooctadiene Dibenzocyclooctadiene Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Matairesinol->Dibenzocyclooctadiene_Scaffold Intramolecular Oxidative Coupling Heteroclitin_B Heteroclitin_B Dibenzocyclooctadiene_Scaffold->Heteroclitin_B Tailoring Reactions (Hydroxylation, Methylation, etc.)

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Experimental_Workflow Plant_Material Kadsura heteroclita (Stems) Extraction Solvent Extraction (e.g., Petroleum Ether, Chloroform, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions pTLC Preparative Thin-Layer Chromatography Fractions->pTLC Semi-pure_Compounds Semi-pure Compounds pTLC->Semi-pure_Compounds HPLC Preparative HPLC Semi-pure_Compounds->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Biological_Assays

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan (B3055560) isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Carcinoma5.1–20.0

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cell density is determined.

  • Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

  • Control wells containing vehicle (e.g., DMSO) without the compound are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

  • The plates are washed multiple times with water to remove the TCA and air-dried.

  • A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

  • The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

  • The percentage of cell growth inhibition is calculated relative to the control wells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Workflow of In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 SRB Assay cluster_3 Data Analysis Culture Cell Culture (A549, DU145, KB, HCT-8) Harvest Harvest Cells Culture->Harvest Seed Seed Cells in 96-well Plates Harvest->Seed Prepare Prepare this compound Dilutions Treat Add Compound to Cells Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Read Absorbance at 515 nm Solubilize->Read Calculate Calculate % Growth Inhibition Read->Calculate Determine Determine GI50 Value Calculate->Determine

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

G This compound: Preliminary Biological Activity Profile This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Other Potential Activities\n(Data not available for this compound) Other Potential Activities (Data not available for this compound) This compound->Other Potential Activities\n(Data not available for this compound) A549 (Lung) A549 (Lung) Cytotoxicity->A549 (Lung) DU145 (Prostate) DU145 (Prostate) Cytotoxicity->DU145 (Prostate) KB (Nasopharynx) KB (Nasopharynx) Cytotoxicity->KB (Nasopharynx) HCT-8 (Ileocecal) HCT-8 (Ileocecal) Cytotoxicity->HCT-8 (Ileocecal) Anti-HIV Anti-HIV Other Potential Activities\n(Data not available for this compound)->Anti-HIV Anti-inflammatory Anti-inflammatory Other Potential Activities\n(Data not available for this compound)->Anti-inflammatory Antioxidant Antioxidant Other Potential Activities\n(Data not available for this compound)->Antioxidant

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan (B3055560) isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Carcinoma5.1–20.0

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cell density is determined.

  • Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

  • Control wells containing vehicle (e.g., DMSO) without the compound are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

  • The plates are washed multiple times with water to remove the TCA and air-dried.

  • A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

  • The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

  • The percentage of cell growth inhibition is calculated relative to the control wells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Workflow of In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 SRB Assay cluster_3 Data Analysis Culture Cell Culture (A549, DU145, KB, HCT-8) Harvest Harvest Cells Culture->Harvest Seed Seed Cells in 96-well Plates Harvest->Seed Prepare Prepare this compound Dilutions Treat Add Compound to Cells Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Read Absorbance at 515 nm Solubilize->Read Calculate Calculate % Growth Inhibition Read->Calculate Determine Determine GI50 Value Calculate->Determine

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

G This compound: Preliminary Biological Activity Profile This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Other Potential Activities\n(Data not available for this compound) Other Potential Activities (Data not available for this compound) This compound->Other Potential Activities\n(Data not available for this compound) A549 (Lung) A549 (Lung) Cytotoxicity->A549 (Lung) DU145 (Prostate) DU145 (Prostate) Cytotoxicity->DU145 (Prostate) KB (Nasopharynx) KB (Nasopharynx) Cytotoxicity->KB (Nasopharynx) HCT-8 (Ileocecal) HCT-8 (Ileocecal) Cytotoxicity->HCT-8 (Ileocecal) Anti-HIV Anti-HIV Other Potential Activities\n(Data not available for this compound)->Anti-HIV Anti-inflammatory Anti-inflammatory Other Potential Activities\n(Data not available for this compound)->Anti-inflammatory Antioxidant Antioxidant Other Potential Activities\n(Data not available for this compound)->Antioxidant

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Carcinoma5.1–20.0

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cell density is determined.

  • Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

  • Control wells containing vehicle (e.g., DMSO) without the compound are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

  • The plates are washed multiple times with water to remove the TCA and air-dried.

  • A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

  • The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

  • The percentage of cell growth inhibition is calculated relative to the control wells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Workflow of In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 SRB Assay cluster_3 Data Analysis Culture Cell Culture (A549, DU145, KB, HCT-8) Harvest Harvest Cells Culture->Harvest Seed Seed Cells in 96-well Plates Harvest->Seed Prepare Prepare this compound Dilutions Treat Add Compound to Cells Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Read Absorbance at 515 nm Solubilize->Read Calculate Calculate % Growth Inhibition Read->Calculate Determine Determine GI50 Value Calculate->Determine

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

G This compound: Preliminary Biological Activity Profile This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Other Potential Activities\n(Data not available for this compound) Other Potential Activities (Data not available for this compound) This compound->Other Potential Activities\n(Data not available for this compound) A549 (Lung) A549 (Lung) Cytotoxicity->A549 (Lung) DU145 (Prostate) DU145 (Prostate) Cytotoxicity->DU145 (Prostate) KB (Nasopharynx) KB (Nasopharynx) Cytotoxicity->KB (Nasopharynx) HCT-8 (Ileocecal) HCT-8 (Ileocecal) Cytotoxicity->HCT-8 (Ileocecal) Anti-HIV Anti-HIV Other Potential Activities\n(Data not available for this compound)->Anti-HIV Anti-inflammatory Anti-inflammatory Other Potential Activities\n(Data not available for this compound)->Anti-inflammatory Antioxidant Antioxidant Other Potential Activities\n(Data not available for this compound)->Antioxidant

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Lignans (B1203133) from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

  • Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

Chromatographic Purification:

  • The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

  • Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

  • Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

Cell LineCancer TypeGI50 (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Adenocarcinoma5.1–20.0

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[3][4][5]

  • Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Liver Injury: Acute liver injury is induced by the administration of a hepatotoxin, most commonly carbon tetrachloride (CCl4), dissolved in a vehicle like olive oil, via intraperitoneal injection.

  • Treatment: Animals are pre-treated with this compound, administered orally or intraperitoneally for a set period before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin (B1681676) is also included.

  • Biochemical Analysis: After a specific time following CCl4 injection, blood samples are collected to measure the serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological evaluation to assess the extent of liver damage, such as necrosis and inflammation.

  • Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

Signaling Pathways

The therapeutic effects of lignans from the Schisandraceae family are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound require further investigation, related lignans are known to interact with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB IkBa_p p-IκBα NFkB_n NF-κB (Nuclear) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes HeteroclitinB This compound HeteroclitinB->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some lignans have been shown to inhibit the phosphorylation of these MAPKs.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK p TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors p InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HeteroclitinB This compound HeteroclitinB->MAPKKK Inhibition? HeteroclitinB->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The general workflow for the investigation of this compound and related lignans from initial discovery to biological characterization is outlined below.

Experimental_Workflow PlantMaterial Plant Material (Schisandraceae) Extraction Extraction & Partitioning PlantMaterial->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS, CD) PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., SH-SY5Y cells) Bioassays->Neuroprotection Hepatoprotection Hepatoprotection Assays (e.g., CCl4 rat model) Bioassays->Hepatoprotection Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound and other lignans from the Schisandraceae family represent a promising class of natural products with diverse and potent biological activities. While preliminary studies have highlighted their cytotoxic potential, further research is imperative to fully elucidate their therapeutic efficacy and mechanisms of action in other areas such as neuroprotection and hepatoprotection. Specifically, future studies should focus on obtaining precise quantitative data (e.g., IC50 and EC50 values) for pure this compound in various biological assays and delineating its specific molecular targets and effects on key signaling pathways. Such data will be invaluable for the rational design and development of novel therapeutics based on this fascinating class of natural compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Lignans (B1203133) from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

  • Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

Chromatographic Purification:

  • The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

  • Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

  • Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

Cell LineCancer TypeGI50 (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Adenocarcinoma5.1–20.0

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[3][4][5]

  • Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Liver Injury: Acute liver injury is induced by the administration of a hepatotoxin, most commonly carbon tetrachloride (CCl4), dissolved in a vehicle like olive oil, via intraperitoneal injection.

  • Treatment: Animals are pre-treated with this compound, administered orally or intraperitoneally for a set period before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin (B1681676) is also included.

  • Biochemical Analysis: After a specific time following CCl4 injection, blood samples are collected to measure the serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological evaluation to assess the extent of liver damage, such as necrosis and inflammation.

  • Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

Signaling Pathways

The therapeutic effects of lignans from the Schisandraceae family are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound require further investigation, related lignans are known to interact with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB IkBa_p p-IκBα NFkB_n NF-κB (Nuclear) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes HeteroclitinB This compound HeteroclitinB->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some lignans have been shown to inhibit the phosphorylation of these MAPKs.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK p TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors p InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HeteroclitinB This compound HeteroclitinB->MAPKKK Inhibition? HeteroclitinB->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The general workflow for the investigation of this compound and related lignans from initial discovery to biological characterization is outlined below.

Experimental_Workflow PlantMaterial Plant Material (Schisandraceae) Extraction Extraction & Partitioning PlantMaterial->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS, CD) PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., SH-SY5Y cells) Bioassays->Neuroprotection Hepatoprotection Hepatoprotection Assays (e.g., CCl4 rat model) Bioassays->Hepatoprotection Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound and other lignans from the Schisandraceae family represent a promising class of natural products with diverse and potent biological activities. While preliminary studies have highlighted their cytotoxic potential, further research is imperative to fully elucidate their therapeutic efficacy and mechanisms of action in other areas such as neuroprotection and hepatoprotection. Specifically, future studies should focus on obtaining precise quantitative data (e.g., IC50 and EC50 values) for pure this compound in various biological assays and delineating its specific molecular targets and effects on key signaling pathways. Such data will be invaluable for the rational design and development of novel therapeutics based on this fascinating class of natural compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Lignans from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

  • Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification:

  • The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica gel.

  • A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

  • Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

  • Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

Cell LineCancer TypeGI50 (µg/mL)
A549Lung Carcinoma5.1–20.0
DU145Prostate Carcinoma5.1–20.0
KBEpidermoid Carcinoma5.1–20.0
HCT-8Ileocecal Adenocarcinoma5.1–20.0

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3][4][5]

  • Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Liver Injury: Acute liver injury is induced by the administration of a hepatotoxin, most commonly carbon tetrachloride (CCl4), dissolved in a vehicle like olive oil, via intraperitoneal injection.

  • Treatment: Animals are pre-treated with this compound, administered orally or intraperitoneally for a set period before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin is also included.

  • Biochemical Analysis: After a specific time following CCl4 injection, blood samples are collected to measure the serum levels of liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation to assess the extent of liver damage, such as necrosis and inflammation.

  • Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Signaling Pathways

The therapeutic effects of lignans from the Schisandraceae family are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound require further investigation, related lignans are known to interact with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB IkBa_p p-IκBα NFkB_n NF-κB (Nuclear) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes HeteroclitinB This compound HeteroclitinB->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some lignans have been shown to inhibit the phosphorylation of these MAPKs.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK p TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors p InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HeteroclitinB This compound HeteroclitinB->MAPKKK Inhibition? HeteroclitinB->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The general workflow for the investigation of this compound and related lignans from initial discovery to biological characterization is outlined below.

Experimental_Workflow PlantMaterial Plant Material (Schisandraceae) Extraction Extraction & Partitioning PlantMaterial->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS, CD) PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., SH-SY5Y cells) Bioassays->Neuroprotection Hepatoprotection Hepatoprotection Assays (e.g., CCl4 rat model) Bioassays->Hepatoprotection Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound and other lignans from the Schisandraceae family represent a promising class of natural products with diverse and potent biological activities. While preliminary studies have highlighted their cytotoxic potential, further research is imperative to fully elucidate their therapeutic efficacy and mechanisms of action in other areas such as neuroprotection and hepatoprotection. Specifically, future studies should focus on obtaining precise quantitative data (e.g., IC50 and EC50 values) for pure this compound in various biological assays and delineating its specific molecular targets and effects on key signaling pathways. Such data will be invaluable for the rational design and development of novel therapeutics based on this fascinating class of natural compounds.

References

"ethnobotanical uses of Kadsura species containing Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species Containing Heteroclitin B and Related Lignans (B1203133)

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a group of evergreen climbing shrubs widely distributed in the south-western provinces of China and other parts of Asia.[1] These plants, particularly species like Kadsura coccinea and Kadsura heteroclita, hold a significant place in Traditional Chinese Medicine (TCM) and local ethnomedicine, such as that of the Tujia people.[1][2] Phytochemical investigations have revealed that these species are a rich reservoir of structurally diverse and biologically active compounds, predominantly dibenzocyclooctadiene lignans and triterpenoids.[1]

Among the notable lignans isolated is this compound, found in Kadsura coccinea. This compound belongs to the dibenzocyclooctadiene lignan (B3055560) class, which is recognized for a wide array of pharmacological effects. The traditional uses of these plants, often for treating inflammatory conditions and viral ailments, are increasingly being substantiated by modern scientific research into the mechanisms of action of their constituent compounds. This guide provides a technical overview of the ethnobotanical applications of Kadsura species containing this compound and its structural analogues, linking them to quantitative pharmacological data and the underlying biochemical pathways.

Ethnobotanical Applications

The roots, stems, and fruits of Kadsura species are the primary parts used in traditional medicine. Their applications are often related to treating inflammatory diseases, gastrointestinal issues, and promoting general wellness. The ethnobotanical uses of Kadsura coccinea, the known source of this compound, and the closely related K. heteroclita are summarized below.

SpeciesTraditional NamePlant Part UsedEthnobotanical Use
Kadsura coccineaHeilaohu (黑老虎)Roots, StemsTreatment of rheumatoid arthritis (RA), gastric and duodenal ulcers, and various gastroenteric disorders.[1]
RootsManagement of gynecological problems.
Fruit (Roasted)Used as a sedative.
SeedConsidered an aphrodisiac, pectoral, and tonic.
Kadsura heteroclitaXue Tong (血通)Stems, LeavesTreatment of rheumatoid arthritis (RA), hepatitis, and muscle and joint spasms.
Genus Kadsura (General)-Stems, RootsTo promote blood circulation, relieve pain, and treat gastritis.

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional claims by demonstrating potent biological activities of extracts and isolated lignans from Kadsura species. These activities include anti-inflammatory, anti-HIV, hepatoprotective, and cytotoxic effects.

ActivityCompound/Extract SourceAssay DetailsResult (IC₅₀/EC₅₀)
Anti-inflammatory Dibenzocyclooctadiene lignans from Kadsura indutaNitric Oxide (NO) inhibition in LPS-activated RAW264.7 cellsIC₅₀: 10.7 µM to 34.0 µM
Anti-HIV Lignans from Schisandra rubriflora (related species)Inhibition of HIV-1(IIIB) induced syncytium formation in MT-4 cellsEC₅₀: 2.26 to 20.4 µg/mL
Interiorin from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.6 µg/mL
Lignans from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.4 and 1.6 µg/mL
Binankadsurin A from Kadsura angustifoliaAnti-HIV activityEC₅₀: 3.86 µM
Hepatoprotective Lignans from Kadsura coccineaProtection against acetaminophen (B1664979) (APAP)-induced HepG2 cell toxicityIncreased cell viability to >52.2% at 10 µM
Anti-Rheumatoid Arthritis Lignans from Kadsura coccineaInhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) cellsIC₅₀: 11.70 µM and 14.57 µM
Cytotoxicity Lignans from Kadsura coccineaActivity against HepG-2, HCT-116, BGC-823, and Hela cancer cell linesIC₅₀: 13.04 to 21.93 µM

Experimental Protocols

The isolation and evaluation of lignans like this compound from Kadsura species involve a multi-step process, from plant material extraction to detailed biological assays.

Extraction and Isolation
  • Plant Material Preparation: The dried roots or stems of the Kadsura species are pulverized into a fine powder to maximize the surface area for solvent extraction.

  • Initial Extraction: A common method involves maceration or sonication of the plant powder with a polar solvent. Typically, 70-100% aqueous ethanol (B145695) or methanol (B129727) is used. For plant material rich in lipids, a preliminary extraction with a non-polar solvent like hexane (B92381) is recommended to remove fats and waxes.

  • Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol). The dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography (CC) over silica (B1680970) gel. A gradient elution system, such as petroleum ether-ethyl acetate or hexane-acetone, is used to separate the compounds based on polarity.

  • Purification: Fractions containing the target lignans are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column, to yield pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one- and two-dimensional Nuclear Magnetic Resonance (1D/2D NMR) spectroscopy, and Circular Dichroism (CD) to establish the absolute configuration.

Key Biological Assays
  • Anti-inflammatory Assay (Nitric Oxide Inhibition):

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the isolated lignans for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value, representing the concentration at which NO production is inhibited by 50%, is calculated.

  • Anti-HIV Syncytium Formation Assay:

    • MT-4 cells are co-cultured with HIV-1-infected H9 cells in the presence of varying concentrations of the test compounds.

    • After a set incubation period, the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified under a microscope.

    • The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits syncytium formation by 50%.

    • Cell viability is concurrently assessed (e.g., using the MTT assay) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀).

  • Hepatoprotective Assay (APAP-induced Hepatotoxicity):

    • HepG2 human liver cancer cells are cultured and seeded in 96-well plates.

    • Cells are co-incubated with a toxic concentration of acetaminophen (APAP) and various concentrations of the test lignans.

    • After 24-48 hours, cell viability is measured using the MTT or similar colorimetric assay, which quantifies metabolic activity.

    • The protective effect is determined by the percentage increase in cell viability compared to cells treated with APAP alone.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action for dibenzocyclooctadiene lignans.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassay P Dried & Pulverized Kadsura Plant Material E Solvent Extraction (e.g., Ethanol) P->E F Fractionation (Solvent Partitioning) E->F C Column Chromatography (Silica Gel) F->C H Semi-Prep HPLC (C18 Column) C->H I Pure Lignan (e.g., this compound) H->I S Structure Elucidation (NMR, MS, CD) I->S B Biological Assays (Anti-inflammatory, Anti-HIV, etc.) I->B

Caption: General experimental workflow for the isolation and analysis of lignans.

G lignan Dibenzocyclooctadiene Lignans pka PKA lignan->pka mapk MAPK / NF-κB Pathways lignan->mapk INHIBITS creb CREB pka->creb nrf2_k Keap1-Nrf2 creb->nrf2_k Dissociates nrf2 Nrf2 nrf2_k->nrf2 are ARE nrf2->are Translocates to Nucleus aoe Antioxidant Enzyme Expression are->aoe cytokines Pro-inflammatory Cytokines & NO aoe->cytokines INHIBITS lps LPS (Inflammatory Stimulus) tlr TLR4 lps->tlr tlr->mapk mapk->cytokines

Caption: Anti-inflammatory mechanism of dibenzocyclooctadiene lignans.

G hiv HIV-1 Virion rna Viral RNA hiv->rna Enters Host Cell & Uncoats rt Reverse Transcriptase (RT) rna->rt dna Viral DNA rt->dna Reverse Transcription host Host Cell Integration dna->host lignan Dibenzocyclooctadiene Lignans (NNRTI) lignan->rt INHIBITS Enzyme Activity

Caption: Anti-HIV mechanism via Reverse Transcriptase inhibition.

Conclusion

Kadsura species, particularly K. coccinea, are a valuable resource in traditional medicine, with a history of use for treating conditions that are now understood to have inflammatory and viral underpinnings. The presence of dibenzocyclooctadiene lignans, including this compound, provides a strong chemical basis for these ethnobotanical applications. Scientific evidence increasingly supports the traditional claims, demonstrating potent anti-inflammatory, hepatoprotective, and anti-HIV activities for these compounds. The mechanisms often involve the modulation of key cellular signaling pathways such as NF-κB and Nrf2, or the direct inhibition of viral enzymes like HIV-1 reverse transcriptase. This convergence of traditional knowledge and modern pharmacology positions this compound and related lignans as promising lead compounds for the development of new therapeutics, warranting further investigation into their clinical potential and safety profiles.

References

"ethnobotanical uses of Kadsura species containing Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species Containing Heteroclitin B and Related Lignans (B1203133)

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a group of evergreen climbing shrubs widely distributed in the south-western provinces of China and other parts of Asia.[1] These plants, particularly species like Kadsura coccinea and Kadsura heteroclita, hold a significant place in Traditional Chinese Medicine (TCM) and local ethnomedicine, such as that of the Tujia people.[1][2] Phytochemical investigations have revealed that these species are a rich reservoir of structurally diverse and biologically active compounds, predominantly dibenzocyclooctadiene lignans and triterpenoids.[1]

Among the notable lignans isolated is this compound, found in Kadsura coccinea. This compound belongs to the dibenzocyclooctadiene lignan (B3055560) class, which is recognized for a wide array of pharmacological effects. The traditional uses of these plants, often for treating inflammatory conditions and viral ailments, are increasingly being substantiated by modern scientific research into the mechanisms of action of their constituent compounds. This guide provides a technical overview of the ethnobotanical applications of Kadsura species containing this compound and its structural analogues, linking them to quantitative pharmacological data and the underlying biochemical pathways.

Ethnobotanical Applications

The roots, stems, and fruits of Kadsura species are the primary parts used in traditional medicine. Their applications are often related to treating inflammatory diseases, gastrointestinal issues, and promoting general wellness. The ethnobotanical uses of Kadsura coccinea, the known source of this compound, and the closely related K. heteroclita are summarized below.

SpeciesTraditional NamePlant Part UsedEthnobotanical Use
Kadsura coccineaHeilaohu (黑老虎)Roots, StemsTreatment of rheumatoid arthritis (RA), gastric and duodenal ulcers, and various gastroenteric disorders.[1]
RootsManagement of gynecological problems.
Fruit (Roasted)Used as a sedative.
SeedConsidered an aphrodisiac, pectoral, and tonic.
Kadsura heteroclitaXue Tong (血通)Stems, LeavesTreatment of rheumatoid arthritis (RA), hepatitis, and muscle and joint spasms.
Genus Kadsura (General)-Stems, RootsTo promote blood circulation, relieve pain, and treat gastritis.

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional claims by demonstrating potent biological activities of extracts and isolated lignans from Kadsura species. These activities include anti-inflammatory, anti-HIV, hepatoprotective, and cytotoxic effects.

ActivityCompound/Extract SourceAssay DetailsResult (IC₅₀/EC₅₀)
Anti-inflammatory Dibenzocyclooctadiene lignans from Kadsura indutaNitric Oxide (NO) inhibition in LPS-activated RAW264.7 cellsIC₅₀: 10.7 µM to 34.0 µM
Anti-HIV Lignans from Schisandra rubriflora (related species)Inhibition of HIV-1(IIIB) induced syncytium formation in MT-4 cellsEC₅₀: 2.26 to 20.4 µg/mL
Interiorin from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.6 µg/mL
Lignans from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.4 and 1.6 µg/mL
Binankadsurin A from Kadsura angustifoliaAnti-HIV activityEC₅₀: 3.86 µM
Hepatoprotective Lignans from Kadsura coccineaProtection against acetaminophen (B1664979) (APAP)-induced HepG2 cell toxicityIncreased cell viability to >52.2% at 10 µM
Anti-Rheumatoid Arthritis Lignans from Kadsura coccineaInhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) cellsIC₅₀: 11.70 µM and 14.57 µM
Cytotoxicity Lignans from Kadsura coccineaActivity against HepG-2, HCT-116, BGC-823, and Hela cancer cell linesIC₅₀: 13.04 to 21.93 µM

Experimental Protocols

The isolation and evaluation of lignans like this compound from Kadsura species involve a multi-step process, from plant material extraction to detailed biological assays.

Extraction and Isolation
  • Plant Material Preparation: The dried roots or stems of the Kadsura species are pulverized into a fine powder to maximize the surface area for solvent extraction.

  • Initial Extraction: A common method involves maceration or sonication of the plant powder with a polar solvent. Typically, 70-100% aqueous ethanol (B145695) or methanol (B129727) is used. For plant material rich in lipids, a preliminary extraction with a non-polar solvent like hexane (B92381) is recommended to remove fats and waxes.

  • Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol). The dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography (CC) over silica (B1680970) gel. A gradient elution system, such as petroleum ether-ethyl acetate or hexane-acetone, is used to separate the compounds based on polarity.

  • Purification: Fractions containing the target lignans are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column, to yield pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one- and two-dimensional Nuclear Magnetic Resonance (1D/2D NMR) spectroscopy, and Circular Dichroism (CD) to establish the absolute configuration.

Key Biological Assays
  • Anti-inflammatory Assay (Nitric Oxide Inhibition):

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the isolated lignans for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value, representing the concentration at which NO production is inhibited by 50%, is calculated.

  • Anti-HIV Syncytium Formation Assay:

    • MT-4 cells are co-cultured with HIV-1-infected H9 cells in the presence of varying concentrations of the test compounds.

    • After a set incubation period, the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified under a microscope.

    • The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits syncytium formation by 50%.

    • Cell viability is concurrently assessed (e.g., using the MTT assay) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀).

  • Hepatoprotective Assay (APAP-induced Hepatotoxicity):

    • HepG2 human liver cancer cells are cultured and seeded in 96-well plates.

    • Cells are co-incubated with a toxic concentration of acetaminophen (APAP) and various concentrations of the test lignans.

    • After 24-48 hours, cell viability is measured using the MTT or similar colorimetric assay, which quantifies metabolic activity.

    • The protective effect is determined by the percentage increase in cell viability compared to cells treated with APAP alone.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action for dibenzocyclooctadiene lignans.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassay P Dried & Pulverized Kadsura Plant Material E Solvent Extraction (e.g., Ethanol) P->E F Fractionation (Solvent Partitioning) E->F C Column Chromatography (Silica Gel) F->C H Semi-Prep HPLC (C18 Column) C->H I Pure Lignan (e.g., this compound) H->I S Structure Elucidation (NMR, MS, CD) I->S B Biological Assays (Anti-inflammatory, Anti-HIV, etc.) I->B

Caption: General experimental workflow for the isolation and analysis of lignans.

G lignan Dibenzocyclooctadiene Lignans pka PKA lignan->pka mapk MAPK / NF-κB Pathways lignan->mapk INHIBITS creb CREB pka->creb nrf2_k Keap1-Nrf2 creb->nrf2_k Dissociates nrf2 Nrf2 nrf2_k->nrf2 are ARE nrf2->are Translocates to Nucleus aoe Antioxidant Enzyme Expression are->aoe cytokines Pro-inflammatory Cytokines & NO aoe->cytokines INHIBITS lps LPS (Inflammatory Stimulus) tlr TLR4 lps->tlr tlr->mapk mapk->cytokines

Caption: Anti-inflammatory mechanism of dibenzocyclooctadiene lignans.

G hiv HIV-1 Virion rna Viral RNA hiv->rna Enters Host Cell & Uncoats rt Reverse Transcriptase (RT) rna->rt dna Viral DNA rt->dna Reverse Transcription host Host Cell Integration dna->host lignan Dibenzocyclooctadiene Lignans (NNRTI) lignan->rt INHIBITS Enzyme Activity

Caption: Anti-HIV mechanism via Reverse Transcriptase inhibition.

Conclusion

Kadsura species, particularly K. coccinea, are a valuable resource in traditional medicine, with a history of use for treating conditions that are now understood to have inflammatory and viral underpinnings. The presence of dibenzocyclooctadiene lignans, including this compound, provides a strong chemical basis for these ethnobotanical applications. Scientific evidence increasingly supports the traditional claims, demonstrating potent anti-inflammatory, hepatoprotective, and anti-HIV activities for these compounds. The mechanisms often involve the modulation of key cellular signaling pathways such as NF-κB and Nrf2, or the direct inhibition of viral enzymes like HIV-1 reverse transcriptase. This convergence of traditional knowledge and modern pharmacology positions this compound and related lignans as promising lead compounds for the development of new therapeutics, warranting further investigation into their clinical potential and safety profiles.

References

"ethnobotanical uses of Kadsura species containing Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species Containing Heteroclitin B and Related Lignans

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a group of evergreen climbing shrubs widely distributed in the south-western provinces of China and other parts of Asia.[1] These plants, particularly species like Kadsura coccinea and Kadsura heteroclita, hold a significant place in Traditional Chinese Medicine (TCM) and local ethnomedicine, such as that of the Tujia people.[1][2] Phytochemical investigations have revealed that these species are a rich reservoir of structurally diverse and biologically active compounds, predominantly dibenzocyclooctadiene lignans and triterpenoids.[1]

Among the notable lignans isolated is this compound, found in Kadsura coccinea. This compound belongs to the dibenzocyclooctadiene lignan class, which is recognized for a wide array of pharmacological effects. The traditional uses of these plants, often for treating inflammatory conditions and viral ailments, are increasingly being substantiated by modern scientific research into the mechanisms of action of their constituent compounds. This guide provides a technical overview of the ethnobotanical applications of Kadsura species containing this compound and its structural analogues, linking them to quantitative pharmacological data and the underlying biochemical pathways.

Ethnobotanical Applications

The roots, stems, and fruits of Kadsura species are the primary parts used in traditional medicine. Their applications are often related to treating inflammatory diseases, gastrointestinal issues, and promoting general wellness. The ethnobotanical uses of Kadsura coccinea, the known source of this compound, and the closely related K. heteroclita are summarized below.

SpeciesTraditional NamePlant Part UsedEthnobotanical Use
Kadsura coccineaHeilaohu (黑老虎)Roots, StemsTreatment of rheumatoid arthritis (RA), gastric and duodenal ulcers, and various gastroenteric disorders.[1]
RootsManagement of gynecological problems.
Fruit (Roasted)Used as a sedative.
SeedConsidered an aphrodisiac, pectoral, and tonic.
Kadsura heteroclitaXue Tong (血通)Stems, LeavesTreatment of rheumatoid arthritis (RA), hepatitis, and muscle and joint spasms.
Genus Kadsura (General)-Stems, RootsTo promote blood circulation, relieve pain, and treat gastritis.

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional claims by demonstrating potent biological activities of extracts and isolated lignans from Kadsura species. These activities include anti-inflammatory, anti-HIV, hepatoprotective, and cytotoxic effects.

ActivityCompound/Extract SourceAssay DetailsResult (IC₅₀/EC₅₀)
Anti-inflammatory Dibenzocyclooctadiene lignans from Kadsura indutaNitric Oxide (NO) inhibition in LPS-activated RAW264.7 cellsIC₅₀: 10.7 µM to 34.0 µM
Anti-HIV Lignans from Schisandra rubriflora (related species)Inhibition of HIV-1(IIIB) induced syncytium formation in MT-4 cellsEC₅₀: 2.26 to 20.4 µg/mL
Interiorin from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.6 µg/mL
Lignans from Kadsura heteroclitaAnti-HIV activityEC₅₀: 1.4 and 1.6 µg/mL
Binankadsurin A from Kadsura angustifoliaAnti-HIV activityEC₅₀: 3.86 µM
Hepatoprotective Lignans from Kadsura coccineaProtection against acetaminophen (APAP)-induced HepG2 cell toxicityIncreased cell viability to >52.2% at 10 µM
Anti-Rheumatoid Arthritis Lignans from Kadsura coccineaInhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) cellsIC₅₀: 11.70 µM and 14.57 µM
Cytotoxicity Lignans from Kadsura coccineaActivity against HepG-2, HCT-116, BGC-823, and Hela cancer cell linesIC₅₀: 13.04 to 21.93 µM

Experimental Protocols

The isolation and evaluation of lignans like this compound from Kadsura species involve a multi-step process, from plant material extraction to detailed biological assays.

Extraction and Isolation
  • Plant Material Preparation: The dried roots or stems of the Kadsura species are pulverized into a fine powder to maximize the surface area for solvent extraction.

  • Initial Extraction: A common method involves maceration or sonication of the plant powder with a polar solvent. Typically, 70-100% aqueous ethanol or methanol is used. For plant material rich in lipids, a preliminary extraction with a non-polar solvent like hexane is recommended to remove fats and waxes.

  • Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography (CC) over silica gel. A gradient elution system, such as petroleum ether-ethyl acetate or hexane-acetone, is used to separate the compounds based on polarity.

  • Purification: Fractions containing the target lignans are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column, to yield pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one- and two-dimensional Nuclear Magnetic Resonance (1D/2D NMR) spectroscopy, and Circular Dichroism (CD) to establish the absolute configuration.

Key Biological Assays
  • Anti-inflammatory Assay (Nitric Oxide Inhibition):

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the isolated lignans for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value, representing the concentration at which NO production is inhibited by 50%, is calculated.

  • Anti-HIV Syncytium Formation Assay:

    • MT-4 cells are co-cultured with HIV-1-infected H9 cells in the presence of varying concentrations of the test compounds.

    • After a set incubation period, the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified under a microscope.

    • The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits syncytium formation by 50%.

    • Cell viability is concurrently assessed (e.g., using the MTT assay) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀).

  • Hepatoprotective Assay (APAP-induced Hepatotoxicity):

    • HepG2 human liver cancer cells are cultured and seeded in 96-well plates.

    • Cells are co-incubated with a toxic concentration of acetaminophen (APAP) and various concentrations of the test lignans.

    • After 24-48 hours, cell viability is measured using the MTT or similar colorimetric assay, which quantifies metabolic activity.

    • The protective effect is determined by the percentage increase in cell viability compared to cells treated with APAP alone.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action for dibenzocyclooctadiene lignans.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassay P Dried & Pulverized Kadsura Plant Material E Solvent Extraction (e.g., Ethanol) P->E F Fractionation (Solvent Partitioning) E->F C Column Chromatography (Silica Gel) F->C H Semi-Prep HPLC (C18 Column) C->H I Pure Lignan (e.g., this compound) H->I S Structure Elucidation (NMR, MS, CD) I->S B Biological Assays (Anti-inflammatory, Anti-HIV, etc.) I->B

Caption: General experimental workflow for the isolation and analysis of lignans.

G lignan Dibenzocyclooctadiene Lignans pka PKA lignan->pka mapk MAPK / NF-κB Pathways lignan->mapk INHIBITS creb CREB pka->creb nrf2_k Keap1-Nrf2 creb->nrf2_k Dissociates nrf2 Nrf2 nrf2_k->nrf2 are ARE nrf2->are Translocates to Nucleus aoe Antioxidant Enzyme Expression are->aoe cytokines Pro-inflammatory Cytokines & NO aoe->cytokines INHIBITS lps LPS (Inflammatory Stimulus) tlr TLR4 lps->tlr tlr->mapk mapk->cytokines

Caption: Anti-inflammatory mechanism of dibenzocyclooctadiene lignans.

G hiv HIV-1 Virion rna Viral RNA hiv->rna Enters Host Cell & Uncoats rt Reverse Transcriptase (RT) rna->rt dna Viral DNA rt->dna Reverse Transcription host Host Cell Integration dna->host lignan Dibenzocyclooctadiene Lignans (NNRTI) lignan->rt INHIBITS Enzyme Activity

Caption: Anti-HIV mechanism via Reverse Transcriptase inhibition.

Conclusion

Kadsura species, particularly K. coccinea, are a valuable resource in traditional medicine, with a history of use for treating conditions that are now understood to have inflammatory and viral underpinnings. The presence of dibenzocyclooctadiene lignans, including this compound, provides a strong chemical basis for these ethnobotanical applications. Scientific evidence increasingly supports the traditional claims, demonstrating potent anti-inflammatory, hepatoprotective, and anti-HIV activities for these compounds. The mechanisms often involve the modulation of key cellular signaling pathways such as NF-κB and Nrf2, or the direct inhibition of viral enzymes like HIV-1 reverse transcriptase. This convergence of traditional knowledge and modern pharmacology positions this compound and related lignans as promising lead compounds for the development of new therapeutics, warranting further investigation into their clinical potential and safety profiles.

References

In Vitro Bioactivity of Crude Extracts Containing Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B, a dibenzocyclooctadiene lignan, is a natural product isolated from the plant Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family.[1][2] This plant has a history of use in traditional medicine for treating conditions such as rheumatoid arthritis and hepatitis.[3][4] Scientific investigations into the phytochemical constituents of Kadsura heteroclita have revealed a rich array of bioactive compounds, with lignans (B1203133) and triterpenoids being the predominant classes.[5] Crude extracts from the stems and other parts of this plant, which contain this compound among other related lignans (such as Heteroclitins D, G, H, I, and J) and triterpenoids, have demonstrated a spectrum of in vitro biological activities.

This technical guide provides a comprehensive overview of the reported in vitro bioactivities of crude extracts of Kadsura heteroclita, with the understanding that this compound is a characteristic constituent. The guide summarizes available quantitative data, details the experimental methodologies used in these studies, and presents visual representations of experimental workflows and relevant signaling pathways to aid in the understanding and future research of these promising natural extracts.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the in vitro bioactivity of crude extracts and isolated compounds from Kadsura heteroclita. It is important to note that while this compound is a known component of these extracts, the specific contribution of this single compound to the observed activities has not been extensively detailed in the available literature. The data presented is for the complex crude extract or for other isolated constituents.

Table 1: Cytotoxic Activity of Kadsura heteroclita Extracts and Isolated Compounds
Extract/CompoundCell LineActivityIC50 ValueReference
Heteroclitalactone DHL-60 (Human Leukemia)Cytotoxic6.76 µM
Changnanic acidBel-7402 (Human Hepatoma)Cytotoxic100 µM
Changnanic acidMCF-7 (Human Breast Cancer)Cytotoxic100 µM
Changnanic acidHL-60 (Human Leukemia)Cytotoxic50.51 µM
Kadheterin AHL-60 (Human Leukemia)Cytotoxic14.59 µM
Table 2: Enzyme Inhibitory Activity of Kadsura heteroclita Fruit Extracts
Extract (Fruit Part)EnzymeActivityIC50 Value (mg/mL)Reference
Exocarpα-GlucosidaseInhibition0.08
Mesocarpα-GlucosidaseInhibition0.11
Coreα-GlucosidaseInhibition0.06
Exocarpα-AmylaseInhibition2.01
Mesocarpα-AmylaseInhibition> 4.00
Coreα-AmylaseInhibition1.99
ExocarpAcetylcholinesterase (AChE)Inhibition0.52
CoreAcetylcholinesterase (AChE)Inhibition0.41
ExocarpButyrylcholinesterase (BChE)Inhibition1.05
MesocarpButyrylcholinesterase (BChE)Inhibition1.48
CoreButyrylcholinesterase (BChE)Inhibition0.94
Table 3: Anti-HIV Activity of Compounds Isolated from Kadsura heteroclita
CompoundActivityEC50 Value (µg/mL)Therapeutic Index (TI)Reference
Compound 6 (unspecified)Anti-HIV1.652.9
Compound 12 (unspecified)Anti-HIV1.465.9
InteriorinAnti-HIV1.6-

Experimental Protocols

This section details the methodologies for the key in vitro bioassays cited in the literature concerning Kadsura heteroclita extracts and its constituents.

Cytotoxicity Assays

The cytotoxic activity of plant extracts is commonly evaluated using cell-based assays that measure cell viability or proliferation after exposure to the extract.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HL-60, MCF-7, Bel-7402) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the crude extract or isolated compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

These assays are used to determine the ability of the extracts to inhibit the activity of specific enzymes.

These assays are relevant for the study of anti-diabetic potential.

  • Enzyme and Substrate Preparation: A solution of the enzyme (α-glucosidase or α-amylase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in an appropriate buffer.

  • Incubation: The plant extract at various concentrations is pre-incubated with the enzyme solution.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction, and the mixture is incubated.

  • Reaction Termination and Measurement: For the α-glucosidase assay, the reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured. For the α-amylase assay, the amount of reducing sugars produced is quantified.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

These assays are used to screen for potential treatments for neurodegenerative diseases like Alzheimer's.

  • Assay Principle: Based on Ellman's method, the assay measures the hydrolysis of acetylthiocholine (B1193921) iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Procedure: The plant extract is incubated with the enzyme and DTNB. The substrate is then added to initiate the reaction.

  • Measurement: The absorbance is measured kinetically at a specific wavelength.

  • Calculation: The percentage of inhibition is calculated, and IC50 values are determined.

Antiviral Assays
  • Cell Culture: C8166 cells, a human T-cell line, are typically used.

  • Infection: Cells are infected with the HIV-1 virus.

  • Treatment: The infected cells are treated with different concentrations of the plant extract or isolated compounds.

  • Syncytia Formation: The formation of syncytia (large multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is observed and counted under a microscope.

  • Calculation: The concentration of the extract or compound that inhibits syncytia formation by 50% (EC50) is determined. The therapeutic index (TI) is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing the in vitro bioactivity of plant extracts and a simplified representation of a signaling pathway that may be influenced by lignans found in Kadsura heteroclita.

Experimental_Workflow cluster_Extraction Plant Material Processing cluster_Bioassays In Vitro Bioactivity Screening cluster_Results Data Analysis plant Kadsura heteroclita Plant Material (Stems, Fruits) drying Drying and Grinding plant->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction crude_extract Crude Extract Containing this compound extraction->crude_extract cytotoxicity Cytotoxicity Assays (e.g., MTT) crude_extract->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase, AChE) crude_extract->enzyme_inhibition antiviral Antiviral Assays (e.g., Anti-HIV) crude_extract->antiviral anti_inflammatory Anti-inflammatory Assays crude_extract->anti_inflammatory ic50 IC50 / EC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 antiviral->ic50 anti_inflammatory->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis

General workflow for in vitro bioactivity screening of Kadsura heteroclita extracts.

Lignan_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nf_kb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators lignans Lignans (e.g., this compound) lignans->nf_kb_pathway Inhibition lignans->mapk_pathway Inhibition

Hypothesized anti-inflammatory signaling pathway modulated by lignans.

Conclusion

Crude extracts of Kadsura heteroclita, which are known to contain this compound and a variety of other lignans and triterpenoids, exhibit a range of promising in vitro bioactivities, including cytotoxic, enzyme inhibitory, and antiviral effects. The quantitative data, while not always specific to the crude extract, indicates significant biological potential that warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies to isolate and characterize the bioactive principles, including this compound, and to elucidate their mechanisms of action. The visualized workflow and signaling pathway provide a conceptual framework for future research in this area. Further studies are needed to determine the specific contribution of this compound to the observed bioactivities and to explore the full therapeutic potential of these natural extracts.

References

In Vitro Bioactivity of Crude Extracts Containing Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B, a dibenzocyclooctadiene lignan, is a natural product isolated from the plant Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family.[1][2] This plant has a history of use in traditional medicine for treating conditions such as rheumatoid arthritis and hepatitis.[3][4] Scientific investigations into the phytochemical constituents of Kadsura heteroclita have revealed a rich array of bioactive compounds, with lignans (B1203133) and triterpenoids being the predominant classes.[5] Crude extracts from the stems and other parts of this plant, which contain this compound among other related lignans (such as Heteroclitins D, G, H, I, and J) and triterpenoids, have demonstrated a spectrum of in vitro biological activities.

This technical guide provides a comprehensive overview of the reported in vitro bioactivities of crude extracts of Kadsura heteroclita, with the understanding that this compound is a characteristic constituent. The guide summarizes available quantitative data, details the experimental methodologies used in these studies, and presents visual representations of experimental workflows and relevant signaling pathways to aid in the understanding and future research of these promising natural extracts.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the in vitro bioactivity of crude extracts and isolated compounds from Kadsura heteroclita. It is important to note that while this compound is a known component of these extracts, the specific contribution of this single compound to the observed activities has not been extensively detailed in the available literature. The data presented is for the complex crude extract or for other isolated constituents.

Table 1: Cytotoxic Activity of Kadsura heteroclita Extracts and Isolated Compounds
Extract/CompoundCell LineActivityIC50 ValueReference
Heteroclitalactone DHL-60 (Human Leukemia)Cytotoxic6.76 µM
Changnanic acidBel-7402 (Human Hepatoma)Cytotoxic100 µM
Changnanic acidMCF-7 (Human Breast Cancer)Cytotoxic100 µM
Changnanic acidHL-60 (Human Leukemia)Cytotoxic50.51 µM
Kadheterin AHL-60 (Human Leukemia)Cytotoxic14.59 µM
Table 2: Enzyme Inhibitory Activity of Kadsura heteroclita Fruit Extracts
Extract (Fruit Part)EnzymeActivityIC50 Value (mg/mL)Reference
Exocarpα-GlucosidaseInhibition0.08
Mesocarpα-GlucosidaseInhibition0.11
Coreα-GlucosidaseInhibition0.06
Exocarpα-AmylaseInhibition2.01
Mesocarpα-AmylaseInhibition> 4.00
Coreα-AmylaseInhibition1.99
ExocarpAcetylcholinesterase (AChE)Inhibition0.52
CoreAcetylcholinesterase (AChE)Inhibition0.41
ExocarpButyrylcholinesterase (BChE)Inhibition1.05
MesocarpButyrylcholinesterase (BChE)Inhibition1.48
CoreButyrylcholinesterase (BChE)Inhibition0.94
Table 3: Anti-HIV Activity of Compounds Isolated from Kadsura heteroclita
CompoundActivityEC50 Value (µg/mL)Therapeutic Index (TI)Reference
Compound 6 (unspecified)Anti-HIV1.652.9
Compound 12 (unspecified)Anti-HIV1.465.9
InteriorinAnti-HIV1.6-

Experimental Protocols

This section details the methodologies for the key in vitro bioassays cited in the literature concerning Kadsura heteroclita extracts and its constituents.

Cytotoxicity Assays

The cytotoxic activity of plant extracts is commonly evaluated using cell-based assays that measure cell viability or proliferation after exposure to the extract.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HL-60, MCF-7, Bel-7402) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the crude extract or isolated compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

These assays are used to determine the ability of the extracts to inhibit the activity of specific enzymes.

These assays are relevant for the study of anti-diabetic potential.

  • Enzyme and Substrate Preparation: A solution of the enzyme (α-glucosidase or α-amylase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in an appropriate buffer.

  • Incubation: The plant extract at various concentrations is pre-incubated with the enzyme solution.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction, and the mixture is incubated.

  • Reaction Termination and Measurement: For the α-glucosidase assay, the reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured. For the α-amylase assay, the amount of reducing sugars produced is quantified.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

These assays are used to screen for potential treatments for neurodegenerative diseases like Alzheimer's.

  • Assay Principle: Based on Ellman's method, the assay measures the hydrolysis of acetylthiocholine (B1193921) iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Procedure: The plant extract is incubated with the enzyme and DTNB. The substrate is then added to initiate the reaction.

  • Measurement: The absorbance is measured kinetically at a specific wavelength.

  • Calculation: The percentage of inhibition is calculated, and IC50 values are determined.

Antiviral Assays
  • Cell Culture: C8166 cells, a human T-cell line, are typically used.

  • Infection: Cells are infected with the HIV-1 virus.

  • Treatment: The infected cells are treated with different concentrations of the plant extract or isolated compounds.

  • Syncytia Formation: The formation of syncytia (large multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is observed and counted under a microscope.

  • Calculation: The concentration of the extract or compound that inhibits syncytia formation by 50% (EC50) is determined. The therapeutic index (TI) is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing the in vitro bioactivity of plant extracts and a simplified representation of a signaling pathway that may be influenced by lignans found in Kadsura heteroclita.

Experimental_Workflow cluster_Extraction Plant Material Processing cluster_Bioassays In Vitro Bioactivity Screening cluster_Results Data Analysis plant Kadsura heteroclita Plant Material (Stems, Fruits) drying Drying and Grinding plant->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction crude_extract Crude Extract Containing this compound extraction->crude_extract cytotoxicity Cytotoxicity Assays (e.g., MTT) crude_extract->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase, AChE) crude_extract->enzyme_inhibition antiviral Antiviral Assays (e.g., Anti-HIV) crude_extract->antiviral anti_inflammatory Anti-inflammatory Assays crude_extract->anti_inflammatory ic50 IC50 / EC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 antiviral->ic50 anti_inflammatory->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis

General workflow for in vitro bioactivity screening of Kadsura heteroclita extracts.

Lignan_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nf_kb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators lignans Lignans (e.g., this compound) lignans->nf_kb_pathway Inhibition lignans->mapk_pathway Inhibition

Hypothesized anti-inflammatory signaling pathway modulated by lignans.

Conclusion

Crude extracts of Kadsura heteroclita, which are known to contain this compound and a variety of other lignans and triterpenoids, exhibit a range of promising in vitro bioactivities, including cytotoxic, enzyme inhibitory, and antiviral effects. The quantitative data, while not always specific to the crude extract, indicates significant biological potential that warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies to isolate and characterize the bioactive principles, including this compound, and to elucidate their mechanisms of action. The visualized workflow and signaling pathway provide a conceptual framework for future research in this area. Further studies are needed to determine the specific contribution of this compound to the observed bioactivities and to explore the full therapeutic potential of these natural extracts.

References

In Vitro Bioactivity of Crude Extracts Containing Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B, a dibenzocyclooctadiene lignan, is a natural product isolated from the plant Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family.[1][2] This plant has a history of use in traditional medicine for treating conditions such as rheumatoid arthritis and hepatitis.[3][4] Scientific investigations into the phytochemical constituents of Kadsura heteroclita have revealed a rich array of bioactive compounds, with lignans and triterpenoids being the predominant classes.[5] Crude extracts from the stems and other parts of this plant, which contain this compound among other related lignans (such as Heteroclitins D, G, H, I, and J) and triterpenoids, have demonstrated a spectrum of in vitro biological activities.

This technical guide provides a comprehensive overview of the reported in vitro bioactivities of crude extracts of Kadsura heteroclita, with the understanding that this compound is a characteristic constituent. The guide summarizes available quantitative data, details the experimental methodologies used in these studies, and presents visual representations of experimental workflows and relevant signaling pathways to aid in the understanding and future research of these promising natural extracts.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the in vitro bioactivity of crude extracts and isolated compounds from Kadsura heteroclita. It is important to note that while this compound is a known component of these extracts, the specific contribution of this single compound to the observed activities has not been extensively detailed in the available literature. The data presented is for the complex crude extract or for other isolated constituents.

Table 1: Cytotoxic Activity of Kadsura heteroclita Extracts and Isolated Compounds
Extract/CompoundCell LineActivityIC50 ValueReference
Heteroclitalactone DHL-60 (Human Leukemia)Cytotoxic6.76 µM
Changnanic acidBel-7402 (Human Hepatoma)Cytotoxic100 µM
Changnanic acidMCF-7 (Human Breast Cancer)Cytotoxic100 µM
Changnanic acidHL-60 (Human Leukemia)Cytotoxic50.51 µM
Kadheterin AHL-60 (Human Leukemia)Cytotoxic14.59 µM
Table 2: Enzyme Inhibitory Activity of Kadsura heteroclita Fruit Extracts
Extract (Fruit Part)EnzymeActivityIC50 Value (mg/mL)Reference
Exocarpα-GlucosidaseInhibition0.08
Mesocarpα-GlucosidaseInhibition0.11
Coreα-GlucosidaseInhibition0.06
Exocarpα-AmylaseInhibition2.01
Mesocarpα-AmylaseInhibition> 4.00
Coreα-AmylaseInhibition1.99
ExocarpAcetylcholinesterase (AChE)Inhibition0.52
CoreAcetylcholinesterase (AChE)Inhibition0.41
ExocarpButyrylcholinesterase (BChE)Inhibition1.05
MesocarpButyrylcholinesterase (BChE)Inhibition1.48
CoreButyrylcholinesterase (BChE)Inhibition0.94
Table 3: Anti-HIV Activity of Compounds Isolated from Kadsura heteroclita
CompoundActivityEC50 Value (µg/mL)Therapeutic Index (TI)Reference
Compound 6 (unspecified)Anti-HIV1.652.9
Compound 12 (unspecified)Anti-HIV1.465.9
InteriorinAnti-HIV1.6-

Experimental Protocols

This section details the methodologies for the key in vitro bioassays cited in the literature concerning Kadsura heteroclita extracts and its constituents.

Cytotoxicity Assays

The cytotoxic activity of plant extracts is commonly evaluated using cell-based assays that measure cell viability or proliferation after exposure to the extract.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HL-60, MCF-7, Bel-7402) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the crude extract or isolated compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

These assays are used to determine the ability of the extracts to inhibit the activity of specific enzymes.

These assays are relevant for the study of anti-diabetic potential.

  • Enzyme and Substrate Preparation: A solution of the enzyme (α-glucosidase or α-amylase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in an appropriate buffer.

  • Incubation: The plant extract at various concentrations is pre-incubated with the enzyme solution.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction, and the mixture is incubated.

  • Reaction Termination and Measurement: For the α-glucosidase assay, the reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured. For the α-amylase assay, the amount of reducing sugars produced is quantified.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

These assays are used to screen for potential treatments for neurodegenerative diseases like Alzheimer's.

  • Assay Principle: Based on Ellman's method, the assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Procedure: The plant extract is incubated with the enzyme and DTNB. The substrate is then added to initiate the reaction.

  • Measurement: The absorbance is measured kinetically at a specific wavelength.

  • Calculation: The percentage of inhibition is calculated, and IC50 values are determined.

Antiviral Assays
  • Cell Culture: C8166 cells, a human T-cell line, are typically used.

  • Infection: Cells are infected with the HIV-1 virus.

  • Treatment: The infected cells are treated with different concentrations of the plant extract or isolated compounds.

  • Syncytia Formation: The formation of syncytia (large multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is observed and counted under a microscope.

  • Calculation: The concentration of the extract or compound that inhibits syncytia formation by 50% (EC50) is determined. The therapeutic index (TI) is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing the in vitro bioactivity of plant extracts and a simplified representation of a signaling pathway that may be influenced by lignans found in Kadsura heteroclita.

Experimental_Workflow cluster_Extraction Plant Material Processing cluster_Bioassays In Vitro Bioactivity Screening cluster_Results Data Analysis plant Kadsura heteroclita Plant Material (Stems, Fruits) drying Drying and Grinding plant->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction crude_extract Crude Extract Containing this compound extraction->crude_extract cytotoxicity Cytotoxicity Assays (e.g., MTT) crude_extract->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase, AChE) crude_extract->enzyme_inhibition antiviral Antiviral Assays (e.g., Anti-HIV) crude_extract->antiviral anti_inflammatory Anti-inflammatory Assays crude_extract->anti_inflammatory ic50 IC50 / EC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 antiviral->ic50 anti_inflammatory->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis

General workflow for in vitro bioactivity screening of Kadsura heteroclita extracts.

Lignan_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nf_kb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators lignans Lignans (e.g., this compound) lignans->nf_kb_pathway Inhibition lignans->mapk_pathway Inhibition

Hypothesized anti-inflammatory signaling pathway modulated by lignans.

Conclusion

Crude extracts of Kadsura heteroclita, which are known to contain this compound and a variety of other lignans and triterpenoids, exhibit a range of promising in vitro bioactivities, including cytotoxic, enzyme inhibitory, and antiviral effects. The quantitative data, while not always specific to the crude extract, indicates significant biological potential that warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies to isolate and characterize the bioactive principles, including this compound, and to elucidate their mechanisms of action. The visualized workflow and signaling pathway provide a conceptual framework for future research in this area. Further studies are needed to determine the specific contribution of this compound to the observed bioactivities and to explore the full therapeutic potential of these natural extracts.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a novel marine-derived natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for robust and reproducible assessment of this compound's cytotoxic activity in a laboratory setting. The following protocols are foundational for determining the dose-dependent cytotoxic effects, understanding the mechanism of cell death, and identifying potential cellular pathways affected by this compound. Marine organisms are a significant source of novel bioactive compounds with potential as anticancer drugs.[1][2] Many of these compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[1][3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma10.5 ± 1.2
HeLaCervical Adenocarcinoma25.8 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.3
Normal Human Dermal Fibroblasts (NHDF)Non-cancerous control>100

Note: The data presented above are representative and should be generated for each specific batch of this compound and experimental condition.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the experimental wells, prepare wells for a maximum LDH release control (cells lysed with the kit's lysis buffer) and a background control (medium only).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum LDH release.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay analyze_viability Analyze Cell Viability (IC50 Determination) mtt_assay->analyze_viability analyze_membrane Analyze Membrane Integrity ldh_assay->analyze_membrane analyze_apoptosis Analyze Apoptosis apoptosis_assay->analyze_apoptosis end End analyze_viability->end analyze_membrane->end analyze_apoptosis->end

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway heteroclitin_b This compound ros ↑ Reactive Oxygen Species (ROS) heteroclitin_b->ros bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) ros->bcl2_family mito_potential ↓ Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a novel marine-derived natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for robust and reproducible assessment of this compound's cytotoxic activity in a laboratory setting. The following protocols are foundational for determining the dose-dependent cytotoxic effects, understanding the mechanism of cell death, and identifying potential cellular pathways affected by this compound. Marine organisms are a significant source of novel bioactive compounds with potential as anticancer drugs.[1][2] Many of these compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[1][3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma10.5 ± 1.2
HeLaCervical Adenocarcinoma25.8 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.3
Normal Human Dermal Fibroblasts (NHDF)Non-cancerous control>100

Note: The data presented above are representative and should be generated for each specific batch of this compound and experimental condition.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the experimental wells, prepare wells for a maximum LDH release control (cells lysed with the kit's lysis buffer) and a background control (medium only).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum LDH release.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay analyze_viability Analyze Cell Viability (IC50 Determination) mtt_assay->analyze_viability analyze_membrane Analyze Membrane Integrity ldh_assay->analyze_membrane analyze_apoptosis Analyze Apoptosis apoptosis_assay->analyze_apoptosis end End analyze_viability->end analyze_membrane->end analyze_apoptosis->end

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway heteroclitin_b This compound ros ↑ Reactive Oxygen Species (ROS) heteroclitin_b->ros bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) ros->bcl2_family mito_potential ↓ Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a novel marine-derived natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for robust and reproducible assessment of this compound's cytotoxic activity in a laboratory setting. The following protocols are foundational for determining the dose-dependent cytotoxic effects, understanding the mechanism of cell death, and identifying potential cellular pathways affected by this compound. Marine organisms are a significant source of novel bioactive compounds with potential as anticancer drugs.[1][2] Many of these compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[1][3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma10.5 ± 1.2
HeLaCervical Adenocarcinoma25.8 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.3
Normal Human Dermal Fibroblasts (NHDF)Non-cancerous control>100

Note: The data presented above are representative and should be generated for each specific batch of this compound and experimental condition.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the experimental wells, prepare wells for a maximum LDH release control (cells lysed with the kit's lysis buffer) and a background control (medium only).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum LDH release.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 48h) treat_compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay analyze_viability Analyze Cell Viability (IC50 Determination) mtt_assay->analyze_viability analyze_membrane Analyze Membrane Integrity ldh_assay->analyze_membrane analyze_apoptosis Analyze Apoptosis apoptosis_assay->analyze_apoptosis end End analyze_viability->end analyze_membrane->end analyze_apoptosis->end

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway heteroclitin_b This compound ros ↑ Reactive Oxygen Species (ROS) heteroclitin_b->ros bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) ros->bcl2_family mito_potential ↓ Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for a-inflammatory Activity Assay for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory activity of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita. The following sections outline the proposed mechanism of action, experimental protocols for key in-vitro assays, and data presentation.

Introduction

This compound is a bioactive compound with potential therapeutic applications. This document focuses on its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are crucial regulators of the inflammatory response. Many natural products exert their anti-inflammatory effects by modulating these pathways.[1][2] This application note details the investigation of this compound's ability to suppress the production of inflammatory mediators in a cellular model of inflammation.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS). This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation

The following tables summarize the hypothetical quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS control)IC50 (µM)
0 (vehicle control)5.2 ± 0.8\multirow{6}{*}{12.5}
0 (LPS control)100 ± 5.1
185.3 ± 4.2
562.1 ± 3.7
1048.9 ± 2.9
2525.4 ± 2.1
5010.8 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS control)IL-6 (% of LPS control)
0 (vehicle control)4.8 ± 0.53.5 ± 0.4
0 (LPS control)100 ± 6.2100 ± 7.1
190.1 ± 5.592.3 ± 6.8
570.5 ± 4.975.4 ± 5.3
1052.3 ± 3.858.1 ± 4.1
2530.1 ± 2.535.2 ± 2.9
5015.6 ± 1.818.9 ± 2.2

Table 3: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (vehicle control)100 ± 4.5
199.1 ± 3.8
598.5 ± 4.1
1097.2 ± 3.5
2595.8 ± 3.9
5094.3 ± 4.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation with LPS and this compound, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on standard curves generated with recombinant TNF-α and IL-6.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After removing the supernatant for the NO and cytokine assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Cells seed_plate Seed in 96-well Plate raw_cells->seed_plate pretreat Pre-treat with this compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess Supernatant elisa ELISA (TNF-α, IL-6) stimulate->elisa Supernatant mtt MTT Assay (Viability) stimulate->mtt Cells

Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nucleus->genes Transcription heteroclitin_b This compound heteroclitin_b->ikk Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation erk1_2->ap1 genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) ap1->genes Transcription heteroclitin_b This compound heteroclitin_b->p38 Inhibition heteroclitin_b->erk1_2 Inhibition

Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for a-inflammatory Activity Assay for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory activity of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita. The following sections outline the proposed mechanism of action, experimental protocols for key in-vitro assays, and data presentation.

Introduction

This compound is a bioactive compound with potential therapeutic applications. This document focuses on its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are crucial regulators of the inflammatory response. Many natural products exert their anti-inflammatory effects by modulating these pathways.[1][2] This application note details the investigation of this compound's ability to suppress the production of inflammatory mediators in a cellular model of inflammation.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS). This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation

The following tables summarize the hypothetical quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS control)IC50 (µM)
0 (vehicle control)5.2 ± 0.8\multirow{6}{*}{12.5}
0 (LPS control)100 ± 5.1
185.3 ± 4.2
562.1 ± 3.7
1048.9 ± 2.9
2525.4 ± 2.1
5010.8 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS control)IL-6 (% of LPS control)
0 (vehicle control)4.8 ± 0.53.5 ± 0.4
0 (LPS control)100 ± 6.2100 ± 7.1
190.1 ± 5.592.3 ± 6.8
570.5 ± 4.975.4 ± 5.3
1052.3 ± 3.858.1 ± 4.1
2530.1 ± 2.535.2 ± 2.9
5015.6 ± 1.818.9 ± 2.2

Table 3: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (vehicle control)100 ± 4.5
199.1 ± 3.8
598.5 ± 4.1
1097.2 ± 3.5
2595.8 ± 3.9
5094.3 ± 4.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation with LPS and this compound, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on standard curves generated with recombinant TNF-α and IL-6.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After removing the supernatant for the NO and cytokine assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Cells seed_plate Seed in 96-well Plate raw_cells->seed_plate pretreat Pre-treat with this compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess Supernatant elisa ELISA (TNF-α, IL-6) stimulate->elisa Supernatant mtt MTT Assay (Viability) stimulate->mtt Cells

Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nucleus->genes Transcription heteroclitin_b This compound heteroclitin_b->ikk Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation erk1_2->ap1 genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) ap1->genes Transcription heteroclitin_b This compound heteroclitin_b->p38 Inhibition heteroclitin_b->erk1_2 Inhibition

Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for a-inflammatory Activity Assay for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory activity of Heteroclitin B, a lignan isolated from Kadsura heteroclita. The following sections outline the proposed mechanism of action, experimental protocols for key in-vitro assays, and data presentation.

Introduction

This compound is a bioactive compound with potential therapeutic applications. This document focuses on its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are crucial regulators of the inflammatory response. Many natural products exert their anti-inflammatory effects by modulating these pathways.[1][2] This application note details the investigation of this compound's ability to suppress the production of inflammatory mediators in a cellular model of inflammation.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS). This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation

The following tables summarize the hypothetical quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS control)IC50 (µM)
0 (vehicle control)5.2 ± 0.8\multirow{6}{*}{12.5}
0 (LPS control)100 ± 5.1
185.3 ± 4.2
562.1 ± 3.7
1048.9 ± 2.9
2525.4 ± 2.1
5010.8 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS control)IL-6 (% of LPS control)
0 (vehicle control)4.8 ± 0.53.5 ± 0.4
0 (LPS control)100 ± 6.2100 ± 7.1
190.1 ± 5.592.3 ± 6.8
570.5 ± 4.975.4 ± 5.3
1052.3 ± 3.858.1 ± 4.1
2530.1 ± 2.535.2 ± 2.9
5015.6 ± 1.818.9 ± 2.2

Table 3: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (vehicle control)100 ± 4.5
199.1 ± 3.8
598.5 ± 4.1
1097.2 ± 3.5
2595.8 ± 3.9
5094.3 ± 4.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation with LPS and this compound, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on standard curves generated with recombinant TNF-α and IL-6.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After removing the supernatant for the NO and cytokine assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Cells seed_plate Seed in 96-well Plate raw_cells->seed_plate pretreat Pre-treat with this compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess Supernatant elisa ELISA (TNF-α, IL-6) stimulate->elisa Supernatant mtt MTT Assay (Viability) stimulate->mtt Cells

Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nucleus->genes Transcription heteroclitin_b This compound heteroclitin_b->ikk Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation erk1_2->ap1 genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) ap1->genes Transcription heteroclitin_b This compound heteroclitin_b->p38 Inhibition heteroclitin_b->erk1_2 Inhibition

Proposed inhibition of the MAPK signaling pathway by this compound.

References

Heteroclitin B as a Molecular Probe in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has demonstrated potential as a modulator of cellular processes. While direct studies characterizing this compound as a molecular probe are limited, its cytotoxic properties against cancer cell lines suggest its utility in dissecting critical cell signaling pathways. This document provides a proposed framework and detailed protocols for utilizing this compound as a molecular probe to investigate its effects on key signaling cascades implicated in cancer and inflammation, namely the NF-κB, STAT3, and apoptosis pathways. The methodologies outlined here are designed to elucidate the mechanism of action of this compound and to identify its potential molecular targets.

Introduction to this compound

This compound belongs to a class of lignans (B1203133) found in plants of the genus Kadsura, which have a history of use in traditional medicine for treating conditions like rheumatoid arthritis and hepatitis.[1] Lignans from Kadsura heteroclita have been reported to possess a range of biological activities, including anti-HIV, anti-inflammatory, hepatoprotective, and cytotoxic effects.[1][2] While specific data on this compound is sparse, related compounds from the same plant have shown moderate cytotoxicity. For instance, Kadheterin A, another dibenzocyclooctadiene lignan from K. heteroclita, exhibited an IC50 value of 14.59 μM against the human leukemia cell line HL-60.[3] This observed cytotoxicity suggests that these compounds, including this compound, interact with essential cellular machinery and signaling pathways that regulate cell survival and proliferation.

Given the established roles of other lignans and natural products in modulating key cell signaling hubs, it is hypothesized that this compound may exert its biological effects through the inhibition of pro-survival pathways such as NF-κB and STAT3, and/or the induction of apoptosis. This document outlines a research plan to test these hypotheses, using this compound as a chemical tool to probe these pathways.

Quantitative Data Summary

While specific quantitative data for this compound's activity on signaling pathways are not yet available, the following table summarizes the cytotoxic activity of related lignans isolated from Kadsura heteroclita and other Kadsura species. This data provides a foundation for determining appropriate concentration ranges for in vitro experiments with this compound.

CompoundCell Line/AssayIC50 / ActivityReference
Kadheterin AHL-60 (Human Leukemia)14.59 μM[3]
Kadsuratriterpenoid ARAFLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)12.73 ± 0.29 μM
Kadsuratriterpenoid BRAFLS5.70 ± 0.24 μM
Kadsuratriterpenoid CRAFLS9.25 ± 0.79 μM
Kadsuratriterpenoid DRAFLS5.66 ± 0.52 μM
Interiorin AAnti-HIVEC50 1.6 µg/mL
Interiorin BAnti-HIVEC50 1.4 µg/mL

Proposed Signaling Pathways for Investigation

Based on the cytotoxic profile of related lignans, we propose that this compound may function as a molecular probe for the following signaling pathways:

  • NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

  • STAT3 Signaling Pathway: A key transducer of cytokine and growth factor signals that promotes cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is common in various malignancies.

  • Apoptosis Pathway: The programmed cell death mechanism that is often dysregulated in cancer.

The following diagrams illustrate the proposed points of intervention for this compound within these pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB_NF-kB IkB NF-kB IKK->IkB_NF-kB P IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB degradation Heteroclitin_B This compound Heteroclitin_B->IKK Inhibition? Gene_Expression Gene Expression (Inflammation, Survival) NF-kB_n->Gene_Expression

Caption: Proposed inhibition of the NF-κB pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Heteroclitin_B This compound Heteroclitin_B->JAK Inhibition? Heteroclitin_B->STAT3 Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Translocation

Caption: Proposed inhibition of the STAT3 pathway by this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on the proposed signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines known to have constitutively active NF-κB or STAT3 signaling (e.g., HL-60, MDA-MB-231, HeLa).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Treat Treat with this compound Seed_Cells->Treat Add_MTT Add MTT solution Treat->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is to determine if this compound inhibits the activation of NF-κB and STAT3 by assessing the phosphorylation status of key proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of NF-κB to determine if this compound inhibits its translocation to the nucleus.

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB for 1 hour.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected Outcomes and Interpretation

  • Inhibition of Cell Viability: A dose- and time-dependent decrease in cell viability is expected, confirming the cytotoxic effects of this compound. The IC50 values will provide a quantitative measure of its potency.

  • Reduced Phosphorylation of p65 and STAT3: A decrease in the levels of phospho-p65 and phospho-STAT3 upon treatment with this compound would indicate that it inhibits the activation of the NF-κB and STAT3 pathways, respectively.

  • Inhibition of NF-κB Nuclear Translocation: Immunofluorescence imaging showing the retention of p65 in the cytoplasm in the presence of this compound, even after stimulation with TNF-α, would provide strong evidence for the inhibition of the NF-κB pathway.

  • Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells would demonstrate that this compound induces apoptosis.

Conclusion

While further research is required to definitively establish the mechanism of action and specific molecular targets of this compound, the protocols outlined in this document provide a comprehensive strategy for its initial characterization as a molecular probe in cell signaling. The data generated from these experiments will be invaluable for understanding its therapeutic potential and for guiding future drug development efforts. The hypothetical application of this compound as a tool to dissect the complex interplay of signaling pathways in cancer and inflammatory diseases highlights the importance of exploring natural products in modern pharmacological research.

References

Heteroclitin B as a Molecular Probe in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has demonstrated potential as a modulator of cellular processes. While direct studies characterizing this compound as a molecular probe are limited, its cytotoxic properties against cancer cell lines suggest its utility in dissecting critical cell signaling pathways. This document provides a proposed framework and detailed protocols for utilizing this compound as a molecular probe to investigate its effects on key signaling cascades implicated in cancer and inflammation, namely the NF-κB, STAT3, and apoptosis pathways. The methodologies outlined here are designed to elucidate the mechanism of action of this compound and to identify its potential molecular targets.

Introduction to this compound

This compound belongs to a class of lignans (B1203133) found in plants of the genus Kadsura, which have a history of use in traditional medicine for treating conditions like rheumatoid arthritis and hepatitis.[1] Lignans from Kadsura heteroclita have been reported to possess a range of biological activities, including anti-HIV, anti-inflammatory, hepatoprotective, and cytotoxic effects.[1][2] While specific data on this compound is sparse, related compounds from the same plant have shown moderate cytotoxicity. For instance, Kadheterin A, another dibenzocyclooctadiene lignan from K. heteroclita, exhibited an IC50 value of 14.59 μM against the human leukemia cell line HL-60.[3] This observed cytotoxicity suggests that these compounds, including this compound, interact with essential cellular machinery and signaling pathways that regulate cell survival and proliferation.

Given the established roles of other lignans and natural products in modulating key cell signaling hubs, it is hypothesized that this compound may exert its biological effects through the inhibition of pro-survival pathways such as NF-κB and STAT3, and/or the induction of apoptosis. This document outlines a research plan to test these hypotheses, using this compound as a chemical tool to probe these pathways.

Quantitative Data Summary

While specific quantitative data for this compound's activity on signaling pathways are not yet available, the following table summarizes the cytotoxic activity of related lignans isolated from Kadsura heteroclita and other Kadsura species. This data provides a foundation for determining appropriate concentration ranges for in vitro experiments with this compound.

CompoundCell Line/AssayIC50 / ActivityReference
Kadheterin AHL-60 (Human Leukemia)14.59 μM[3]
Kadsuratriterpenoid ARAFLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)12.73 ± 0.29 μM
Kadsuratriterpenoid BRAFLS5.70 ± 0.24 μM
Kadsuratriterpenoid CRAFLS9.25 ± 0.79 μM
Kadsuratriterpenoid DRAFLS5.66 ± 0.52 μM
Interiorin AAnti-HIVEC50 1.6 µg/mL
Interiorin BAnti-HIVEC50 1.4 µg/mL

Proposed Signaling Pathways for Investigation

Based on the cytotoxic profile of related lignans, we propose that this compound may function as a molecular probe for the following signaling pathways:

  • NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

  • STAT3 Signaling Pathway: A key transducer of cytokine and growth factor signals that promotes cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is common in various malignancies.

  • Apoptosis Pathway: The programmed cell death mechanism that is often dysregulated in cancer.

The following diagrams illustrate the proposed points of intervention for this compound within these pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB_NF-kB IkB NF-kB IKK->IkB_NF-kB P IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB degradation Heteroclitin_B This compound Heteroclitin_B->IKK Inhibition? Gene_Expression Gene Expression (Inflammation, Survival) NF-kB_n->Gene_Expression

Caption: Proposed inhibition of the NF-κB pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Heteroclitin_B This compound Heteroclitin_B->JAK Inhibition? Heteroclitin_B->STAT3 Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Translocation

Caption: Proposed inhibition of the STAT3 pathway by this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on the proposed signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines known to have constitutively active NF-κB or STAT3 signaling (e.g., HL-60, MDA-MB-231, HeLa).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Treat Treat with this compound Seed_Cells->Treat Add_MTT Add MTT solution Treat->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is to determine if this compound inhibits the activation of NF-κB and STAT3 by assessing the phosphorylation status of key proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of NF-κB to determine if this compound inhibits its translocation to the nucleus.

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB for 1 hour.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected Outcomes and Interpretation

  • Inhibition of Cell Viability: A dose- and time-dependent decrease in cell viability is expected, confirming the cytotoxic effects of this compound. The IC50 values will provide a quantitative measure of its potency.

  • Reduced Phosphorylation of p65 and STAT3: A decrease in the levels of phospho-p65 and phospho-STAT3 upon treatment with this compound would indicate that it inhibits the activation of the NF-κB and STAT3 pathways, respectively.

  • Inhibition of NF-κB Nuclear Translocation: Immunofluorescence imaging showing the retention of p65 in the cytoplasm in the presence of this compound, even after stimulation with TNF-α, would provide strong evidence for the inhibition of the NF-κB pathway.

  • Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells would demonstrate that this compound induces apoptosis.

Conclusion

While further research is required to definitively establish the mechanism of action and specific molecular targets of this compound, the protocols outlined in this document provide a comprehensive strategy for its initial characterization as a molecular probe in cell signaling. The data generated from these experiments will be invaluable for understanding its therapeutic potential and for guiding future drug development efforts. The hypothetical application of this compound as a tool to dissect the complex interplay of signaling pathways in cancer and inflammatory diseases highlights the importance of exploring natural products in modern pharmacological research.

References

Heteroclitin B as a Molecular Probe in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita, has demonstrated potential as a modulator of cellular processes. While direct studies characterizing this compound as a molecular probe are limited, its cytotoxic properties against cancer cell lines suggest its utility in dissecting critical cell signaling pathways. This document provides a proposed framework and detailed protocols for utilizing this compound as a molecular probe to investigate its effects on key signaling cascades implicated in cancer and inflammation, namely the NF-κB, STAT3, and apoptosis pathways. The methodologies outlined here are designed to elucidate the mechanism of action of this compound and to identify its potential molecular targets.

Introduction to this compound

This compound belongs to a class of lignans found in plants of the genus Kadsura, which have a history of use in traditional medicine for treating conditions like rheumatoid arthritis and hepatitis.[1] Lignans from Kadsura heteroclita have been reported to possess a range of biological activities, including anti-HIV, anti-inflammatory, hepatoprotective, and cytotoxic effects.[1][2] While specific data on this compound is sparse, related compounds from the same plant have shown moderate cytotoxicity. For instance, Kadheterin A, another dibenzocyclooctadiene lignan from K. heteroclita, exhibited an IC50 value of 14.59 μM against the human leukemia cell line HL-60.[3] This observed cytotoxicity suggests that these compounds, including this compound, interact with essential cellular machinery and signaling pathways that regulate cell survival and proliferation.

Given the established roles of other lignans and natural products in modulating key cell signaling hubs, it is hypothesized that this compound may exert its biological effects through the inhibition of pro-survival pathways such as NF-κB and STAT3, and/or the induction of apoptosis. This document outlines a research plan to test these hypotheses, using this compound as a chemical tool to probe these pathways.

Quantitative Data Summary

While specific quantitative data for this compound's activity on signaling pathways are not yet available, the following table summarizes the cytotoxic activity of related lignans isolated from Kadsura heteroclita and other Kadsura species. This data provides a foundation for determining appropriate concentration ranges for in vitro experiments with this compound.

CompoundCell Line/AssayIC50 / ActivityReference
Kadheterin AHL-60 (Human Leukemia)14.59 μM[3]
Kadsuratriterpenoid ARAFLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)12.73 ± 0.29 μM
Kadsuratriterpenoid BRAFLS5.70 ± 0.24 μM
Kadsuratriterpenoid CRAFLS9.25 ± 0.79 μM
Kadsuratriterpenoid DRAFLS5.66 ± 0.52 μM
Interiorin AAnti-HIVEC50 1.6 µg/mL
Interiorin BAnti-HIVEC50 1.4 µg/mL

Proposed Signaling Pathways for Investigation

Based on the cytotoxic profile of related lignans, we propose that this compound may function as a molecular probe for the following signaling pathways:

  • NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

  • STAT3 Signaling Pathway: A key transducer of cytokine and growth factor signals that promotes cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is common in various malignancies.

  • Apoptosis Pathway: The programmed cell death mechanism that is often dysregulated in cancer.

The following diagrams illustrate the proposed points of intervention for this compound within these pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB_NF-kB IkB NF-kB IKK->IkB_NF-kB P IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB degradation Heteroclitin_B This compound Heteroclitin_B->IKK Inhibition? Gene_Expression Gene Expression (Inflammation, Survival) NF-kB_n->Gene_Expression

Caption: Proposed inhibition of the NF-κB pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Heteroclitin_B This compound Heteroclitin_B->JAK Inhibition? Heteroclitin_B->STAT3 Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Translocation

Caption: Proposed inhibition of the STAT3 pathway by this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on the proposed signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines known to have constitutively active NF-κB or STAT3 signaling (e.g., HL-60, MDA-MB-231, HeLa).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Treat Treat with this compound Seed_Cells->Treat Add_MTT Add MTT solution Treat->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is to determine if this compound inhibits the activation of NF-κB and STAT3 by assessing the phosphorylation status of key proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of NF-κB to determine if this compound inhibits its translocation to the nucleus.

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB for 1 hour.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected Outcomes and Interpretation

  • Inhibition of Cell Viability: A dose- and time-dependent decrease in cell viability is expected, confirming the cytotoxic effects of this compound. The IC50 values will provide a quantitative measure of its potency.

  • Reduced Phosphorylation of p65 and STAT3: A decrease in the levels of phospho-p65 and phospho-STAT3 upon treatment with this compound would indicate that it inhibits the activation of the NF-κB and STAT3 pathways, respectively.

  • Inhibition of NF-κB Nuclear Translocation: Immunofluorescence imaging showing the retention of p65 in the cytoplasm in the presence of this compound, even after stimulation with TNF-α, would provide strong evidence for the inhibition of the NF-κB pathway.

  • Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells would demonstrate that this compound induces apoptosis.

Conclusion

While further research is required to definitively establish the mechanism of action and specific molecular targets of this compound, the protocols outlined in this document provide a comprehensive strategy for its initial characterization as a molecular probe in cell signaling. The data generated from these experiments will be invaluable for understanding its therapeutic potential and for guiding future drug development efforts. The hypothetical application of this compound as a tool to dissect the complex interplay of signaling pathways in cancer and inflammatory diseases highlights the importance of exploring natural products in modern pharmacological research.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Experimental Design for Heteroclitin B Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita. While direct in vivo efficacy studies on this compound are not extensively documented, extracts from Kadsura heteroclita have demonstrated significant anti-inflammatory and anti-cancer properties. The stem of Kadsura heteroclita has been traditionally used for treating rheumatic and arthritic diseases.[1] Preclinical studies on extracts of Kadsura heteroclita have shown analgesic and anti-inflammatory effects, providing a strong rationale for investigating the efficacy of its purified constituents like this compound.[2] This document provides a detailed protocol for an in vivo efficacy study of this compound, focusing on its potential anti-inflammatory effects in a rodent model of acute inflammation. Additionally, a framework for a preliminary in vivo anti-cancer efficacy study is presented.

Part 1: Anti-Inflammatory Efficacy Study

Rationale and Hypothesis:

Extracts of Kadsura heteroclita have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to decrease the expression of COX-2 and iNOS proteins in inflammatory models.[2] We hypothesize that this compound, as a constituent of Kadsura heteroclita, contributes to these anti-inflammatory effects. This study aims to evaluate the dose-dependent efficacy of this compound in reducing acute inflammation in a carrageenan-induced paw edema model.

Experimental Design and Workflow:

The following diagram outlines the experimental workflow for the anti-inflammatory efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups animal_acclimatization->randomization baseline_measurement Baseline Paw Volume Measurement randomization->baseline_measurement drug_administration This compound / Vehicle / Indomethacin Administration baseline_measurement->drug_administration inflammation_induction Carrageenan Injection (1 hour post-drug) drug_administration->inflammation_induction paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) inflammation_induction->paw_volume_measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) paw_volume_measurement->euthanasia biochemical_analysis Biochemical Analysis (Cytokines, COX-2, iNOS) euthanasia->biochemical_analysis histopathology Histopathological Examination euthanasia->histopathology

Figure 1: Experimental workflow for the in vivo anti-inflammatory efficacy study of this compound.
Materials and Methods:

1.3.1. Animals:

  • Male Wistar rats (180-220 g) will be used.

  • Animals will be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • All animal procedures will be conducted in accordance with institutional animal care and use committee guidelines.

1.3.2. Treatment Groups: A total of 5 groups (n=8 rats per group) will be established as described in the table below.

GroupTreatmentDosageRoute of Administration
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3This compound25 mg/kgOral (p.o.)
4This compound50 mg/kgOral (p.o.)
5This compound100 mg/kgOral (p.o.)
Table 1: Treatment groups for the anti-inflammatory study.

1.3.3. Experimental Protocol:

  • Acclimatization: Animals will be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.

  • Drug Administration: Animals will be orally administered with the vehicle, indomethacin, or this compound according to their assigned group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Edema Measurement: The paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Euthanasia and Sample Collection: At the end of the experiment (5 hours post-carrageenan), animals will be euthanized. Blood samples will be collected for serum separation, and the inflamed paw tissue will be excised.

  • Biochemical Analysis: Serum and paw tissue homogenates will be used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits. The expression of COX-2 and iNOS in the paw tissue will be determined by Western blotting or immunohistochemistry.

  • Histopathological Analysis: A portion of the paw tissue will be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of inflammatory cell infiltration.

Expected Quantitative Data:

The following table summarizes the expected quantitative data to be collected.

ParameterGroup 1 (Vehicle)Group 2 (Indomethacin)Group 3 (this compound 25 mg/kg)Group 4 (this compound 50 mg/kg)Group 5 (this compound 100 mg/kg)
Paw Volume Increase (mL) at 3h++++++++
% Inhibition of Edema at 3h0+++++++++
Serum TNF-α (pg/mL)HighLowModerateLowLow
Serum IL-1β (pg/mL)HighLowModerateLowLow
Paw Tissue COX-2 ExpressionHighLowModerateLowLow
Paw Tissue iNOS ExpressionHighLowModerateLowLow
Table 2: Expected outcomes of the anti-inflammatory efficacy study. Symbols indicate relative levels: +++ (high), ++ (moderate), + (low).
Signaling Pathway:

The anti-inflammatory effects of this compound are hypothesized to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Carrageenan Carrageenan TLR Toll-like Receptor (TLR) Carrageenan->TLR IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines induces transcription Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB_nucleus->Enzymes induces transcription Heteroclitin_B This compound Heteroclitin_B->IKK inhibits

Figure 2: Hypothesized mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Part 2: Preliminary Anti-Cancer Efficacy Study

Rationale and Hypothesis:

Compounds isolated from Kadsura heteroclita have shown cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and MCF-7 (breast cancer).[3] This provides a rationale for investigating the in vivo anti-cancer potential of this compound. We hypothesize that this compound will inhibit tumor growth in a xenograft mouse model.

Experimental Design and Workflow:

The following diagram illustrates the workflow for a preliminary anti-cancer efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) tumor_inoculation Tumor Cell Inoculation animal_acclimatization->tumor_inoculation cell_culture Cancer Cell Culture (e.g., HL-60) cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment_initiation Treatment Initiation (when tumors reach ~100 mm³) tumor_growth->treatment_initiation drug_administration This compound / Vehicle / Doxorubicin Administration (e.g., daily for 14 days) treatment_initiation->drug_administration monitoring Tumor Volume & Body Weight Monitoring drug_administration->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tumor_analysis Tumor Weight Measurement & Analysis (IHC, Western Blot) euthanasia->tumor_analysis

References

Application Notes and Protocols for In Vivo Efficacy Studies of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Experimental Design for Heteroclitin B Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita. While direct in vivo efficacy studies on this compound are not extensively documented, extracts from Kadsura heteroclita have demonstrated significant anti-inflammatory and anti-cancer properties. The stem of Kadsura heteroclita has been traditionally used for treating rheumatic and arthritic diseases.[1] Preclinical studies on extracts of Kadsura heteroclita have shown analgesic and anti-inflammatory effects, providing a strong rationale for investigating the efficacy of its purified constituents like this compound.[2] This document provides a detailed protocol for an in vivo efficacy study of this compound, focusing on its potential anti-inflammatory effects in a rodent model of acute inflammation. Additionally, a framework for a preliminary in vivo anti-cancer efficacy study is presented.

Part 1: Anti-Inflammatory Efficacy Study

Rationale and Hypothesis:

Extracts of Kadsura heteroclita have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to decrease the expression of COX-2 and iNOS proteins in inflammatory models.[2] We hypothesize that this compound, as a constituent of Kadsura heteroclita, contributes to these anti-inflammatory effects. This study aims to evaluate the dose-dependent efficacy of this compound in reducing acute inflammation in a carrageenan-induced paw edema model.

Experimental Design and Workflow:

The following diagram outlines the experimental workflow for the anti-inflammatory efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups animal_acclimatization->randomization baseline_measurement Baseline Paw Volume Measurement randomization->baseline_measurement drug_administration This compound / Vehicle / Indomethacin Administration baseline_measurement->drug_administration inflammation_induction Carrageenan Injection (1 hour post-drug) drug_administration->inflammation_induction paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) inflammation_induction->paw_volume_measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) paw_volume_measurement->euthanasia biochemical_analysis Biochemical Analysis (Cytokines, COX-2, iNOS) euthanasia->biochemical_analysis histopathology Histopathological Examination euthanasia->histopathology

Figure 1: Experimental workflow for the in vivo anti-inflammatory efficacy study of this compound.
Materials and Methods:

1.3.1. Animals:

  • Male Wistar rats (180-220 g) will be used.

  • Animals will be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • All animal procedures will be conducted in accordance with institutional animal care and use committee guidelines.

1.3.2. Treatment Groups: A total of 5 groups (n=8 rats per group) will be established as described in the table below.

GroupTreatmentDosageRoute of Administration
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3This compound25 mg/kgOral (p.o.)
4This compound50 mg/kgOral (p.o.)
5This compound100 mg/kgOral (p.o.)
Table 1: Treatment groups for the anti-inflammatory study.

1.3.3. Experimental Protocol:

  • Acclimatization: Animals will be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.

  • Drug Administration: Animals will be orally administered with the vehicle, indomethacin, or this compound according to their assigned group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Edema Measurement: The paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Euthanasia and Sample Collection: At the end of the experiment (5 hours post-carrageenan), animals will be euthanized. Blood samples will be collected for serum separation, and the inflamed paw tissue will be excised.

  • Biochemical Analysis: Serum and paw tissue homogenates will be used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits. The expression of COX-2 and iNOS in the paw tissue will be determined by Western blotting or immunohistochemistry.

  • Histopathological Analysis: A portion of the paw tissue will be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of inflammatory cell infiltration.

Expected Quantitative Data:

The following table summarizes the expected quantitative data to be collected.

ParameterGroup 1 (Vehicle)Group 2 (Indomethacin)Group 3 (this compound 25 mg/kg)Group 4 (this compound 50 mg/kg)Group 5 (this compound 100 mg/kg)
Paw Volume Increase (mL) at 3h++++++++
% Inhibition of Edema at 3h0+++++++++
Serum TNF-α (pg/mL)HighLowModerateLowLow
Serum IL-1β (pg/mL)HighLowModerateLowLow
Paw Tissue COX-2 ExpressionHighLowModerateLowLow
Paw Tissue iNOS ExpressionHighLowModerateLowLow
Table 2: Expected outcomes of the anti-inflammatory efficacy study. Symbols indicate relative levels: +++ (high), ++ (moderate), + (low).
Signaling Pathway:

The anti-inflammatory effects of this compound are hypothesized to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Carrageenan Carrageenan TLR Toll-like Receptor (TLR) Carrageenan->TLR IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines induces transcription Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB_nucleus->Enzymes induces transcription Heteroclitin_B This compound Heteroclitin_B->IKK inhibits

Figure 2: Hypothesized mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Part 2: Preliminary Anti-Cancer Efficacy Study

Rationale and Hypothesis:

Compounds isolated from Kadsura heteroclita have shown cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and MCF-7 (breast cancer).[3] This provides a rationale for investigating the in vivo anti-cancer potential of this compound. We hypothesize that this compound will inhibit tumor growth in a xenograft mouse model.

Experimental Design and Workflow:

The following diagram illustrates the workflow for a preliminary anti-cancer efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) tumor_inoculation Tumor Cell Inoculation animal_acclimatization->tumor_inoculation cell_culture Cancer Cell Culture (e.g., HL-60) cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment_initiation Treatment Initiation (when tumors reach ~100 mm³) tumor_growth->treatment_initiation drug_administration This compound / Vehicle / Doxorubicin Administration (e.g., daily for 14 days) treatment_initiation->drug_administration monitoring Tumor Volume & Body Weight Monitoring drug_administration->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tumor_analysis Tumor Weight Measurement & Analysis (IHC, Western Blot) euthanasia->tumor_analysis

References

Application Notes and Protocols for In Vivo Efficacy Studies of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Experimental Design for Heteroclitin B Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a lignan isolated from the medicinal plant Kadsura heteroclita. While direct in vivo efficacy studies on this compound are not extensively documented, extracts from Kadsura heteroclita have demonstrated significant anti-inflammatory and anti-cancer properties. The stem of Kadsura heteroclita has been traditionally used for treating rheumatic and arthritic diseases.[1] Preclinical studies on extracts of Kadsura heteroclita have shown analgesic and anti-inflammatory effects, providing a strong rationale for investigating the efficacy of its purified constituents like this compound.[2] This document provides a detailed protocol for an in vivo efficacy study of this compound, focusing on its potential anti-inflammatory effects in a rodent model of acute inflammation. Additionally, a framework for a preliminary in vivo anti-cancer efficacy study is presented.

Part 1: Anti-Inflammatory Efficacy Study

Rationale and Hypothesis:

Extracts of Kadsura heteroclita have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to decrease the expression of COX-2 and iNOS proteins in inflammatory models.[2] We hypothesize that this compound, as a constituent of Kadsura heteroclita, contributes to these anti-inflammatory effects. This study aims to evaluate the dose-dependent efficacy of this compound in reducing acute inflammation in a carrageenan-induced paw edema model.

Experimental Design and Workflow:

The following diagram outlines the experimental workflow for the anti-inflammatory efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups animal_acclimatization->randomization baseline_measurement Baseline Paw Volume Measurement randomization->baseline_measurement drug_administration This compound / Vehicle / Indomethacin Administration baseline_measurement->drug_administration inflammation_induction Carrageenan Injection (1 hour post-drug) drug_administration->inflammation_induction paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) inflammation_induction->paw_volume_measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) paw_volume_measurement->euthanasia biochemical_analysis Biochemical Analysis (Cytokines, COX-2, iNOS) euthanasia->biochemical_analysis histopathology Histopathological Examination euthanasia->histopathology

Figure 1: Experimental workflow for the in vivo anti-inflammatory efficacy study of this compound.
Materials and Methods:

1.3.1. Animals:

  • Male Wistar rats (180-220 g) will be used.

  • Animals will be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • All animal procedures will be conducted in accordance with institutional animal care and use committee guidelines.

1.3.2. Treatment Groups: A total of 5 groups (n=8 rats per group) will be established as described in the table below.

GroupTreatmentDosageRoute of Administration
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3This compound25 mg/kgOral (p.o.)
4This compound50 mg/kgOral (p.o.)
5This compound100 mg/kgOral (p.o.)
Table 1: Treatment groups for the anti-inflammatory study.

1.3.3. Experimental Protocol:

  • Acclimatization: Animals will be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.

  • Drug Administration: Animals will be orally administered with the vehicle, indomethacin, or this compound according to their assigned group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Edema Measurement: The paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Euthanasia and Sample Collection: At the end of the experiment (5 hours post-carrageenan), animals will be euthanized. Blood samples will be collected for serum separation, and the inflamed paw tissue will be excised.

  • Biochemical Analysis: Serum and paw tissue homogenates will be used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits. The expression of COX-2 and iNOS in the paw tissue will be determined by Western blotting or immunohistochemistry.

  • Histopathological Analysis: A portion of the paw tissue will be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation of inflammatory cell infiltration.

Expected Quantitative Data:

The following table summarizes the expected quantitative data to be collected.

ParameterGroup 1 (Vehicle)Group 2 (Indomethacin)Group 3 (this compound 25 mg/kg)Group 4 (this compound 50 mg/kg)Group 5 (this compound 100 mg/kg)
Paw Volume Increase (mL) at 3h++++++++
% Inhibition of Edema at 3h0+++++++++
Serum TNF-α (pg/mL)HighLowModerateLowLow
Serum IL-1β (pg/mL)HighLowModerateLowLow
Paw Tissue COX-2 ExpressionHighLowModerateLowLow
Paw Tissue iNOS ExpressionHighLowModerateLowLow
Table 2: Expected outcomes of the anti-inflammatory efficacy study. Symbols indicate relative levels: +++ (high), ++ (moderate), + (low).
Signaling Pathway:

The anti-inflammatory effects of this compound are hypothesized to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Carrageenan Carrageenan TLR Toll-like Receptor (TLR) Carrageenan->TLR IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines induces transcription Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB_nucleus->Enzymes induces transcription Heteroclitin_B This compound Heteroclitin_B->IKK inhibits

Figure 2: Hypothesized mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Part 2: Preliminary Anti-Cancer Efficacy Study

Rationale and Hypothesis:

Compounds isolated from Kadsura heteroclita have shown cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and MCF-7 (breast cancer).[3] This provides a rationale for investigating the in vivo anti-cancer potential of this compound. We hypothesize that this compound will inhibit tumor growth in a xenograft mouse model.

Experimental Design and Workflow:

The following diagram illustrates the workflow for a preliminary anti-cancer efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) tumor_inoculation Tumor Cell Inoculation animal_acclimatization->tumor_inoculation cell_culture Cancer Cell Culture (e.g., HL-60) cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment_initiation Treatment Initiation (when tumors reach ~100 mm³) tumor_growth->treatment_initiation drug_administration This compound / Vehicle / Doxorubicin Administration (e.g., daily for 14 days) treatment_initiation->drug_administration monitoring Tumor Volume & Body Weight Monitoring drug_administration->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tumor_analysis Tumor Weight Measurement & Analysis (IHC, Western Blot) euthanasia->tumor_analysis

References

Troubleshooting & Optimization

"preventing degradation of dibenzocyclooctadiene lignans during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dibenzocyclooctadiene lignans (B1203133) during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of dibenzocyclooctadiene lignans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Dibenzocyclooctadiene Lignans in the Final Extract.

Q: My final extract shows a very low yield of the target lignans. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, ranging from the starting material to the extraction parameters. Here's a systematic approach to troubleshooting:

  • Inadequate Grinding of Plant Material:

    • Cause: Insufficient grinding of the plant material (e.g., Schisandra chinensis fruits or seeds) results in a smaller surface area for solvent penetration, leading to inefficient extraction.

    • Solution: Ensure the plant material is ground into a fine, uniform powder. For Schisandra fruits, a particle size of around 120 mesh is recommended for optimal extraction.[1]

  • Suboptimal Solvent Selection:

    • Cause: The polarity of the extraction solvent is critical. Dibenzocyclooctadiene lignans are generally best extracted with polar solvents.

    • Solution: Employ solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols. Aqueous ethanol (70-80%) is often a good starting point.[1] For greener extraction alternatives, consider micelle-mediated extraction using non-ionic surfactants like Genapol X-080.[2]

  • Inefficient Extraction Method or Parameters:

    • Cause: The chosen extraction method and its parameters (time, temperature, solvent-to-solid ratio) significantly impact the yield.

    • Solution: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can enhance efficiency and reduce extraction time.[1][3] For UAE, optimize parameters such as ultrasonic power and extraction time. For SFE, adjust pressure and temperature to maximize yield. A higher solvent-to-solid ratio can also improve extraction by increasing the concentration gradient.

Issue 2: Presence of Degradation Products in the Extract.

Q: My analytical results (e.g., HPLC chromatogram) show peaks that suggest degradation of the target lignans. What are the primary causes of degradation and how can I prevent it?

A: Degradation of dibenzocyclooctadiene lignans during extraction is often caused by exposure to excessive heat, light, or unsuitable pH levels.

  • Thermal Degradation:

    • Cause: Many lignans are sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction or high-temperature solvent evaporation can lead to degradation.

    • Solution: Opt for low-temperature extraction methods such as maceration or UAE at controlled temperatures (e.g., 40°C). When concentrating the extract, use a rotary evaporator under reduced pressure to maintain a low temperature.

  • Photodegradation:

    • Cause: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade lignans.

    • Solution: Protect the extraction setup and the resulting extract from direct light by using amber glassware or by covering the equipment with aluminum foil.

  • pH-Induced Instability:

    • Cause: Extreme pH values (highly acidic or alkaline) in the extraction solvent can cause structural changes and degradation of lignans.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps. A pH range of 4-6 is often optimal for the stability of phenolic compounds like lignans.

Frequently Asked Questions (FAQs)

Q1: What are the most effective and least degradative methods for extracting dibenzocyclooctadiene lignans?

A1: Several methods can be employed, each with its own advantages in terms of efficiency and minimizing degradation:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol. It is highly efficient and operates at relatively low temperatures, minimizing thermal degradation.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction at lower temperatures compared to conventional methods.

  • Micelle-Mediated Extraction: This "green" chemistry approach uses a non-ionic surfactant solution to extract the lignans, offering a good alternative to organic solvents.

  • Smashing Tissue Extraction (STE): A rapid method that can provide high extraction efficiency in a very short time.

Q2: What are the recommended storage conditions for extracts containing dibenzocyclooctadiene lignans to prevent long-term degradation?

A2: To ensure the long-term stability of your lignan (B3055560) extracts, store them in a cool, dark, and dry place. It is advisable to store them in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.

Q3: Can the choice of solvent affect the stability of dibenzocyclooctadiene lignans during extraction?

A3: Yes, the solvent choice is crucial. While polar solvents like methanol and ethanol are effective for extraction, their purity and the presence of water can influence the stability of the lignans. Using aqueous mixtures of these alcohols is common and can be optimized for the best yield. It is important to use high-purity solvents to avoid unwanted reactions with impurities.

Data Presentation

The following tables summarize quantitative data on the extraction of dibenzocyclooctadiene lignans under various conditions.

Table 1: Comparison of Extraction Methods for Five Lignans from Schisandra chinensis

Extraction MethodTotal Lignan Content (mg/g)
Smashing Tissue Extraction (STE)13.89 ± 0.014
Heat Reflux Extraction12.54 ± 0.021
Soxhlet Extraction11.98 ± 0.018
Ultrasonic-Assisted Extraction (UAE)13.12 ± 0.015
Microwave-Assisted Extraction (MAE)12.87 ± 0.023

Data adapted from a study optimizing STE for five lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C).

Table 2: Optimized Parameters for Different Extraction Techniques

Extraction TechniqueKey ParametersOutcomeReference
Supercritical Fluid Extraction (SFE) Pressure: 15 MPa, Temperature: 36°C, Time: 4 hEfficient extraction of five lignans.
Micelle-Mediated Extraction 15% Genapol X-080, Liquid-to-solid ratio: 100:1 (mL/g), Ultrasonic-assisted for 60 minHigh extraction percentage of total dibenzocyclooctadiene lignans.
Smashing Tissue Extraction (STE) 75% aqueous ethanol, Voltage: 180 V, Time: 1 min, Solid-liquid ratio: 1:19, Particle size: 120 meshHigh extraction efficiency in a short time.
Ultrasound-Assisted Extraction (UAE) with Aqueous Two-Phase System 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol, Solvent:solid ratio: 20:1, Ultrasonic power: 800 W, Time: 61.1 minHigh recovery and purity of target lignans.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Grind the dried plant material (e.g., Schisandra chinensis fruits) to a fine powder (approximately 120 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel.

    • Add 19 mL of 75% aqueous ethanol to achieve a solid-liquid ratio of 1:19.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Coarsely chop or grind the dried plant material.

  • Extraction:

    • Load the prepared plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 15-20 MPa

      • Temperature: 36-40°C

      • CO2 flow rate: As per instrument specifications.

      • Co-solvent: 1% isopropyl alcohol or ethanol (optional, but can improve yield).

    • Perform the extraction for the desired duration (e.g., 60 minutes to 4 hours).

  • Collection:

    • Collect the extract from the collection vessel. The extract is typically a concentrated solution.

  • Analysis:

    • The extract may be directly analyzed by HPLC or SFC, or it can be further purified if necessary.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material (e.g., Schisandra fruits) grinding Grinding (e.g., to 120 mesh) start->grinding extraction Extraction grinding->extraction uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 1 sfe Supercritical Fluid Extraction (SFE) extraction->sfe Method 2 solvent_ext Solvent Extraction (e.g., Maceration) extraction->solvent_ext Method 3 filtration Filtration uae->filtration concentration Concentration (e.g., Rotary Evaporator) sfe->concentration solvent_ext->filtration filtration->concentration analysis Analysis (e.g., HPLC) concentration->analysis end End: Quantified Lignan Content analysis->end troubleshooting_guide start Problem: Low Lignan Yield or Presence of Degradation Products check_grinding Is the plant material finely and uniformly ground? start->check_grinding check_solvent Is the extraction solvent appropriate (e.g., 70-80% ethanol)? check_grinding->check_solvent Yes solution_grinding Solution: Grind to a fine powder (e.g., 120 mesh). check_grinding->solution_grinding No check_temp Was the extraction temperature kept low (e.g., < 50°C)? check_solvent->check_temp Yes solution_solvent Solution: Use an appropriate polar solvent. check_solvent->solution_solvent No check_light Was the extraction protected from light? check_temp->check_light Yes solution_temp Solution: Use low-temperature methods (e.g., UAE, maceration). check_temp->solution_temp No check_ph Was the pH of the solvent neutral or slightly acidic? check_light->check_ph Yes solution_light Solution: Use amber glassware or cover the setup. check_light->solution_light No solution_ph Solution: Adjust pH to 4-6 if necessary. check_ph->solution_ph No

References

"preventing degradation of dibenzocyclooctadiene lignans during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dibenzocyclooctadiene lignans (B1203133) during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of dibenzocyclooctadiene lignans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Dibenzocyclooctadiene Lignans in the Final Extract.

Q: My final extract shows a very low yield of the target lignans. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, ranging from the starting material to the extraction parameters. Here's a systematic approach to troubleshooting:

  • Inadequate Grinding of Plant Material:

    • Cause: Insufficient grinding of the plant material (e.g., Schisandra chinensis fruits or seeds) results in a smaller surface area for solvent penetration, leading to inefficient extraction.

    • Solution: Ensure the plant material is ground into a fine, uniform powder. For Schisandra fruits, a particle size of around 120 mesh is recommended for optimal extraction.[1]

  • Suboptimal Solvent Selection:

    • Cause: The polarity of the extraction solvent is critical. Dibenzocyclooctadiene lignans are generally best extracted with polar solvents.

    • Solution: Employ solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols. Aqueous ethanol (70-80%) is often a good starting point.[1] For greener extraction alternatives, consider micelle-mediated extraction using non-ionic surfactants like Genapol X-080.[2]

  • Inefficient Extraction Method or Parameters:

    • Cause: The chosen extraction method and its parameters (time, temperature, solvent-to-solid ratio) significantly impact the yield.

    • Solution: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can enhance efficiency and reduce extraction time.[1][3] For UAE, optimize parameters such as ultrasonic power and extraction time. For SFE, adjust pressure and temperature to maximize yield. A higher solvent-to-solid ratio can also improve extraction by increasing the concentration gradient.

Issue 2: Presence of Degradation Products in the Extract.

Q: My analytical results (e.g., HPLC chromatogram) show peaks that suggest degradation of the target lignans. What are the primary causes of degradation and how can I prevent it?

A: Degradation of dibenzocyclooctadiene lignans during extraction is often caused by exposure to excessive heat, light, or unsuitable pH levels.

  • Thermal Degradation:

    • Cause: Many lignans are sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction or high-temperature solvent evaporation can lead to degradation.

    • Solution: Opt for low-temperature extraction methods such as maceration or UAE at controlled temperatures (e.g., 40°C). When concentrating the extract, use a rotary evaporator under reduced pressure to maintain a low temperature.

  • Photodegradation:

    • Cause: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade lignans.

    • Solution: Protect the extraction setup and the resulting extract from direct light by using amber glassware or by covering the equipment with aluminum foil.

  • pH-Induced Instability:

    • Cause: Extreme pH values (highly acidic or alkaline) in the extraction solvent can cause structural changes and degradation of lignans.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps. A pH range of 4-6 is often optimal for the stability of phenolic compounds like lignans.

Frequently Asked Questions (FAQs)

Q1: What are the most effective and least degradative methods for extracting dibenzocyclooctadiene lignans?

A1: Several methods can be employed, each with its own advantages in terms of efficiency and minimizing degradation:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol. It is highly efficient and operates at relatively low temperatures, minimizing thermal degradation.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction at lower temperatures compared to conventional methods.

  • Micelle-Mediated Extraction: This "green" chemistry approach uses a non-ionic surfactant solution to extract the lignans, offering a good alternative to organic solvents.

  • Smashing Tissue Extraction (STE): A rapid method that can provide high extraction efficiency in a very short time.

Q2: What are the recommended storage conditions for extracts containing dibenzocyclooctadiene lignans to prevent long-term degradation?

A2: To ensure the long-term stability of your lignan (B3055560) extracts, store them in a cool, dark, and dry place. It is advisable to store them in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.

Q3: Can the choice of solvent affect the stability of dibenzocyclooctadiene lignans during extraction?

A3: Yes, the solvent choice is crucial. While polar solvents like methanol and ethanol are effective for extraction, their purity and the presence of water can influence the stability of the lignans. Using aqueous mixtures of these alcohols is common and can be optimized for the best yield. It is important to use high-purity solvents to avoid unwanted reactions with impurities.

Data Presentation

The following tables summarize quantitative data on the extraction of dibenzocyclooctadiene lignans under various conditions.

Table 1: Comparison of Extraction Methods for Five Lignans from Schisandra chinensis

Extraction MethodTotal Lignan Content (mg/g)
Smashing Tissue Extraction (STE)13.89 ± 0.014
Heat Reflux Extraction12.54 ± 0.021
Soxhlet Extraction11.98 ± 0.018
Ultrasonic-Assisted Extraction (UAE)13.12 ± 0.015
Microwave-Assisted Extraction (MAE)12.87 ± 0.023

Data adapted from a study optimizing STE for five lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C).

Table 2: Optimized Parameters for Different Extraction Techniques

Extraction TechniqueKey ParametersOutcomeReference
Supercritical Fluid Extraction (SFE) Pressure: 15 MPa, Temperature: 36°C, Time: 4 hEfficient extraction of five lignans.
Micelle-Mediated Extraction 15% Genapol X-080, Liquid-to-solid ratio: 100:1 (mL/g), Ultrasonic-assisted for 60 minHigh extraction percentage of total dibenzocyclooctadiene lignans.
Smashing Tissue Extraction (STE) 75% aqueous ethanol, Voltage: 180 V, Time: 1 min, Solid-liquid ratio: 1:19, Particle size: 120 meshHigh extraction efficiency in a short time.
Ultrasound-Assisted Extraction (UAE) with Aqueous Two-Phase System 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol, Solvent:solid ratio: 20:1, Ultrasonic power: 800 W, Time: 61.1 minHigh recovery and purity of target lignans.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Grind the dried plant material (e.g., Schisandra chinensis fruits) to a fine powder (approximately 120 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel.

    • Add 19 mL of 75% aqueous ethanol to achieve a solid-liquid ratio of 1:19.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Coarsely chop or grind the dried plant material.

  • Extraction:

    • Load the prepared plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 15-20 MPa

      • Temperature: 36-40°C

      • CO2 flow rate: As per instrument specifications.

      • Co-solvent: 1% isopropyl alcohol or ethanol (optional, but can improve yield).

    • Perform the extraction for the desired duration (e.g., 60 minutes to 4 hours).

  • Collection:

    • Collect the extract from the collection vessel. The extract is typically a concentrated solution.

  • Analysis:

    • The extract may be directly analyzed by HPLC or SFC, or it can be further purified if necessary.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material (e.g., Schisandra fruits) grinding Grinding (e.g., to 120 mesh) start->grinding extraction Extraction grinding->extraction uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 1 sfe Supercritical Fluid Extraction (SFE) extraction->sfe Method 2 solvent_ext Solvent Extraction (e.g., Maceration) extraction->solvent_ext Method 3 filtration Filtration uae->filtration concentration Concentration (e.g., Rotary Evaporator) sfe->concentration solvent_ext->filtration filtration->concentration analysis Analysis (e.g., HPLC) concentration->analysis end End: Quantified Lignan Content analysis->end troubleshooting_guide start Problem: Low Lignan Yield or Presence of Degradation Products check_grinding Is the plant material finely and uniformly ground? start->check_grinding check_solvent Is the extraction solvent appropriate (e.g., 70-80% ethanol)? check_grinding->check_solvent Yes solution_grinding Solution: Grind to a fine powder (e.g., 120 mesh). check_grinding->solution_grinding No check_temp Was the extraction temperature kept low (e.g., < 50°C)? check_solvent->check_temp Yes solution_solvent Solution: Use an appropriate polar solvent. check_solvent->solution_solvent No check_light Was the extraction protected from light? check_temp->check_light Yes solution_temp Solution: Use low-temperature methods (e.g., UAE, maceration). check_temp->solution_temp No check_ph Was the pH of the solvent neutral or slightly acidic? check_light->check_ph Yes solution_light Solution: Use amber glassware or cover the setup. check_light->solution_light No solution_ph Solution: Adjust pH to 4-6 if necessary. check_ph->solution_ph No

References

"preventing degradation of dibenzocyclooctadiene lignans during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dibenzocyclooctadiene lignans during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of dibenzocyclooctadiene lignans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Dibenzocyclooctadiene Lignans in the Final Extract.

Q: My final extract shows a very low yield of the target lignans. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, ranging from the starting material to the extraction parameters. Here's a systematic approach to troubleshooting:

  • Inadequate Grinding of Plant Material:

    • Cause: Insufficient grinding of the plant material (e.g., Schisandra chinensis fruits or seeds) results in a smaller surface area for solvent penetration, leading to inefficient extraction.

    • Solution: Ensure the plant material is ground into a fine, uniform powder. For Schisandra fruits, a particle size of around 120 mesh is recommended for optimal extraction.[1]

  • Suboptimal Solvent Selection:

    • Cause: The polarity of the extraction solvent is critical. Dibenzocyclooctadiene lignans are generally best extracted with polar solvents.

    • Solution: Employ solvents such as methanol, ethanol, or aqueous mixtures of these alcohols. Aqueous ethanol (70-80%) is often a good starting point.[1] For greener extraction alternatives, consider micelle-mediated extraction using non-ionic surfactants like Genapol X-080.[2]

  • Inefficient Extraction Method or Parameters:

    • Cause: The chosen extraction method and its parameters (time, temperature, solvent-to-solid ratio) significantly impact the yield.

    • Solution: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can enhance efficiency and reduce extraction time.[1][3] For UAE, optimize parameters such as ultrasonic power and extraction time. For SFE, adjust pressure and temperature to maximize yield. A higher solvent-to-solid ratio can also improve extraction by increasing the concentration gradient.

Issue 2: Presence of Degradation Products in the Extract.

Q: My analytical results (e.g., HPLC chromatogram) show peaks that suggest degradation of the target lignans. What are the primary causes of degradation and how can I prevent it?

A: Degradation of dibenzocyclooctadiene lignans during extraction is often caused by exposure to excessive heat, light, or unsuitable pH levels.

  • Thermal Degradation:

    • Cause: Many lignans are sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction or high-temperature solvent evaporation can lead to degradation.

    • Solution: Opt for low-temperature extraction methods such as maceration or UAE at controlled temperatures (e.g., 40°C). When concentrating the extract, use a rotary evaporator under reduced pressure to maintain a low temperature.

  • Photodegradation:

    • Cause: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade lignans.

    • Solution: Protect the extraction setup and the resulting extract from direct light by using amber glassware or by covering the equipment with aluminum foil.

  • pH-Induced Instability:

    • Cause: Extreme pH values (highly acidic or alkaline) in the extraction solvent can cause structural changes and degradation of lignans.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps. A pH range of 4-6 is often optimal for the stability of phenolic compounds like lignans.

Frequently Asked Questions (FAQs)

Q1: What are the most effective and least degradative methods for extracting dibenzocyclooctadiene lignans?

A1: Several methods can be employed, each with its own advantages in terms of efficiency and minimizing degradation:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol. It is highly efficient and operates at relatively low temperatures, minimizing thermal degradation.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction at lower temperatures compared to conventional methods.

  • Micelle-Mediated Extraction: This "green" chemistry approach uses a non-ionic surfactant solution to extract the lignans, offering a good alternative to organic solvents.

  • Smashing Tissue Extraction (STE): A rapid method that can provide high extraction efficiency in a very short time.

Q2: What are the recommended storage conditions for extracts containing dibenzocyclooctadiene lignans to prevent long-term degradation?

A2: To ensure the long-term stability of your lignan extracts, store them in a cool, dark, and dry place. It is advisable to store them in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.

Q3: Can the choice of solvent affect the stability of dibenzocyclooctadiene lignans during extraction?

A3: Yes, the solvent choice is crucial. While polar solvents like methanol and ethanol are effective for extraction, their purity and the presence of water can influence the stability of the lignans. Using aqueous mixtures of these alcohols is common and can be optimized for the best yield. It is important to use high-purity solvents to avoid unwanted reactions with impurities.

Data Presentation

The following tables summarize quantitative data on the extraction of dibenzocyclooctadiene lignans under various conditions.

Table 1: Comparison of Extraction Methods for Five Lignans from Schisandra chinensis

Extraction MethodTotal Lignan Content (mg/g)
Smashing Tissue Extraction (STE)13.89 ± 0.014
Heat Reflux Extraction12.54 ± 0.021
Soxhlet Extraction11.98 ± 0.018
Ultrasonic-Assisted Extraction (UAE)13.12 ± 0.015
Microwave-Assisted Extraction (MAE)12.87 ± 0.023

Data adapted from a study optimizing STE for five lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C).

Table 2: Optimized Parameters for Different Extraction Techniques

Extraction TechniqueKey ParametersOutcomeReference
Supercritical Fluid Extraction (SFE) Pressure: 15 MPa, Temperature: 36°C, Time: 4 hEfficient extraction of five lignans.
Micelle-Mediated Extraction 15% Genapol X-080, Liquid-to-solid ratio: 100:1 (mL/g), Ultrasonic-assisted for 60 minHigh extraction percentage of total dibenzocyclooctadiene lignans.
Smashing Tissue Extraction (STE) 75% aqueous ethanol, Voltage: 180 V, Time: 1 min, Solid-liquid ratio: 1:19, Particle size: 120 meshHigh extraction efficiency in a short time.
Ultrasound-Assisted Extraction (UAE) with Aqueous Two-Phase System 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol, Solvent:solid ratio: 20:1, Ultrasonic power: 800 W, Time: 61.1 minHigh recovery and purity of target lignans.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Grind the dried plant material (e.g., Schisandra chinensis fruits) to a fine powder (approximately 120 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel.

    • Add 19 mL of 75% aqueous ethanol to achieve a solid-liquid ratio of 1:19.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of Dibenzocyclooctadiene Lignans

  • Sample Preparation: Coarsely chop or grind the dried plant material.

  • Extraction:

    • Load the prepared plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 15-20 MPa

      • Temperature: 36-40°C

      • CO2 flow rate: As per instrument specifications.

      • Co-solvent: 1% isopropyl alcohol or ethanol (optional, but can improve yield).

    • Perform the extraction for the desired duration (e.g., 60 minutes to 4 hours).

  • Collection:

    • Collect the extract from the collection vessel. The extract is typically a concentrated solution.

  • Analysis:

    • The extract may be directly analyzed by HPLC or SFC, or it can be further purified if necessary.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material (e.g., Schisandra fruits) grinding Grinding (e.g., to 120 mesh) start->grinding extraction Extraction grinding->extraction uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 1 sfe Supercritical Fluid Extraction (SFE) extraction->sfe Method 2 solvent_ext Solvent Extraction (e.g., Maceration) extraction->solvent_ext Method 3 filtration Filtration uae->filtration concentration Concentration (e.g., Rotary Evaporator) sfe->concentration solvent_ext->filtration filtration->concentration analysis Analysis (e.g., HPLC) concentration->analysis end End: Quantified Lignan Content analysis->end troubleshooting_guide start Problem: Low Lignan Yield or Presence of Degradation Products check_grinding Is the plant material finely and uniformly ground? start->check_grinding check_solvent Is the extraction solvent appropriate (e.g., 70-80% ethanol)? check_grinding->check_solvent Yes solution_grinding Solution: Grind to a fine powder (e.g., 120 mesh). check_grinding->solution_grinding No check_temp Was the extraction temperature kept low (e.g., < 50°C)? check_solvent->check_temp Yes solution_solvent Solution: Use an appropriate polar solvent. check_solvent->solution_solvent No check_light Was the extraction protected from light? check_temp->check_light Yes solution_temp Solution: Use low-temperature methods (e.g., UAE, maceration). check_temp->solution_temp No check_ph Was the pH of the solvent neutral or slightly acidic? check_light->check_ph Yes solution_light Solution: Use amber glassware or cover the setup. check_light->solution_light No solution_ph Solution: Adjust pH to 4-6 if necessary. check_ph->solution_ph No

References

Technical Support Center: Heteroclitin B and Fluorescence-Based Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Heteroclitin B and other dibenzocyclooctadiene lignans (B1203133) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays is a phenomenon where a test compound, such as this compound, possesses intrinsic optical properties that alter the fluorescence signal, leading to misleading results. This interference is independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2]

Q2: What is autofluorescence and how might it affect my assay?

A2: Autofluorescence is the natural tendency of a molecule to absorb light and then re-emit it at a longer wavelength.[1] If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can artificially increase the measured signal. This can lead to false-positive results, making it appear as though the compound is an activator of your target when it is not.[1][3]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. If this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore (a phenomenon known as the inner filter effect), it can reduce the amount of light that reaches the detector. This leads to a decrease in the measured signal and can result in false-negative or false-positive outcomes, depending on the assay design.

Q4: Is this compound likely to interfere with my fluorescence assay?

A4: this compound is a dibenzocyclooctadiene lignan. Some compounds within this structural class have been shown to be fluorescent. For instance, a study on five other dibenzocyclooctadiene lignans reported fluorescence with an excitation wavelength of 254 nm and an emission wavelength of 330 nm. This suggests that this compound has the potential to be autofluorescent, particularly in assays that use UV or near-UV excitation. Without specific spectroscopic data for this compound, it is crucial to experimentally determine if it interferes with your specific assay conditions.

Q5: How can I perform an initial check for interference from this compound?

A5: A straightforward way to check for interference is to run control experiments. To test for autofluorescence, measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore-labeled antibody). A significant signal above the buffer-only blank suggests autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound is indicative of quenching.

Troubleshooting Guides

This guide provides a structured, question-and-answer approach to identifying and resolving common issues related to interference from compounds like this compound in fluorescence-based assays.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

Potential Cause: The compound is autofluorescent at the assay's wavelengths.

Troubleshooting Steps:

  • Run a compound-only control: Measure the fluorescence of this compound at various concentrations in the assay buffer.

  • Perform a spectral scan: Conduct a full excitation and emission scan of this compound to determine its fluorescence profile.

  • Mitigation Strategies:

    • Red-shift the assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's fluorescence range. Moving to red or far-red fluorophores can often reduce interference from autofluorescent compounds.

    • Decrease compound concentration: If the biological activity of this compound is potent enough, lowering its concentration in the assay may reduce the autofluorescence to an acceptable level.

    • Use a different detection technology: If interference persists, consider an orthogonal assay with a non-fluorescence-based readout, such as luminescence, absorbance, or mass spectrometry.

Issue 2: The fluorescence signal decreases as the concentration of this compound increases.

Potential Cause: The compound is quenching the fluorescence signal or causing an inner filter effect.

Troubleshooting Steps:

  • Run a quenching control: Measure the fluorescence of the free fluorophore (not conjugated to any assay component) in the presence of increasing concentrations of this compound.

  • Check for the inner filter effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the fluorophore's excitation or emission wavelengths suggests an inner filter effect.

  • Mitigation Strategies:

    • Decrease fluorophore concentration: In some cases, reducing the concentration of the fluorescent probe can minimize quenching effects.

    • Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.

    • Mathematical correction: For moderate inner filter effects, it may be possible to apply a correction formula to your data.

    • Use a shorter pathlength: Switching to low-volume, black microplates can reduce the pathlength and mitigate the inner filter effect.

Issue 3: High variability in replicate wells containing this compound.

Potential Cause: The compound may be precipitating out of solution at the tested concentrations.

Troubleshooting Steps:

  • Visually inspect the assay plate: Look for any signs of turbidity or precipitates in the wells.

  • Perform a solubility test: Determine the solubility of this compound in your assay buffer.

  • Mitigation Strategies:

    • Lower the compound concentration: Work at concentrations below the solubility limit of this compound.

    • Add a detergent: For some compounds, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can improve solubility. However, this should be tested for its effect on the assay's biological components.

    • Modify the assay buffer: Adjusting the pH or salt concentration of the buffer may improve compound solubility.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound
This compound (µM)Average RFU (n=3)Standard DeviationSignal-to-Background Ratio
0 (Buffer)150121.0
1500253.3
5250015016.7
10600032040.0
2515000800100.0
50280001500186.7

RFU: Relative Fluorescence Units. The signal-to-background ratio is calculated as the average RFU of the compound divided by the average RFU of the buffer-only control.

Table 2: Hypothetical Quenching Data for this compound
This compound (µM)Average RFU of Fluorophore (n=3)Standard Deviation% Quenching
0 (Fluorophore only)5000025000%
14800024004%
542000210016%
1035000180030%
2520000120060%
50900050082%

% Quenching is calculated as: [1 - (RFU with compound / RFU of fluorophore only)] x 100.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.

  • Plate Setup: In a black, flat-bottom microplate (the same type used for the primary assay), add the this compound dilutions to triplicate wells. Include wells with only the assay buffer as a blank control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Methodology:

  • Prepare Reagents: Prepare a solution of the free fluorophore in the assay buffer at the same concentration used in the primary assay. Prepare a serial dilution of this compound.

  • Plate Setup: In a black microplate, add the fluorophore solution to a set of wells. Add the serial dilutions of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the primary assay.

  • Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence is indicative of quenching.

Mandatory Visualization

Mechanisms of Assay Interference cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Excitation Light Excitation Light Test Compound (e.g., this compound) Test Compound (e.g., this compound) Excitation Light->Test Compound (e.g., this compound) 1. Absorbs Light Assay Fluorophore Assay Fluorophore Excitation Light->Assay Fluorophore Detector Detector Test Compound (e.g., this compound)->Detector 2. Emits Light (False Signal) Assay Fluorophore->Detector Excitation Light_q Excitation Light Test Compound_q Test Compound (e.g., this compound) Excitation Light_q->Test Compound_q 1. Absorbs Excitation Light Assay Fluorophore_q Assay Fluorophore Excitation Light_q->Assay Fluorophore_q Assay Fluorophore_q->Test Compound_q 2. Absorbs Emitted Light Detector_q Detector Assay Fluorophore_q->Detector_q Reduced Signal Troubleshooting Workflow Start Start Unexpected_Results Unexpected Assay Results? Start->Unexpected_Results Run_Controls Run Compound-Only and Quenching Controls Unexpected_Results->Run_Controls Interference_Detected Interference Detected? Run_Controls->Interference_Detected No_Interference No Significant Interference. Proceed with primary assay analysis. Interference_Detected->No_Interference No Identify_Mechanism Identify Mechanism: Autofluorescence or Quenching? Interference_Detected->Identify_Mechanism Yes Autofluorescence Autofluorescence Identify_Mechanism->Autofluorescence Quenching Quenching Identify_Mechanism->Quenching Mitigate_Autofluorescence Mitigation Strategies: - Red-shift fluorophore - Lower compound concentration - Use orthogonal assay Autofluorescence->Mitigate_Autofluorescence Mitigate_Quenching Mitigation Strategies: - Change fluorophore - Correct for inner filter effect - Use shorter pathlength Quenching->Mitigate_Quenching Re-evaluate Re-evaluate Assay Performance Mitigate_Autofluorescence->Re-evaluate Mitigate_Quenching->Re-evaluate

References

Technical Support Center: Heteroclitin B and Fluorescence-Based Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Heteroclitin B and other dibenzocyclooctadiene lignans (B1203133) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays is a phenomenon where a test compound, such as this compound, possesses intrinsic optical properties that alter the fluorescence signal, leading to misleading results. This interference is independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2]

Q2: What is autofluorescence and how might it affect my assay?

A2: Autofluorescence is the natural tendency of a molecule to absorb light and then re-emit it at a longer wavelength.[1] If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can artificially increase the measured signal. This can lead to false-positive results, making it appear as though the compound is an activator of your target when it is not.[1][3]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. If this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore (a phenomenon known as the inner filter effect), it can reduce the amount of light that reaches the detector. This leads to a decrease in the measured signal and can result in false-negative or false-positive outcomes, depending on the assay design.

Q4: Is this compound likely to interfere with my fluorescence assay?

A4: this compound is a dibenzocyclooctadiene lignan. Some compounds within this structural class have been shown to be fluorescent. For instance, a study on five other dibenzocyclooctadiene lignans reported fluorescence with an excitation wavelength of 254 nm and an emission wavelength of 330 nm. This suggests that this compound has the potential to be autofluorescent, particularly in assays that use UV or near-UV excitation. Without specific spectroscopic data for this compound, it is crucial to experimentally determine if it interferes with your specific assay conditions.

Q5: How can I perform an initial check for interference from this compound?

A5: A straightforward way to check for interference is to run control experiments. To test for autofluorescence, measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore-labeled antibody). A significant signal above the buffer-only blank suggests autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound is indicative of quenching.

Troubleshooting Guides

This guide provides a structured, question-and-answer approach to identifying and resolving common issues related to interference from compounds like this compound in fluorescence-based assays.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

Potential Cause: The compound is autofluorescent at the assay's wavelengths.

Troubleshooting Steps:

  • Run a compound-only control: Measure the fluorescence of this compound at various concentrations in the assay buffer.

  • Perform a spectral scan: Conduct a full excitation and emission scan of this compound to determine its fluorescence profile.

  • Mitigation Strategies:

    • Red-shift the assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's fluorescence range. Moving to red or far-red fluorophores can often reduce interference from autofluorescent compounds.

    • Decrease compound concentration: If the biological activity of this compound is potent enough, lowering its concentration in the assay may reduce the autofluorescence to an acceptable level.

    • Use a different detection technology: If interference persists, consider an orthogonal assay with a non-fluorescence-based readout, such as luminescence, absorbance, or mass spectrometry.

Issue 2: The fluorescence signal decreases as the concentration of this compound increases.

Potential Cause: The compound is quenching the fluorescence signal or causing an inner filter effect.

Troubleshooting Steps:

  • Run a quenching control: Measure the fluorescence of the free fluorophore (not conjugated to any assay component) in the presence of increasing concentrations of this compound.

  • Check for the inner filter effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the fluorophore's excitation or emission wavelengths suggests an inner filter effect.

  • Mitigation Strategies:

    • Decrease fluorophore concentration: In some cases, reducing the concentration of the fluorescent probe can minimize quenching effects.

    • Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.

    • Mathematical correction: For moderate inner filter effects, it may be possible to apply a correction formula to your data.

    • Use a shorter pathlength: Switching to low-volume, black microplates can reduce the pathlength and mitigate the inner filter effect.

Issue 3: High variability in replicate wells containing this compound.

Potential Cause: The compound may be precipitating out of solution at the tested concentrations.

Troubleshooting Steps:

  • Visually inspect the assay plate: Look for any signs of turbidity or precipitates in the wells.

  • Perform a solubility test: Determine the solubility of this compound in your assay buffer.

  • Mitigation Strategies:

    • Lower the compound concentration: Work at concentrations below the solubility limit of this compound.

    • Add a detergent: For some compounds, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can improve solubility. However, this should be tested for its effect on the assay's biological components.

    • Modify the assay buffer: Adjusting the pH or salt concentration of the buffer may improve compound solubility.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound
This compound (µM)Average RFU (n=3)Standard DeviationSignal-to-Background Ratio
0 (Buffer)150121.0
1500253.3
5250015016.7
10600032040.0
2515000800100.0
50280001500186.7

RFU: Relative Fluorescence Units. The signal-to-background ratio is calculated as the average RFU of the compound divided by the average RFU of the buffer-only control.

Table 2: Hypothetical Quenching Data for this compound
This compound (µM)Average RFU of Fluorophore (n=3)Standard Deviation% Quenching
0 (Fluorophore only)5000025000%
14800024004%
542000210016%
1035000180030%
2520000120060%
50900050082%

% Quenching is calculated as: [1 - (RFU with compound / RFU of fluorophore only)] x 100.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.

  • Plate Setup: In a black, flat-bottom microplate (the same type used for the primary assay), add the this compound dilutions to triplicate wells. Include wells with only the assay buffer as a blank control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Methodology:

  • Prepare Reagents: Prepare a solution of the free fluorophore in the assay buffer at the same concentration used in the primary assay. Prepare a serial dilution of this compound.

  • Plate Setup: In a black microplate, add the fluorophore solution to a set of wells. Add the serial dilutions of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the primary assay.

  • Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence is indicative of quenching.

Mandatory Visualization

Mechanisms of Assay Interference cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Excitation Light Excitation Light Test Compound (e.g., this compound) Test Compound (e.g., this compound) Excitation Light->Test Compound (e.g., this compound) 1. Absorbs Light Assay Fluorophore Assay Fluorophore Excitation Light->Assay Fluorophore Detector Detector Test Compound (e.g., this compound)->Detector 2. Emits Light (False Signal) Assay Fluorophore->Detector Excitation Light_q Excitation Light Test Compound_q Test Compound (e.g., this compound) Excitation Light_q->Test Compound_q 1. Absorbs Excitation Light Assay Fluorophore_q Assay Fluorophore Excitation Light_q->Assay Fluorophore_q Assay Fluorophore_q->Test Compound_q 2. Absorbs Emitted Light Detector_q Detector Assay Fluorophore_q->Detector_q Reduced Signal Troubleshooting Workflow Start Start Unexpected_Results Unexpected Assay Results? Start->Unexpected_Results Run_Controls Run Compound-Only and Quenching Controls Unexpected_Results->Run_Controls Interference_Detected Interference Detected? Run_Controls->Interference_Detected No_Interference No Significant Interference. Proceed with primary assay analysis. Interference_Detected->No_Interference No Identify_Mechanism Identify Mechanism: Autofluorescence or Quenching? Interference_Detected->Identify_Mechanism Yes Autofluorescence Autofluorescence Identify_Mechanism->Autofluorescence Quenching Quenching Identify_Mechanism->Quenching Mitigate_Autofluorescence Mitigation Strategies: - Red-shift fluorophore - Lower compound concentration - Use orthogonal assay Autofluorescence->Mitigate_Autofluorescence Mitigate_Quenching Mitigation Strategies: - Change fluorophore - Correct for inner filter effect - Use shorter pathlength Quenching->Mitigate_Quenching Re-evaluate Re-evaluate Assay Performance Mitigate_Autofluorescence->Re-evaluate Mitigate_Quenching->Re-evaluate

References

Technical Support Center: Heteroclitin B and Fluorescence-Based Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Heteroclitin B and other dibenzocyclooctadiene lignans in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays is a phenomenon where a test compound, such as this compound, possesses intrinsic optical properties that alter the fluorescence signal, leading to misleading results. This interference is independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2]

Q2: What is autofluorescence and how might it affect my assay?

A2: Autofluorescence is the natural tendency of a molecule to absorb light and then re-emit it at a longer wavelength.[1] If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can artificially increase the measured signal. This can lead to false-positive results, making it appear as though the compound is an activator of your target when it is not.[1][3]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. If this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore (a phenomenon known as the inner filter effect), it can reduce the amount of light that reaches the detector. This leads to a decrease in the measured signal and can result in false-negative or false-positive outcomes, depending on the assay design.

Q4: Is this compound likely to interfere with my fluorescence assay?

A4: this compound is a dibenzocyclooctadiene lignan. Some compounds within this structural class have been shown to be fluorescent. For instance, a study on five other dibenzocyclooctadiene lignans reported fluorescence with an excitation wavelength of 254 nm and an emission wavelength of 330 nm. This suggests that this compound has the potential to be autofluorescent, particularly in assays that use UV or near-UV excitation. Without specific spectroscopic data for this compound, it is crucial to experimentally determine if it interferes with your specific assay conditions.

Q5: How can I perform an initial check for interference from this compound?

A5: A straightforward way to check for interference is to run control experiments. To test for autofluorescence, measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore-labeled antibody). A significant signal above the buffer-only blank suggests autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound is indicative of quenching.

Troubleshooting Guides

This guide provides a structured, question-and-answer approach to identifying and resolving common issues related to interference from compounds like this compound in fluorescence-based assays.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

Potential Cause: The compound is autofluorescent at the assay's wavelengths.

Troubleshooting Steps:

  • Run a compound-only control: Measure the fluorescence of this compound at various concentrations in the assay buffer.

  • Perform a spectral scan: Conduct a full excitation and emission scan of this compound to determine its fluorescence profile.

  • Mitigation Strategies:

    • Red-shift the assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's fluorescence range. Moving to red or far-red fluorophores can often reduce interference from autofluorescent compounds.

    • Decrease compound concentration: If the biological activity of this compound is potent enough, lowering its concentration in the assay may reduce the autofluorescence to an acceptable level.

    • Use a different detection technology: If interference persists, consider an orthogonal assay with a non-fluorescence-based readout, such as luminescence, absorbance, or mass spectrometry.

Issue 2: The fluorescence signal decreases as the concentration of this compound increases.

Potential Cause: The compound is quenching the fluorescence signal or causing an inner filter effect.

Troubleshooting Steps:

  • Run a quenching control: Measure the fluorescence of the free fluorophore (not conjugated to any assay component) in the presence of increasing concentrations of this compound.

  • Check for the inner filter effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the fluorophore's excitation or emission wavelengths suggests an inner filter effect.

  • Mitigation Strategies:

    • Decrease fluorophore concentration: In some cases, reducing the concentration of the fluorescent probe can minimize quenching effects.

    • Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.

    • Mathematical correction: For moderate inner filter effects, it may be possible to apply a correction formula to your data.

    • Use a shorter pathlength: Switching to low-volume, black microplates can reduce the pathlength and mitigate the inner filter effect.

Issue 3: High variability in replicate wells containing this compound.

Potential Cause: The compound may be precipitating out of solution at the tested concentrations.

Troubleshooting Steps:

  • Visually inspect the assay plate: Look for any signs of turbidity or precipitates in the wells.

  • Perform a solubility test: Determine the solubility of this compound in your assay buffer.

  • Mitigation Strategies:

    • Lower the compound concentration: Work at concentrations below the solubility limit of this compound.

    • Add a detergent: For some compounds, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can improve solubility. However, this should be tested for its effect on the assay's biological components.

    • Modify the assay buffer: Adjusting the pH or salt concentration of the buffer may improve compound solubility.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound
This compound (µM)Average RFU (n=3)Standard DeviationSignal-to-Background Ratio
0 (Buffer)150121.0
1500253.3
5250015016.7
10600032040.0
2515000800100.0
50280001500186.7

RFU: Relative Fluorescence Units. The signal-to-background ratio is calculated as the average RFU of the compound divided by the average RFU of the buffer-only control.

Table 2: Hypothetical Quenching Data for this compound
This compound (µM)Average RFU of Fluorophore (n=3)Standard Deviation% Quenching
0 (Fluorophore only)5000025000%
14800024004%
542000210016%
1035000180030%
2520000120060%
50900050082%

% Quenching is calculated as: [1 - (RFU with compound / RFU of fluorophore only)] x 100.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.

  • Plate Setup: In a black, flat-bottom microplate (the same type used for the primary assay), add the this compound dilutions to triplicate wells. Include wells with only the assay buffer as a blank control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Methodology:

  • Prepare Reagents: Prepare a solution of the free fluorophore in the assay buffer at the same concentration used in the primary assay. Prepare a serial dilution of this compound.

  • Plate Setup: In a black microplate, add the fluorophore solution to a set of wells. Add the serial dilutions of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the primary assay.

  • Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence is indicative of quenching.

Mandatory Visualization

Mechanisms of Assay Interference cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Excitation Light Excitation Light Test Compound (e.g., this compound) Test Compound (e.g., this compound) Excitation Light->Test Compound (e.g., this compound) 1. Absorbs Light Assay Fluorophore Assay Fluorophore Excitation Light->Assay Fluorophore Detector Detector Test Compound (e.g., this compound)->Detector 2. Emits Light (False Signal) Assay Fluorophore->Detector Excitation Light_q Excitation Light Test Compound_q Test Compound (e.g., this compound) Excitation Light_q->Test Compound_q 1. Absorbs Excitation Light Assay Fluorophore_q Assay Fluorophore Excitation Light_q->Assay Fluorophore_q Assay Fluorophore_q->Test Compound_q 2. Absorbs Emitted Light Detector_q Detector Assay Fluorophore_q->Detector_q Reduced Signal Troubleshooting Workflow Start Start Unexpected_Results Unexpected Assay Results? Start->Unexpected_Results Run_Controls Run Compound-Only and Quenching Controls Unexpected_Results->Run_Controls Interference_Detected Interference Detected? Run_Controls->Interference_Detected No_Interference No Significant Interference. Proceed with primary assay analysis. Interference_Detected->No_Interference No Identify_Mechanism Identify Mechanism: Autofluorescence or Quenching? Interference_Detected->Identify_Mechanism Yes Autofluorescence Autofluorescence Identify_Mechanism->Autofluorescence Quenching Quenching Identify_Mechanism->Quenching Mitigate_Autofluorescence Mitigation Strategies: - Red-shift fluorophore - Lower compound concentration - Use orthogonal assay Autofluorescence->Mitigate_Autofluorescence Mitigate_Quenching Mitigation Strategies: - Change fluorophore - Correct for inner filter effect - Use shorter pathlength Quenching->Mitigate_Quenching Re-evaluate Re-evaluate Assay Performance Mitigate_Autofluorescence->Re-evaluate Mitigate_Quenching->Re-evaluate

References

Technical Support Center: Scaling Up Heteroclitin B Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Heteroclitin B for preclinical studies.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up of this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or method.- Ensure the plant material (Kadsura heteroclita stems) is properly dried and ground to a fine powder to maximize surface area. - Consider using a sequence of solvents with increasing polarity for extraction, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethanol (B145695) or methanol (B129727) to extract lignans (B1203133).[1][2] - Optimize the extraction time and temperature. Lignans are generally stable at temperatures up to 60°C.[2]
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For initial purification, silica (B1680970) gel chromatography is commonly used for lignans.[3] Ensure the silica gel is properly activated. - Develop a gradient elution method. A common mobile phase for lignan (B3055560) separation on silica gel is a gradient of chloroform-methanol or ethyl acetate-hexane.[1] - Consider using macroporous resin column chromatography as a pre-purification step to enrich the lignan fraction before silica gel chromatography.
Co-elution of Impurities in Preparative HPLC Suboptimal HPLC conditions.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities. - Optimize the mobile phase composition. A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid), is a good starting point for lignan separation. - Adjust the flow rate and column temperature to improve resolution.
Product Purity Below Preclinical Requirements (>95%) Residual impurities after final purification step.- An additional purification step, such as recrystallization, may be necessary to achieve high purity. - Consider a final polishing step using a different chromatographic technique, for example, switching from reversed-phase to normal-phase HPLC or vice versa.
Batch-to-Batch Variability Inconsistent raw material or process parameters.- Source Kadsura heteroclita from a consistent and reputable supplier to minimize variability in the starting material. - Standardize all process parameters, including extraction time, solvent ratios, and chromatographic conditions. - Implement in-process controls (IPCs) using analytical techniques like HPLC to monitor the purity and concentration of this compound at each stage of the purification process.
Solvent Removal Issues High boiling point of the solvent or thermal degradation of the product.- Use a rotary evaporator under reduced pressure for efficient solvent removal at a lower temperature to prevent degradation of this compound. - For final drying, a high-vacuum pump or lyophilization can be used to remove residual solvents.

Frequently Asked Questions (FAQs)

1. What is the typical source of this compound?

This compound, a type of lignan, is naturally found in the stems of Kadsura heteroclita. This plant has been a source for the isolation of various other Heteroclitins, including D, G, H, R, and S.

2. What are the key steps in scaling up the purification of this compound?

A general workflow for scaling up the purification of this compound involves:

  • Extraction: Extraction of the dried and powdered stems of Kadsura heteroclita with a suitable organic solvent like ethanol or methanol.

  • Enrichment: A preliminary purification step using techniques like liquid-liquid extraction or macroporous resin chromatography to concentrate the lignan fraction.

  • Chromatographic Purification: Multi-step purification using column chromatography, typically starting with silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Final Polishing: A final purification step, such as recrystallization, to achieve the high purity required for preclinical studies.

3. What purity level is required for this compound in preclinical studies?

For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is crucial. Generally, a purity of >95% is expected, with some studies requiring >98%. It is also important to identify and characterize any impurities present at a concentration of 0.1% or higher.

4. What analytical methods are suitable for monitoring the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and other lignans. Other analytical techniques that can be used for structural confirmation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

5. How can I improve the efficiency of the initial extraction process?

To enhance extraction efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material increases the surface area for solvent penetration.

  • Solvent Selection: While ethanol and methanol are effective, a systematic evaluation of different solvents and their mixtures can optimize the yield.

  • Advanced Extraction Techniques: For large-scale operations, techniques like supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) can offer higher efficiency and reduced solvent consumption compared to conventional methods.

Experimental Protocols

Large-Scale Extraction of this compound from Kadsura heteroclita
  • Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Silica Gel Column Chromatography for Lignan Enrichment
  • Column Packing: Dry pack a glass column with silica gel (100-200 mesh) in a slurry with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 100:0, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by thin-layer chromatography (TLC) or HPLC.

  • Pooling: Combine the fractions containing this compound based on the analytical results.

Preparative HPLC for Final Purification
  • Column: Use a preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a linear gradient from 30% B to 70% B over 40 minutes.

  • Flow Rate: Set the flow rate to 15 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and then lyophilize to obtain pure this compound as a solid.

Visualizations

Experimental_Workflow Start Dried Kadsura heteroclita Stems Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched this compound Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Heteroclitin_B Pure this compound (>95% Purity) Prep_HPLC->Pure_Heteroclitin_B QC QC Analysis (HPLC, MS, NMR) Pure_Heteroclitin_B->QC

Caption: A generalized workflow for the scaled-up purification of this compound.

Caption: A decision-making flowchart for troubleshooting low purity issues.

References

Technical Support Center: Scaling Up Heteroclitin B Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Heteroclitin B for preclinical studies.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up of this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or method.- Ensure the plant material (Kadsura heteroclita stems) is properly dried and ground to a fine powder to maximize surface area. - Consider using a sequence of solvents with increasing polarity for extraction, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethanol (B145695) or methanol (B129727) to extract lignans (B1203133).[1][2] - Optimize the extraction time and temperature. Lignans are generally stable at temperatures up to 60°C.[2]
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For initial purification, silica (B1680970) gel chromatography is commonly used for lignans.[3] Ensure the silica gel is properly activated. - Develop a gradient elution method. A common mobile phase for lignan (B3055560) separation on silica gel is a gradient of chloroform-methanol or ethyl acetate-hexane.[1] - Consider using macroporous resin column chromatography as a pre-purification step to enrich the lignan fraction before silica gel chromatography.
Co-elution of Impurities in Preparative HPLC Suboptimal HPLC conditions.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities. - Optimize the mobile phase composition. A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid), is a good starting point for lignan separation. - Adjust the flow rate and column temperature to improve resolution.
Product Purity Below Preclinical Requirements (>95%) Residual impurities after final purification step.- An additional purification step, such as recrystallization, may be necessary to achieve high purity. - Consider a final polishing step using a different chromatographic technique, for example, switching from reversed-phase to normal-phase HPLC or vice versa.
Batch-to-Batch Variability Inconsistent raw material or process parameters.- Source Kadsura heteroclita from a consistent and reputable supplier to minimize variability in the starting material. - Standardize all process parameters, including extraction time, solvent ratios, and chromatographic conditions. - Implement in-process controls (IPCs) using analytical techniques like HPLC to monitor the purity and concentration of this compound at each stage of the purification process.
Solvent Removal Issues High boiling point of the solvent or thermal degradation of the product.- Use a rotary evaporator under reduced pressure for efficient solvent removal at a lower temperature to prevent degradation of this compound. - For final drying, a high-vacuum pump or lyophilization can be used to remove residual solvents.

Frequently Asked Questions (FAQs)

1. What is the typical source of this compound?

This compound, a type of lignan, is naturally found in the stems of Kadsura heteroclita. This plant has been a source for the isolation of various other Heteroclitins, including D, G, H, R, and S.

2. What are the key steps in scaling up the purification of this compound?

A general workflow for scaling up the purification of this compound involves:

  • Extraction: Extraction of the dried and powdered stems of Kadsura heteroclita with a suitable organic solvent like ethanol or methanol.

  • Enrichment: A preliminary purification step using techniques like liquid-liquid extraction or macroporous resin chromatography to concentrate the lignan fraction.

  • Chromatographic Purification: Multi-step purification using column chromatography, typically starting with silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Final Polishing: A final purification step, such as recrystallization, to achieve the high purity required for preclinical studies.

3. What purity level is required for this compound in preclinical studies?

For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is crucial. Generally, a purity of >95% is expected, with some studies requiring >98%. It is also important to identify and characterize any impurities present at a concentration of 0.1% or higher.

4. What analytical methods are suitable for monitoring the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and other lignans. Other analytical techniques that can be used for structural confirmation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

5. How can I improve the efficiency of the initial extraction process?

To enhance extraction efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material increases the surface area for solvent penetration.

  • Solvent Selection: While ethanol and methanol are effective, a systematic evaluation of different solvents and their mixtures can optimize the yield.

  • Advanced Extraction Techniques: For large-scale operations, techniques like supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) can offer higher efficiency and reduced solvent consumption compared to conventional methods.

Experimental Protocols

Large-Scale Extraction of this compound from Kadsura heteroclita
  • Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Silica Gel Column Chromatography for Lignan Enrichment
  • Column Packing: Dry pack a glass column with silica gel (100-200 mesh) in a slurry with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 100:0, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by thin-layer chromatography (TLC) or HPLC.

  • Pooling: Combine the fractions containing this compound based on the analytical results.

Preparative HPLC for Final Purification
  • Column: Use a preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a linear gradient from 30% B to 70% B over 40 minutes.

  • Flow Rate: Set the flow rate to 15 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and then lyophilize to obtain pure this compound as a solid.

Visualizations

Experimental_Workflow Start Dried Kadsura heteroclita Stems Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched this compound Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Heteroclitin_B Pure this compound (>95% Purity) Prep_HPLC->Pure_Heteroclitin_B QC QC Analysis (HPLC, MS, NMR) Pure_Heteroclitin_B->QC

Caption: A generalized workflow for the scaled-up purification of this compound.

Caption: A decision-making flowchart for troubleshooting low purity issues.

References

Technical Support Center: Scaling Up Heteroclitin B Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Heteroclitin B for preclinical studies.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up of this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or method.- Ensure the plant material (Kadsura heteroclita stems) is properly dried and ground to a fine powder to maximize surface area. - Consider using a sequence of solvents with increasing polarity for extraction, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol or methanol to extract lignans.[1][2] - Optimize the extraction time and temperature. Lignans are generally stable at temperatures up to 60°C.[2]
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For initial purification, silica gel chromatography is commonly used for lignans.[3] Ensure the silica gel is properly activated. - Develop a gradient elution method. A common mobile phase for lignan separation on silica gel is a gradient of chloroform-methanol or ethyl acetate-hexane.[1] - Consider using macroporous resin column chromatography as a pre-purification step to enrich the lignan fraction before silica gel chromatography.
Co-elution of Impurities in Preparative HPLC Suboptimal HPLC conditions.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities. - Optimize the mobile phase composition. A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid), is a good starting point for lignan separation. - Adjust the flow rate and column temperature to improve resolution.
Product Purity Below Preclinical Requirements (>95%) Residual impurities after final purification step.- An additional purification step, such as recrystallization, may be necessary to achieve high purity. - Consider a final polishing step using a different chromatographic technique, for example, switching from reversed-phase to normal-phase HPLC or vice versa.
Batch-to-Batch Variability Inconsistent raw material or process parameters.- Source Kadsura heteroclita from a consistent and reputable supplier to minimize variability in the starting material. - Standardize all process parameters, including extraction time, solvent ratios, and chromatographic conditions. - Implement in-process controls (IPCs) using analytical techniques like HPLC to monitor the purity and concentration of this compound at each stage of the purification process.
Solvent Removal Issues High boiling point of the solvent or thermal degradation of the product.- Use a rotary evaporator under reduced pressure for efficient solvent removal at a lower temperature to prevent degradation of this compound. - For final drying, a high-vacuum pump or lyophilization can be used to remove residual solvents.

Frequently Asked Questions (FAQs)

1. What is the typical source of this compound?

This compound, a type of lignan, is naturally found in the stems of Kadsura heteroclita. This plant has been a source for the isolation of various other Heteroclitins, including D, G, H, R, and S.

2. What are the key steps in scaling up the purification of this compound?

A general workflow for scaling up the purification of this compound involves:

  • Extraction: Extraction of the dried and powdered stems of Kadsura heteroclita with a suitable organic solvent like ethanol or methanol.

  • Enrichment: A preliminary purification step using techniques like liquid-liquid extraction or macroporous resin chromatography to concentrate the lignan fraction.

  • Chromatographic Purification: Multi-step purification using column chromatography, typically starting with silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Final Polishing: A final purification step, such as recrystallization, to achieve the high purity required for preclinical studies.

3. What purity level is required for this compound in preclinical studies?

For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is crucial. Generally, a purity of >95% is expected, with some studies requiring >98%. It is also important to identify and characterize any impurities present at a concentration of 0.1% or higher.

4. What analytical methods are suitable for monitoring the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and other lignans. Other analytical techniques that can be used for structural confirmation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

5. How can I improve the efficiency of the initial extraction process?

To enhance extraction efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material increases the surface area for solvent penetration.

  • Solvent Selection: While ethanol and methanol are effective, a systematic evaluation of different solvents and their mixtures can optimize the yield.

  • Advanced Extraction Techniques: For large-scale operations, techniques like supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) can offer higher efficiency and reduced solvent consumption compared to conventional methods.

Experimental Protocols

Large-Scale Extraction of this compound from Kadsura heteroclita
  • Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Silica Gel Column Chromatography for Lignan Enrichment
  • Column Packing: Dry pack a glass column with silica gel (100-200 mesh) in a slurry with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by thin-layer chromatography (TLC) or HPLC.

  • Pooling: Combine the fractions containing this compound based on the analytical results.

Preparative HPLC for Final Purification
  • Column: Use a preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a linear gradient from 30% B to 70% B over 40 minutes.

  • Flow Rate: Set the flow rate to 15 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and then lyophilize to obtain pure this compound as a solid.

Visualizations

Experimental_Workflow Start Dried Kadsura heteroclita Stems Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched this compound Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Heteroclitin_B Pure this compound (>95% Purity) Prep_HPLC->Pure_Heteroclitin_B QC QC Analysis (HPLC, MS, NMR) Pure_Heteroclitin_B->QC

Caption: A generalized workflow for the scaled-up purification of this compound.

Caption: A decision-making flowchart for troubleshooting low purity issues.

References

"challenges in the structural elucidation of complex lignans like Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of complex lignans (B1203133), such as Heteroclitin B and other dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the structure of complex lignans like this compound?

A1: The structural elucidation of complex lignans, particularly dibenzocyclooctadiene lignans, presents several key challenges:

  • Stereochemical Complexity: These molecules possess multiple chiral centers, leading to a large number of possible stereoisomers that can be difficult to separate and distinguish.[1] The relative and absolute stereochemistry can be challenging to assign definitively without high-quality crystals for X-ray crystallography or extensive NMR analysis, including NOESY and ROESY experiments.[2]

  • Structural Diversity: Lignans form a diverse group of polyphenolic compounds with various subclassifications, making the identification of novel structures complex.[3]

  • Sample Preparation: Efficient extraction and purification of lignans from plant matrices is a critical first step. Lignans can exist as free aglycones or as glycosides, often requiring hydrolysis to release the aglycone for analysis.[2][3]

  • Spectral Overlap: The proton NMR spectra of complex lignans often exhibit severe signal overlap in the aromatic and methoxy (B1213986) regions, complicating structural assignment.

  • Crystallization Difficulties: Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant bottleneck, hindering unambiguous structure determination.

Q2: I am having trouble isolating pure lignans from my plant extract. What are some common issues and solutions?

A2: Challenges in lignan (B3055560) isolation often stem from the complex nature of plant extracts. Here are some common problems and potential solutions:

  • Issue: Low extraction yield.

    • Solution: Optimize your extraction solvent and method. A sequential extraction with a non-polar solvent followed by a more polar solvent like ethanol (B145695) or acetone (B3395972) is often effective. For lignan glycosides, enzymatic or mild acid hydrolysis may be necessary to release the aglycones before extraction.

  • Issue: Co-extraction of interfering compounds (e.g., fats, pigments).

    • Solution: Perform a defatting step with a non-polar solvent like hexane (B92381) before the main extraction. Use column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) to separate the lignans from other co-extractives.

  • Issue: Degradation of lignans during extraction.

    • Solution: Protect the extract from light and heat, as some lignans can be sensitive to degradation. Store extracts at low temperatures and under an inert atmosphere if necessary.

Troubleshooting Guides

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?

A1: Peak broadening in NMR spectra of complex lignans can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Purifying the sample further or using a chelating agent can help.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can often resolve this by either slowing down the exchange (low temperature) or averaging the signals (high temperature).

Q2: The aromatic and methoxy signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common issue with lignans due to the presence of multiple aromatic rings and methoxy groups in similar chemical environments.

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce different chemical shifts and may resolve the overlapping signals.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry

Q1: I am not getting a clear molecular ion peak in the mass spectrum of my purified lignan.

A1: The absence or weakness of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: The ionization process might be too energetic, causing the molecule to fragment before detection. Try using a softer ionization technique (e.g., electrospray ionization - ESI) or reducing the source temperature and voltages.

  • Adduct Formation: In ESI, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules. This can split the ion current between multiple species, weakening the protonated molecular ion peak ([M+H]⁺). Check for peaks corresponding to common adducts.

  • Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. Experiment with both positive and negative ion modes and try different mobile phase additives (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode) to improve ionization.

Q2: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret.

A2: Dibenzocyclooctadiene lignans can exhibit complex fragmentation patterns.

  • Characteristic Losses: Look for characteristic neutral losses. For example, the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or water (-18 Da) are common. The fragmentation of side chains can also lead to predictable losses.

  • Ring Contraction: A characteristic fragmentation of the dibenzocyclooctadiene ring system can occur.

  • Reference Spectra: Compare your fragmentation pattern to published data for similar lignan structures. Databases and literature on the mass spectrometry of Schisandra lignans can be very helpful.

X-ray Crystallography

Q1: I am unable to grow single crystals of my purified lignan suitable for X-ray diffraction.

A1: Obtaining high-quality crystals of natural products can be challenging. Here are some troubleshooting steps:

  • Purity: Ensure your sample is of the highest possible purity (>98%). Even minor impurities can inhibit crystallization.

  • Solvent System: Systematically screen a wide range of solvents and solvent combinations for crystallization. Slow evaporation, vapor diffusion, and slow cooling are common techniques to try.

  • Nucleation: If crystals are not forming, try to induce nucleation by scratching the inside of the vial with a glass rod or by adding a seed crystal from a previous attempt.

  • Temperature: Vary the crystallization temperature. Some compounds crystallize better at lower temperatures.

Q2: I have crystals, but they are too small or of poor quality.

A2:

  • Recrystallization: Dissolve the small or poor-quality crystals in a minimal amount of a suitable solvent and attempt to recrystallize them under slower evaporation or cooling conditions to promote the growth of larger, more ordered crystals.

  • Concentration: Adjust the concentration of your solution. A solution that is too concentrated may lead to rapid precipitation and the formation of many small crystals. A more dilute solution will crystallize slower, potentially yielding larger, higher-quality crystals.

Experimental Protocols

Protocol 1: General Extraction of Lignans from Plant Material
  • Sample Preparation: Air-dry and grind the plant material (e.g., stems, roots) to a fine powder.

  • Defatting (Optional): Macerate the powdered material with n-hexane at room temperature for 24 hours to remove lipids. Filter and discard the hexane extract.

  • Extraction: Extract the defatted plant material with 95% ethanol by maceration or Soxhlet extraction for 24-48 hours.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Hydrolysis (if targeting glycosides): The crude extract can be subjected to acidic or enzymatic hydrolysis to cleave glycosidic bonds. For example, reflux the extract with 2M HCl for 2 hours.

  • Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purification can be achieved using Sephadex LH-20 column chromatography and/or preparative HPLC.

Protocol 2: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified lignan in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and transfer to a 5 mm NMR tube.

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum to identify proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum (and DEPT experiments) to identify the number and types of carbon atoms.

  • 2D NMR:

    • COSY: To establish ¹H-¹H spin systems.

    • HSQC: To correlate each proton to its directly attached carbon.

    • HMBC: To identify long-range ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule.

    • NOESY/ROESY: To determine the relative stereochemistry through space correlations between protons.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified lignan (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

    • Use a C18 column with a gradient elution, for example, water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • MS/MS Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion of interest to obtain fragmentation data.

    • Analyze the fragmentation pattern to deduce structural information.

Quantitative Data

The following table presents representative ¹H and ¹³C NMR data for the dibenzocyclooctadiene lignan scaffold, which can serve as a reference for spectral interpretation. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

PositionRepresentative ¹H NMR Data (δ, multiplicity, J)Representative ¹³C NMR Data (δ)
1-151.5
2-141.9
3-152.3
46.50 (s)105.8
5-135.2
64.5-5.0 (d, J ≈ 10)86.6
71.7-2.0 (m)40.3
82.0-2.3 (m)44.1
90.8-1.2 (d, J ≈ 7)13.5
10-132.8
116.70 (s)108.2
12-150.1
13-140.5
14-148.7
1-OCH₃3.45 (s)56.0
2-OCH₃3.84 (s)60.9
3-OCH₃3.93 (s)61.2
12-OCH₃3.88 (s)55.9
13-OCH₃3.90 (s)60.8

Note: The exact chemical shifts will vary depending on the specific substitutions on the lignan skeleton.

Visualizations

Experimental Workflow for Lignan Structural Elucidation

experimental_workflow plant_material Plant Material extraction Extraction & Partitioning plant_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract purification Chromatographic Purification (Silica Gel, Sephadex, HPLC) crude_extract->purification pure_lignan Pure Lignan Isolate purification->pure_lignan nmr NMR Spectroscopy (1D & 2D) pure_lignan->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_lignan->ms xray X-ray Crystallography pure_lignan->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of complex lignans.

Signaling Pathway Modulated by Dibenzocyclooctadiene Lignans

Many dibenzocyclooctadiene lignans exhibit cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Lignans Dibenzocyclooctadiene Lignans Lignans->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by dibenzocyclooctadiene lignans.

References

"challenges in the structural elucidation of complex lignans like Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of complex lignans (B1203133), such as Heteroclitin B and other dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the structure of complex lignans like this compound?

A1: The structural elucidation of complex lignans, particularly dibenzocyclooctadiene lignans, presents several key challenges:

  • Stereochemical Complexity: These molecules possess multiple chiral centers, leading to a large number of possible stereoisomers that can be difficult to separate and distinguish.[1] The relative and absolute stereochemistry can be challenging to assign definitively without high-quality crystals for X-ray crystallography or extensive NMR analysis, including NOESY and ROESY experiments.[2]

  • Structural Diversity: Lignans form a diverse group of polyphenolic compounds with various subclassifications, making the identification of novel structures complex.[3]

  • Sample Preparation: Efficient extraction and purification of lignans from plant matrices is a critical first step. Lignans can exist as free aglycones or as glycosides, often requiring hydrolysis to release the aglycone for analysis.[2][3]

  • Spectral Overlap: The proton NMR spectra of complex lignans often exhibit severe signal overlap in the aromatic and methoxy (B1213986) regions, complicating structural assignment.

  • Crystallization Difficulties: Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant bottleneck, hindering unambiguous structure determination.

Q2: I am having trouble isolating pure lignans from my plant extract. What are some common issues and solutions?

A2: Challenges in lignan (B3055560) isolation often stem from the complex nature of plant extracts. Here are some common problems and potential solutions:

  • Issue: Low extraction yield.

    • Solution: Optimize your extraction solvent and method. A sequential extraction with a non-polar solvent followed by a more polar solvent like ethanol (B145695) or acetone (B3395972) is often effective. For lignan glycosides, enzymatic or mild acid hydrolysis may be necessary to release the aglycones before extraction.

  • Issue: Co-extraction of interfering compounds (e.g., fats, pigments).

    • Solution: Perform a defatting step with a non-polar solvent like hexane (B92381) before the main extraction. Use column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) to separate the lignans from other co-extractives.

  • Issue: Degradation of lignans during extraction.

    • Solution: Protect the extract from light and heat, as some lignans can be sensitive to degradation. Store extracts at low temperatures and under an inert atmosphere if necessary.

Troubleshooting Guides

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?

A1: Peak broadening in NMR spectra of complex lignans can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Purifying the sample further or using a chelating agent can help.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can often resolve this by either slowing down the exchange (low temperature) or averaging the signals (high temperature).

Q2: The aromatic and methoxy signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common issue with lignans due to the presence of multiple aromatic rings and methoxy groups in similar chemical environments.

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce different chemical shifts and may resolve the overlapping signals.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry

Q1: I am not getting a clear molecular ion peak in the mass spectrum of my purified lignan.

A1: The absence or weakness of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: The ionization process might be too energetic, causing the molecule to fragment before detection. Try using a softer ionization technique (e.g., electrospray ionization - ESI) or reducing the source temperature and voltages.

  • Adduct Formation: In ESI, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules. This can split the ion current between multiple species, weakening the protonated molecular ion peak ([M+H]⁺). Check for peaks corresponding to common adducts.

  • Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. Experiment with both positive and negative ion modes and try different mobile phase additives (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode) to improve ionization.

Q2: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret.

A2: Dibenzocyclooctadiene lignans can exhibit complex fragmentation patterns.

  • Characteristic Losses: Look for characteristic neutral losses. For example, the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or water (-18 Da) are common. The fragmentation of side chains can also lead to predictable losses.

  • Ring Contraction: A characteristic fragmentation of the dibenzocyclooctadiene ring system can occur.

  • Reference Spectra: Compare your fragmentation pattern to published data for similar lignan structures. Databases and literature on the mass spectrometry of Schisandra lignans can be very helpful.

X-ray Crystallography

Q1: I am unable to grow single crystals of my purified lignan suitable for X-ray diffraction.

A1: Obtaining high-quality crystals of natural products can be challenging. Here are some troubleshooting steps:

  • Purity: Ensure your sample is of the highest possible purity (>98%). Even minor impurities can inhibit crystallization.

  • Solvent System: Systematically screen a wide range of solvents and solvent combinations for crystallization. Slow evaporation, vapor diffusion, and slow cooling are common techniques to try.

  • Nucleation: If crystals are not forming, try to induce nucleation by scratching the inside of the vial with a glass rod or by adding a seed crystal from a previous attempt.

  • Temperature: Vary the crystallization temperature. Some compounds crystallize better at lower temperatures.

Q2: I have crystals, but they are too small or of poor quality.

A2:

  • Recrystallization: Dissolve the small or poor-quality crystals in a minimal amount of a suitable solvent and attempt to recrystallize them under slower evaporation or cooling conditions to promote the growth of larger, more ordered crystals.

  • Concentration: Adjust the concentration of your solution. A solution that is too concentrated may lead to rapid precipitation and the formation of many small crystals. A more dilute solution will crystallize slower, potentially yielding larger, higher-quality crystals.

Experimental Protocols

Protocol 1: General Extraction of Lignans from Plant Material
  • Sample Preparation: Air-dry and grind the plant material (e.g., stems, roots) to a fine powder.

  • Defatting (Optional): Macerate the powdered material with n-hexane at room temperature for 24 hours to remove lipids. Filter and discard the hexane extract.

  • Extraction: Extract the defatted plant material with 95% ethanol by maceration or Soxhlet extraction for 24-48 hours.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Hydrolysis (if targeting glycosides): The crude extract can be subjected to acidic or enzymatic hydrolysis to cleave glycosidic bonds. For example, reflux the extract with 2M HCl for 2 hours.

  • Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purification can be achieved using Sephadex LH-20 column chromatography and/or preparative HPLC.

Protocol 2: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified lignan in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and transfer to a 5 mm NMR tube.

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum to identify proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum (and DEPT experiments) to identify the number and types of carbon atoms.

  • 2D NMR:

    • COSY: To establish ¹H-¹H spin systems.

    • HSQC: To correlate each proton to its directly attached carbon.

    • HMBC: To identify long-range ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule.

    • NOESY/ROESY: To determine the relative stereochemistry through space correlations between protons.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified lignan (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

    • Use a C18 column with a gradient elution, for example, water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • MS/MS Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion of interest to obtain fragmentation data.

    • Analyze the fragmentation pattern to deduce structural information.

Quantitative Data

The following table presents representative ¹H and ¹³C NMR data for the dibenzocyclooctadiene lignan scaffold, which can serve as a reference for spectral interpretation. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

PositionRepresentative ¹H NMR Data (δ, multiplicity, J)Representative ¹³C NMR Data (δ)
1-151.5
2-141.9
3-152.3
46.50 (s)105.8
5-135.2
64.5-5.0 (d, J ≈ 10)86.6
71.7-2.0 (m)40.3
82.0-2.3 (m)44.1
90.8-1.2 (d, J ≈ 7)13.5
10-132.8
116.70 (s)108.2
12-150.1
13-140.5
14-148.7
1-OCH₃3.45 (s)56.0
2-OCH₃3.84 (s)60.9
3-OCH₃3.93 (s)61.2
12-OCH₃3.88 (s)55.9
13-OCH₃3.90 (s)60.8

Note: The exact chemical shifts will vary depending on the specific substitutions on the lignan skeleton.

Visualizations

Experimental Workflow for Lignan Structural Elucidation

experimental_workflow plant_material Plant Material extraction Extraction & Partitioning plant_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract purification Chromatographic Purification (Silica Gel, Sephadex, HPLC) crude_extract->purification pure_lignan Pure Lignan Isolate purification->pure_lignan nmr NMR Spectroscopy (1D & 2D) pure_lignan->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_lignan->ms xray X-ray Crystallography pure_lignan->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of complex lignans.

Signaling Pathway Modulated by Dibenzocyclooctadiene Lignans

Many dibenzocyclooctadiene lignans exhibit cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Lignans Dibenzocyclooctadiene Lignans Lignans->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by dibenzocyclooctadiene lignans.

References

"challenges in the structural elucidation of complex lignans like Heteroclitin B"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of complex lignans, such as Heteroclitin B and other dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the structure of complex lignans like this compound?

A1: The structural elucidation of complex lignans, particularly dibenzocyclooctadiene lignans, presents several key challenges:

  • Stereochemical Complexity: These molecules possess multiple chiral centers, leading to a large number of possible stereoisomers that can be difficult to separate and distinguish.[1] The relative and absolute stereochemistry can be challenging to assign definitively without high-quality crystals for X-ray crystallography or extensive NMR analysis, including NOESY and ROESY experiments.[2]

  • Structural Diversity: Lignans form a diverse group of polyphenolic compounds with various subclassifications, making the identification of novel structures complex.[3]

  • Sample Preparation: Efficient extraction and purification of lignans from plant matrices is a critical first step. Lignans can exist as free aglycones or as glycosides, often requiring hydrolysis to release the aglycone for analysis.[2][3]

  • Spectral Overlap: The proton NMR spectra of complex lignans often exhibit severe signal overlap in the aromatic and methoxy regions, complicating structural assignment.

  • Crystallization Difficulties: Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant bottleneck, hindering unambiguous structure determination.

Q2: I am having trouble isolating pure lignans from my plant extract. What are some common issues and solutions?

A2: Challenges in lignan isolation often stem from the complex nature of plant extracts. Here are some common problems and potential solutions:

  • Issue: Low extraction yield.

    • Solution: Optimize your extraction solvent and method. A sequential extraction with a non-polar solvent followed by a more polar solvent like ethanol or acetone is often effective. For lignan glycosides, enzymatic or mild acid hydrolysis may be necessary to release the aglycones before extraction.

  • Issue: Co-extraction of interfering compounds (e.g., fats, pigments).

    • Solution: Perform a defatting step with a non-polar solvent like hexane before the main extraction. Use column chromatography with different stationary phases (e.g., silica gel, Sephadex LH-20) to separate the lignans from other co-extractives.

  • Issue: Degradation of lignans during extraction.

    • Solution: Protect the extract from light and heat, as some lignans can be sensitive to degradation. Store extracts at low temperatures and under an inert atmosphere if necessary.

Troubleshooting Guides

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?

A1: Peak broadening in NMR spectra of complex lignans can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Purifying the sample further or using a chelating agent can help.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can often resolve this by either slowing down the exchange (low temperature) or averaging the signals (high temperature).

Q2: The aromatic and methoxy signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common issue with lignans due to the presence of multiple aromatic rings and methoxy groups in similar chemical environments.

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce different chemical shifts and may resolve the overlapping signals.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry

Q1: I am not getting a clear molecular ion peak in the mass spectrum of my purified lignan.

A1: The absence or weakness of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: The ionization process might be too energetic, causing the molecule to fragment before detection. Try using a softer ionization technique (e.g., electrospray ionization - ESI) or reducing the source temperature and voltages.

  • Adduct Formation: In ESI, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules. This can split the ion current between multiple species, weakening the protonated molecular ion peak ([M+H]⁺). Check for peaks corresponding to common adducts.

  • Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. Experiment with both positive and negative ion modes and try different mobile phase additives (e.g., formic acid for positive mode, ammonia for negative mode) to improve ionization.

Q2: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret.

A2: Dibenzocyclooctadiene lignans can exhibit complex fragmentation patterns.

  • Characteristic Losses: Look for characteristic neutral losses. For example, the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or water (-18 Da) are common. The fragmentation of side chains can also lead to predictable losses.

  • Ring Contraction: A characteristic fragmentation of the dibenzocyclooctadiene ring system can occur.

  • Reference Spectra: Compare your fragmentation pattern to published data for similar lignan structures. Databases and literature on the mass spectrometry of Schisandra lignans can be very helpful.

X-ray Crystallography

Q1: I am unable to grow single crystals of my purified lignan suitable for X-ray diffraction.

A1: Obtaining high-quality crystals of natural products can be challenging. Here are some troubleshooting steps:

  • Purity: Ensure your sample is of the highest possible purity (>98%). Even minor impurities can inhibit crystallization.

  • Solvent System: Systematically screen a wide range of solvents and solvent combinations for crystallization. Slow evaporation, vapor diffusion, and slow cooling are common techniques to try.

  • Nucleation: If crystals are not forming, try to induce nucleation by scratching the inside of the vial with a glass rod or by adding a seed crystal from a previous attempt.

  • Temperature: Vary the crystallization temperature. Some compounds crystallize better at lower temperatures.

Q2: I have crystals, but they are too small or of poor quality.

A2:

  • Recrystallization: Dissolve the small or poor-quality crystals in a minimal amount of a suitable solvent and attempt to recrystallize them under slower evaporation or cooling conditions to promote the growth of larger, more ordered crystals.

  • Concentration: Adjust the concentration of your solution. A solution that is too concentrated may lead to rapid precipitation and the formation of many small crystals. A more dilute solution will crystallize slower, potentially yielding larger, higher-quality crystals.

Experimental Protocols

Protocol 1: General Extraction of Lignans from Plant Material
  • Sample Preparation: Air-dry and grind the plant material (e.g., stems, roots) to a fine powder.

  • Defatting (Optional): Macerate the powdered material with n-hexane at room temperature for 24 hours to remove lipids. Filter and discard the hexane extract.

  • Extraction: Extract the defatted plant material with 95% ethanol by maceration or Soxhlet extraction for 24-48 hours.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Hydrolysis (if targeting glycosides): The crude extract can be subjected to acidic or enzymatic hydrolysis to cleave glycosidic bonds. For example, reflux the extract with 2M HCl for 2 hours.

  • Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purification can be achieved using Sephadex LH-20 column chromatography and/or preparative HPLC.

Protocol 2: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified lignan in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and transfer to a 5 mm NMR tube.

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum to identify proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum (and DEPT experiments) to identify the number and types of carbon atoms.

  • 2D NMR:

    • COSY: To establish ¹H-¹H spin systems.

    • HSQC: To correlate each proton to its directly attached carbon.

    • HMBC: To identify long-range ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule.

    • NOESY/ROESY: To determine the relative stereochemistry through space correlations between protons.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified lignan (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

    • Use a C18 column with a gradient elution, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • MS/MS Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion of interest to obtain fragmentation data.

    • Analyze the fragmentation pattern to deduce structural information.

Quantitative Data

The following table presents representative ¹H and ¹³C NMR data for the dibenzocyclooctadiene lignan scaffold, which can serve as a reference for spectral interpretation. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

PositionRepresentative ¹H NMR Data (δ, multiplicity, J)Representative ¹³C NMR Data (δ)
1-151.5
2-141.9
3-152.3
46.50 (s)105.8
5-135.2
64.5-5.0 (d, J ≈ 10)86.6
71.7-2.0 (m)40.3
82.0-2.3 (m)44.1
90.8-1.2 (d, J ≈ 7)13.5
10-132.8
116.70 (s)108.2
12-150.1
13-140.5
14-148.7
1-OCH₃3.45 (s)56.0
2-OCH₃3.84 (s)60.9
3-OCH₃3.93 (s)61.2
12-OCH₃3.88 (s)55.9
13-OCH₃3.90 (s)60.8

Note: The exact chemical shifts will vary depending on the specific substitutions on the lignan skeleton.

Visualizations

Experimental Workflow for Lignan Structural Elucidation

experimental_workflow plant_material Plant Material extraction Extraction & Partitioning plant_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract purification Chromatographic Purification (Silica Gel, Sephadex, HPLC) crude_extract->purification pure_lignan Pure Lignan Isolate purification->pure_lignan nmr NMR Spectroscopy (1D & 2D) pure_lignan->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_lignan->ms xray X-ray Crystallography pure_lignan->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of complex lignans.

Signaling Pathway Modulated by Dibenzocyclooctadiene Lignans

Many dibenzocyclooctadiene lignans exhibit cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Lignans Dibenzocyclooctadiene Lignans Lignans->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by dibenzocyclooctadiene lignans.

References

Validation & Comparative

Unraveling Cytotoxicity: A Comparative Analysis of Heteroclitin B and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxic effects of Heteroclitin B and the widely-used chemotherapeutic agent paclitaxel (B517696) in breast cancer cells is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches for peer-reviewed studies and experimental data concerning the cytotoxicity of this compound in breast cancer cell lines have yielded no specific results. This compound is identified as a saturated dibenzocyclooctene lignan (B3055560) isolated from the stems of Schisandra chinensis, but its biological activity in the context of breast cancer remains uncharacterized in the accessible scientific literature.

In contrast, paclitaxel is a well-established and extensively studied anticancer drug. The following sections provide a comprehensive overview of its cytotoxic properties and mechanisms of action in breast cancer cells, which can serve as a benchmark for future comparative studies should data on this compound become available.

Paclitaxel: A Potent Antineoplastic Agent Against Breast Cancer

Paclitaxel, a member of the taxane (B156437) class of drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][3][4]

Quantitative Analysis of Paclitaxel Cytotoxicity

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the specific breast cancer cell line, reflecting the heterogeneity of the disease.

Breast Cancer Cell LineSubtypePaclitaxel IC50 (nM)
T47D Luminal A1577.2 ± 115.3
SK-BR-3 HER2+(Data not explicitly quantified in provided search results)
MDA-MB-231 Triple Negative(Data not explicitly quantified in provided search results)
4T1 (murine) Triple Negative-like(Concentrations tested up to 250 µM)

Note: The IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.

Experimental Protocols for Cytotoxicity Assessment

The determination of paclitaxel's cytotoxic effects is commonly achieved through in vitro cell viability assays. A standard protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the MTS assay.

MTT/MTS Assay Protocol:

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of paclitaxel. A control group receives medium with the drug vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.

  • Addition of Reagent: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Breast Cancer Cells in 96-well Plates overnight_incubation Allow Cells to Adhere Overnight cell_seeding->overnight_incubation drug_addition Add Paclitaxel at Various Concentrations overnight_incubation->drug_addition incubation_period Incubate for 24-72 hours drug_addition->incubation_period mts_addition Add MTS Reagent incubation_period->mts_addition formazan_incubation Incubate for Formazan Development mts_addition->formazan_incubation absorbance_reading Read Absorbance formazan_incubation->absorbance_reading viability_calculation Calculate Cell Viability (%) absorbance_reading->viability_calculation ic50_determination Determine IC50 Value viability_calculation->ic50_determination Paclitaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis paclitaxel Paclitaxel beta_tubulin β-tubulin paclitaxel->beta_tubulin binds to bcl2_inactivation Bcl-2 Inactivation paclitaxel->bcl2_inactivation induces microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization leads to mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_stabilization->mitotic_spindle_disruption g2m_arrest G2/M Phase Arrest mitotic_spindle_disruption->g2m_arrest apoptotic_pathway Apoptotic Pathway Activation g2m_arrest->apoptotic_pathway bcl2_inactivation->apoptotic_pathway cell_death Cell Death apoptotic_pathway->cell_death

References

Unraveling Cytotoxicity: A Comparative Analysis of Heteroclitin B and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxic effects of Heteroclitin B and the widely-used chemotherapeutic agent paclitaxel (B517696) in breast cancer cells is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches for peer-reviewed studies and experimental data concerning the cytotoxicity of this compound in breast cancer cell lines have yielded no specific results. This compound is identified as a saturated dibenzocyclooctene lignan (B3055560) isolated from the stems of Schisandra chinensis, but its biological activity in the context of breast cancer remains uncharacterized in the accessible scientific literature.

In contrast, paclitaxel is a well-established and extensively studied anticancer drug. The following sections provide a comprehensive overview of its cytotoxic properties and mechanisms of action in breast cancer cells, which can serve as a benchmark for future comparative studies should data on this compound become available.

Paclitaxel: A Potent Antineoplastic Agent Against Breast Cancer

Paclitaxel, a member of the taxane (B156437) class of drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][3][4]

Quantitative Analysis of Paclitaxel Cytotoxicity

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the specific breast cancer cell line, reflecting the heterogeneity of the disease.

Breast Cancer Cell LineSubtypePaclitaxel IC50 (nM)
T47D Luminal A1577.2 ± 115.3
SK-BR-3 HER2+(Data not explicitly quantified in provided search results)
MDA-MB-231 Triple Negative(Data not explicitly quantified in provided search results)
4T1 (murine) Triple Negative-like(Concentrations tested up to 250 µM)

Note: The IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.

Experimental Protocols for Cytotoxicity Assessment

The determination of paclitaxel's cytotoxic effects is commonly achieved through in vitro cell viability assays. A standard protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the MTS assay.

MTT/MTS Assay Protocol:

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of paclitaxel. A control group receives medium with the drug vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.

  • Addition of Reagent: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Breast Cancer Cells in 96-well Plates overnight_incubation Allow Cells to Adhere Overnight cell_seeding->overnight_incubation drug_addition Add Paclitaxel at Various Concentrations overnight_incubation->drug_addition incubation_period Incubate for 24-72 hours drug_addition->incubation_period mts_addition Add MTS Reagent incubation_period->mts_addition formazan_incubation Incubate for Formazan Development mts_addition->formazan_incubation absorbance_reading Read Absorbance formazan_incubation->absorbance_reading viability_calculation Calculate Cell Viability (%) absorbance_reading->viability_calculation ic50_determination Determine IC50 Value viability_calculation->ic50_determination Paclitaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis paclitaxel Paclitaxel beta_tubulin β-tubulin paclitaxel->beta_tubulin binds to bcl2_inactivation Bcl-2 Inactivation paclitaxel->bcl2_inactivation induces microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization leads to mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_stabilization->mitotic_spindle_disruption g2m_arrest G2/M Phase Arrest mitotic_spindle_disruption->g2m_arrest apoptotic_pathway Apoptotic Pathway Activation g2m_arrest->apoptotic_pathway bcl2_inactivation->apoptotic_pathway cell_death Cell Death apoptotic_pathway->cell_death

References

Unraveling Cytotoxicity: A Comparative Analysis of Heteroclitin B and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxic effects of Heteroclitin B and the widely-used chemotherapeutic agent paclitaxel in breast cancer cells is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches for peer-reviewed studies and experimental data concerning the cytotoxicity of this compound in breast cancer cell lines have yielded no specific results. This compound is identified as a saturated dibenzocyclooctene lignan isolated from the stems of Schisandra chinensis, but its biological activity in the context of breast cancer remains uncharacterized in the accessible scientific literature.

In contrast, paclitaxel is a well-established and extensively studied anticancer drug. The following sections provide a comprehensive overview of its cytotoxic properties and mechanisms of action in breast cancer cells, which can serve as a benchmark for future comparative studies should data on this compound become available.

Paclitaxel: A Potent Antineoplastic Agent Against Breast Cancer

Paclitaxel, a member of the taxane class of drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][3][4]

Quantitative Analysis of Paclitaxel Cytotoxicity

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the specific breast cancer cell line, reflecting the heterogeneity of the disease.

Breast Cancer Cell LineSubtypePaclitaxel IC50 (nM)
T47D Luminal A1577.2 ± 115.3
SK-BR-3 HER2+(Data not explicitly quantified in provided search results)
MDA-MB-231 Triple Negative(Data not explicitly quantified in provided search results)
4T1 (murine) Triple Negative-like(Concentrations tested up to 250 µM)

Note: The IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.

Experimental Protocols for Cytotoxicity Assessment

The determination of paclitaxel's cytotoxic effects is commonly achieved through in vitro cell viability assays. A standard protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the MTS assay.

MTT/MTS Assay Protocol:

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of paclitaxel. A control group receives medium with the drug vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.

  • Addition of Reagent: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Breast Cancer Cells in 96-well Plates overnight_incubation Allow Cells to Adhere Overnight cell_seeding->overnight_incubation drug_addition Add Paclitaxel at Various Concentrations overnight_incubation->drug_addition incubation_period Incubate for 24-72 hours drug_addition->incubation_period mts_addition Add MTS Reagent incubation_period->mts_addition formazan_incubation Incubate for Formazan Development mts_addition->formazan_incubation absorbance_reading Read Absorbance formazan_incubation->absorbance_reading viability_calculation Calculate Cell Viability (%) absorbance_reading->viability_calculation ic50_determination Determine IC50 Value viability_calculation->ic50_determination Paclitaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis paclitaxel Paclitaxel beta_tubulin β-tubulin paclitaxel->beta_tubulin binds to bcl2_inactivation Bcl-2 Inactivation paclitaxel->bcl2_inactivation induces microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization leads to mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_stabilization->mitotic_spindle_disruption g2m_arrest G2/M Phase Arrest mitotic_spindle_disruption->g2m_arrest apoptotic_pathway Apoptotic Pathway Activation g2m_arrest->apoptotic_pathway bcl2_inactivation->apoptotic_pathway cell_death Cell Death apoptotic_pathway->cell_death

References

A Comparative Analysis of the Anti-Inflammatory Effects of Heteroclitin B and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the natural compound Heteroclitin B. While extensive data is available for ibuprofen, research on the specific anti-inflammatory activity of this compound is limited. This comparison draws upon the known mechanisms of ibuprofen and the documented anti-inflammatory effects of extracts from Kadsura heteroclita, the plant from which this compound is isolated, and its constituent lignans (B1203133).

Executive Summary

Data Presentation: A Comparative Overview

Due to the lack of specific quantitative data for this compound, a direct comparative table is not feasible. Instead, the following tables summarize the available quantitative data for ibuprofen's anti-inflammatory effects.

Table 1: Ibuprofen Inhibition of Cyclooxygenase (COX) Enzymes

EnzymeIC50 (μM)Species/Assay ConditionReference
COX-10.0079 - 34.53Ovine, Human Recombinant
COX-2>50 - 23.26Human Recombinant

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 2: Effect of Ibuprofen on Pro-Inflammatory Cytokine Production

CytokineCell TypeInhibitionConcentrationReference
TNF-αHuman Leukemic Mast Cells (HMC-1)Dose-dependent10⁻⁹ M (maximal effect for similar H1-blockers)
IL-6Human Leukemic Mast Cells (HMC-1)Dose-dependentNot specified
IL-1βNot specifiedInhibitionNot specified

Experimental Protocols

Ibuprofen: Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Incubation: The test compound (e.g., ibuprofen) at various concentrations is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin (B15479496) Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) produced is measured. This is often done by reducing PGH2 to the more stable prostaglandin F2α (PGF2α), which is then quantified using an EIA kit.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Kadsura heteroclita Extract: Anti-Inflammatory Assays

Studies on Kadsura species often employ cell-based assays to evaluate anti-inflammatory activity.

Methodology for Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: The cells are co-treated with LPS and various concentrations of the test compound (e.g., lignans from Kadsura induta).

  • NO Measurement: After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO production inhibition is determined from the dose-response curve. L-NMMA is often used as a positive control.

Methodology for TNF-α Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are used.

  • Stimulation and Treatment: Cells are stimulated with LPS in the presence of varying concentrations of the test compounds.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for TNF-α production inhibition is calculated.

Signaling Pathways

Ibuprofen's Anti-Inflammatory Signaling Pathway

Ibuprofen's primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) Kadsura_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-κB Pathway->Gene Expression Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Gene Expression->Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Kadsura Lignans Kadsura Lignans Kadsura Lignans->MAPK Pathway Kadsura Lignans->NF-κB Pathway Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assay Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Culture (e.g., RAW 264.7)->Inflammatory Stimulus (LPS) Incubation Incubation Inflammatory Stimulus (LPS)->Incubation Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubation Measurement of Inflammatory Markers Measurement of Inflammatory Markers Incubation->Measurement of Inflammatory Markers Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measurement of Inflammatory Markers->Data Analysis (IC50 Calculation)

References

A Comparative Analysis of the Anti-Inflammatory Effects of Heteroclitin B and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the natural compound Heteroclitin B. While extensive data is available for ibuprofen, research on the specific anti-inflammatory activity of this compound is limited. This comparison draws upon the known mechanisms of ibuprofen and the documented anti-inflammatory effects of extracts from Kadsura heteroclita, the plant from which this compound is isolated, and its constituent lignans (B1203133).

Executive Summary

Data Presentation: A Comparative Overview

Due to the lack of specific quantitative data for this compound, a direct comparative table is not feasible. Instead, the following tables summarize the available quantitative data for ibuprofen's anti-inflammatory effects.

Table 1: Ibuprofen Inhibition of Cyclooxygenase (COX) Enzymes

EnzymeIC50 (μM)Species/Assay ConditionReference
COX-10.0079 - 34.53Ovine, Human Recombinant
COX-2>50 - 23.26Human Recombinant

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 2: Effect of Ibuprofen on Pro-Inflammatory Cytokine Production

CytokineCell TypeInhibitionConcentrationReference
TNF-αHuman Leukemic Mast Cells (HMC-1)Dose-dependent10⁻⁹ M (maximal effect for similar H1-blockers)
IL-6Human Leukemic Mast Cells (HMC-1)Dose-dependentNot specified
IL-1βNot specifiedInhibitionNot specified

Experimental Protocols

Ibuprofen: Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Incubation: The test compound (e.g., ibuprofen) at various concentrations is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin (B15479496) Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) produced is measured. This is often done by reducing PGH2 to the more stable prostaglandin F2α (PGF2α), which is then quantified using an EIA kit.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Kadsura heteroclita Extract: Anti-Inflammatory Assays

Studies on Kadsura species often employ cell-based assays to evaluate anti-inflammatory activity.

Methodology for Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: The cells are co-treated with LPS and various concentrations of the test compound (e.g., lignans from Kadsura induta).

  • NO Measurement: After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO production inhibition is determined from the dose-response curve. L-NMMA is often used as a positive control.

Methodology for TNF-α Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are used.

  • Stimulation and Treatment: Cells are stimulated with LPS in the presence of varying concentrations of the test compounds.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for TNF-α production inhibition is calculated.

Signaling Pathways

Ibuprofen's Anti-Inflammatory Signaling Pathway

Ibuprofen's primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) Kadsura_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-κB Pathway->Gene Expression Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Gene Expression->Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Kadsura Lignans Kadsura Lignans Kadsura Lignans->MAPK Pathway Kadsura Lignans->NF-κB Pathway Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assay Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Culture (e.g., RAW 264.7)->Inflammatory Stimulus (LPS) Incubation Incubation Inflammatory Stimulus (LPS)->Incubation Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubation Measurement of Inflammatory Markers Measurement of Inflammatory Markers Incubation->Measurement of Inflammatory Markers Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measurement of Inflammatory Markers->Data Analysis (IC50 Calculation)

References

A Comparative Analysis of the Anti-Inflammatory Effects of Heteroclitin B and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the natural compound Heteroclitin B. While extensive data is available for ibuprofen, research on the specific anti-inflammatory activity of this compound is limited. This comparison draws upon the known mechanisms of ibuprofen and the documented anti-inflammatory effects of extracts from Kadsura heteroclita, the plant from which this compound is isolated, and its constituent lignans.

Executive Summary

Data Presentation: A Comparative Overview

Due to the lack of specific quantitative data for this compound, a direct comparative table is not feasible. Instead, the following tables summarize the available quantitative data for ibuprofen's anti-inflammatory effects.

Table 1: Ibuprofen Inhibition of Cyclooxygenase (COX) Enzymes

EnzymeIC50 (μM)Species/Assay ConditionReference
COX-10.0079 - 34.53Ovine, Human Recombinant
COX-2>50 - 23.26Human Recombinant

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 2: Effect of Ibuprofen on Pro-Inflammatory Cytokine Production

CytokineCell TypeInhibitionConcentrationReference
TNF-αHuman Leukemic Mast Cells (HMC-1)Dose-dependent10⁻⁹ M (maximal effect for similar H1-blockers)
IL-6Human Leukemic Mast Cells (HMC-1)Dose-dependentNot specified
IL-1βNot specifiedInhibitionNot specified

Experimental Protocols

Ibuprofen: Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Incubation: The test compound (e.g., ibuprofen) at various concentrations is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) produced is measured. This is often done by reducing PGH2 to the more stable prostaglandin F2α (PGF2α), which is then quantified using an EIA kit.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Kadsura heteroclita Extract: Anti-Inflammatory Assays

Studies on Kadsura species often employ cell-based assays to evaluate anti-inflammatory activity.

Methodology for Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: The cells are co-treated with LPS and various concentrations of the test compound (e.g., lignans from Kadsura induta).

  • NO Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO production inhibition is determined from the dose-response curve. L-NMMA is often used as a positive control.

Methodology for TNF-α Production Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are used.

  • Stimulation and Treatment: Cells are stimulated with LPS in the presence of varying concentrations of the test compounds.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for TNF-α production inhibition is calculated.

Signaling Pathways

Ibuprofen's Anti-Inflammatory Signaling Pathway

Ibuprofen's primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) Kadsura_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-κB Pathway->Gene Expression Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Gene Expression->Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) Kadsura Lignans Kadsura Lignans Kadsura Lignans->MAPK Pathway Kadsura Lignans->NF-κB Pathway Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assay Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Culture (e.g., RAW 264.7)->Inflammatory Stimulus (LPS) Incubation Incubation Inflammatory Stimulus (LPS)->Incubation Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubation Measurement of Inflammatory Markers Measurement of Inflammatory Markers Incubation->Measurement of Inflammatory Markers Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measurement of Inflammatory Markers->Data Analysis (IC50 Calculation)

References

Unraveling Hepatoprotective Efficacy: A Comparative Analysis of Licochalcone B and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic agents for liver disease, researchers often turn to natural compounds. This guide provides a detailed comparison of the hepatoprotective activities of Licochalcone B, a retrochalcone from Chinese licorice, and silymarin (B1681676), a well-established flavonolignan from milk thistle. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Initial research into "Heteroclitin B" revealed no evidence of hepatoprotective properties. The existing literature on compounds with this root name, such as Heteroclitin I, J, H, and G, focuses on their anti-HIV and cytotoxic activities. It is therefore highly probable that the intended compound for comparison with the benchmark hepatoprotective agent, silymarin, was Licochalcone B.

Quantitative Data on Hepatoprotective Effects

The hepatoprotective effects of Licochalcone B and silymarin have been evaluated in various preclinical models. The following tables summarize the key quantitative data from studies investigating their efficacy in mitigating liver injury, primarily in carbon tetrachloride (CCl4)-induced hepatotoxicity models in rodents.

Table 1: Effect of Licochalcone B on Liver Function Markers and Oxidative Stress in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseALT (U/L)AST (U/L)SOD (U/mL)MDA (nmol/mL)GSH (nmol/mL)
Control-NormalNormalNormalNormalNormal
CCl4-224.30 ± 19.54164.75 ± 7.50DecreasedIncreasedDecreased
CCl4 + LCB1 mg/kg-----
CCl4 + LCB5 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased
CCl4 + LCB25 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased

Data adapted from a study by Teng et al. (2016) on CCl4-induced hepatotoxicity in mice. Specific numerical values for all parameters at all doses were not consistently provided in the accessible literature.

Table 2: Effect of Licochalcone B on Inflammatory Markers in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)CRP (ng/mL)
Control-NormalNormalNormal
CCl4-IncreasedIncreasedIncreased
CCl4 + LCB1 mg/kg---
CCl4 + LCB5 mg/kgDecreasedDecreasedDecreased
CCl4 + LCB25 mg/kgDecreasedDecreasedDecreased

Data adapted from a study by Teng et al. (2016). The study indicated a dose-dependent reduction in these inflammatory markers.

Table 3: Established Hepatoprotective Effects of Silymarin in Preclinical Models

ParameterEffect of Silymarin Treatment
Liver Enzymes
Alanine (B10760859) Aminotransferase (ALT)Significantly reduces elevated levels
Aspartate Aminotransferase (AST)Significantly reduces elevated levels
Oxidative Stress Markers
Superoxide Dismutase (SOD)Restores depleted levels
Malondialdehyde (MDA)Reduces levels, indicating decreased lipid peroxidation
Glutathione (GSH)Increases levels, enhancing antioxidant capacity
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α)Inhibits production
Interleukin-6 (IL-6)Reduces levels
Fibrosis Markers
Transforming Growth Factor-beta (TGF-β)Downregulates expression
Collagen DepositionReduces

This table represents a summary of the well-documented effects of silymarin from numerous preclinical studies. Silymarin is often used as a positive control in hepatoprotection studies.

Experimental Protocols

The methodologies employed in studying the hepatoprotective effects of Licochalcone B provide a framework for evaluating potential therapeutic agents.

Induction of Hepatotoxicity:

  • Animal Model: Male Kunming mice.

  • Inducing Agent: A single subcutaneous injection of carbon tetrachloride (CCl4) dissolved in olive oil. CCl4 is a well-established hepatotoxin that induces oxidative stress and inflammation.

Treatment Administration:

  • Licochalcone B was administered orally once a day for seven consecutive days as a pretreatment before CCl4 induction.

Biochemical Assays:

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available kits to assess the extent of hepatocellular damage.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD) activity was determined to evaluate the antioxidant enzyme status.

    • Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

    • Glutathione (GSH) and Glutathione Disulfide (GSSG) levels were quantified to assess the cellular redox state.

  • Inflammatory Markers: Serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP) were measured by ELISA to quantify the inflammatory response.

Histopathological Examination:

  • Liver tissues were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination was performed to observe pathological changes such as necrosis and inflammatory cell infiltration.

Western Blot Analysis:

  • Protein expression levels of key signaling molecules, such as p38 mitogen-activated protein kinase (p38) and nuclear factor-kappa B (NF-κB), were analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways and Experimental Workflow

The hepatoprotective mechanism of Licochalcone B is believed to involve the modulation of key inflammatory signaling pathways. The following diagrams illustrate this proposed mechanism and a general workflow for evaluating hepatoprotective agents.

LicochalconeB_Pathway CCl4 CCl4-induced Liver Injury ROS ↑ Reactive Oxygen Species (ROS) CCl4->ROS p38 p38 MAPK Activation ROS->p38 NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Inflammation NFkB->Inflammation HepatocellularDamage Hepatocellular Damage Inflammation->HepatocellularDamage LCB Licochalcone B LCB->p38 LCB->NFkB Hepatoprotective_Workflow AnimalModel Animal Model Selection (e.g., Mice, Rats) Induction Induction of Liver Injury (e.g., CCl4, Acetaminophen) AnimalModel->Induction Treatment Treatment with Test Compound (e.g., Licochalcone B) & Controls (Vehicle, Silymarin) Induction->Treatment SampleCollection Sample Collection (Blood, Liver Tissue) Treatment->SampleCollection Biochemical Biochemical Analysis (ALT, AST, SOD, MDA, etc.) SampleCollection->Biochemical Histopathology Histopathological Examination SampleCollection->Histopathology Molecular Molecular Analysis (Western Blot, PCR) SampleCollection->Molecular DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histopathology->DataAnalysis Molecular->DataAnalysis

Unraveling Hepatoprotective Efficacy: A Comparative Analysis of Licochalcone B and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic agents for liver disease, researchers often turn to natural compounds. This guide provides a detailed comparison of the hepatoprotective activities of Licochalcone B, a retrochalcone from Chinese licorice, and silymarin (B1681676), a well-established flavonolignan from milk thistle. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Initial research into "Heteroclitin B" revealed no evidence of hepatoprotective properties. The existing literature on compounds with this root name, such as Heteroclitin I, J, H, and G, focuses on their anti-HIV and cytotoxic activities. It is therefore highly probable that the intended compound for comparison with the benchmark hepatoprotective agent, silymarin, was Licochalcone B.

Quantitative Data on Hepatoprotective Effects

The hepatoprotective effects of Licochalcone B and silymarin have been evaluated in various preclinical models. The following tables summarize the key quantitative data from studies investigating their efficacy in mitigating liver injury, primarily in carbon tetrachloride (CCl4)-induced hepatotoxicity models in rodents.

Table 1: Effect of Licochalcone B on Liver Function Markers and Oxidative Stress in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseALT (U/L)AST (U/L)SOD (U/mL)MDA (nmol/mL)GSH (nmol/mL)
Control-NormalNormalNormalNormalNormal
CCl4-224.30 ± 19.54164.75 ± 7.50DecreasedIncreasedDecreased
CCl4 + LCB1 mg/kg-----
CCl4 + LCB5 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased
CCl4 + LCB25 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased

Data adapted from a study by Teng et al. (2016) on CCl4-induced hepatotoxicity in mice. Specific numerical values for all parameters at all doses were not consistently provided in the accessible literature.

Table 2: Effect of Licochalcone B on Inflammatory Markers in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)CRP (ng/mL)
Control-NormalNormalNormal
CCl4-IncreasedIncreasedIncreased
CCl4 + LCB1 mg/kg---
CCl4 + LCB5 mg/kgDecreasedDecreasedDecreased
CCl4 + LCB25 mg/kgDecreasedDecreasedDecreased

Data adapted from a study by Teng et al. (2016). The study indicated a dose-dependent reduction in these inflammatory markers.

Table 3: Established Hepatoprotective Effects of Silymarin in Preclinical Models

ParameterEffect of Silymarin Treatment
Liver Enzymes
Alanine (B10760859) Aminotransferase (ALT)Significantly reduces elevated levels
Aspartate Aminotransferase (AST)Significantly reduces elevated levels
Oxidative Stress Markers
Superoxide Dismutase (SOD)Restores depleted levels
Malondialdehyde (MDA)Reduces levels, indicating decreased lipid peroxidation
Glutathione (GSH)Increases levels, enhancing antioxidant capacity
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α)Inhibits production
Interleukin-6 (IL-6)Reduces levels
Fibrosis Markers
Transforming Growth Factor-beta (TGF-β)Downregulates expression
Collagen DepositionReduces

This table represents a summary of the well-documented effects of silymarin from numerous preclinical studies. Silymarin is often used as a positive control in hepatoprotection studies.

Experimental Protocols

The methodologies employed in studying the hepatoprotective effects of Licochalcone B provide a framework for evaluating potential therapeutic agents.

Induction of Hepatotoxicity:

  • Animal Model: Male Kunming mice.

  • Inducing Agent: A single subcutaneous injection of carbon tetrachloride (CCl4) dissolved in olive oil. CCl4 is a well-established hepatotoxin that induces oxidative stress and inflammation.

Treatment Administration:

  • Licochalcone B was administered orally once a day for seven consecutive days as a pretreatment before CCl4 induction.

Biochemical Assays:

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available kits to assess the extent of hepatocellular damage.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD) activity was determined to evaluate the antioxidant enzyme status.

    • Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

    • Glutathione (GSH) and Glutathione Disulfide (GSSG) levels were quantified to assess the cellular redox state.

  • Inflammatory Markers: Serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP) were measured by ELISA to quantify the inflammatory response.

Histopathological Examination:

  • Liver tissues were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination was performed to observe pathological changes such as necrosis and inflammatory cell infiltration.

Western Blot Analysis:

  • Protein expression levels of key signaling molecules, such as p38 mitogen-activated protein kinase (p38) and nuclear factor-kappa B (NF-κB), were analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways and Experimental Workflow

The hepatoprotective mechanism of Licochalcone B is believed to involve the modulation of key inflammatory signaling pathways. The following diagrams illustrate this proposed mechanism and a general workflow for evaluating hepatoprotective agents.

LicochalconeB_Pathway CCl4 CCl4-induced Liver Injury ROS ↑ Reactive Oxygen Species (ROS) CCl4->ROS p38 p38 MAPK Activation ROS->p38 NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Inflammation NFkB->Inflammation HepatocellularDamage Hepatocellular Damage Inflammation->HepatocellularDamage LCB Licochalcone B LCB->p38 LCB->NFkB Hepatoprotective_Workflow AnimalModel Animal Model Selection (e.g., Mice, Rats) Induction Induction of Liver Injury (e.g., CCl4, Acetaminophen) AnimalModel->Induction Treatment Treatment with Test Compound (e.g., Licochalcone B) & Controls (Vehicle, Silymarin) Induction->Treatment SampleCollection Sample Collection (Blood, Liver Tissue) Treatment->SampleCollection Biochemical Biochemical Analysis (ALT, AST, SOD, MDA, etc.) SampleCollection->Biochemical Histopathology Histopathological Examination SampleCollection->Histopathology Molecular Molecular Analysis (Western Blot, PCR) SampleCollection->Molecular DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histopathology->DataAnalysis Molecular->DataAnalysis

Unraveling Hepatoprotective Efficacy: A Comparative Analysis of Licochalcone B and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic agents for liver disease, researchers often turn to natural compounds. This guide provides a detailed comparison of the hepatoprotective activities of Licochalcone B, a retrochalcone from Chinese licorice, and silymarin, a well-established flavonolignan from milk thistle. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Initial research into "Heteroclitin B" revealed no evidence of hepatoprotective properties. The existing literature on compounds with this root name, such as Heteroclitin I, J, H, and G, focuses on their anti-HIV and cytotoxic activities. It is therefore highly probable that the intended compound for comparison with the benchmark hepatoprotective agent, silymarin, was Licochalcone B.

Quantitative Data on Hepatoprotective Effects

The hepatoprotective effects of Licochalcone B and silymarin have been evaluated in various preclinical models. The following tables summarize the key quantitative data from studies investigating their efficacy in mitigating liver injury, primarily in carbon tetrachloride (CCl4)-induced hepatotoxicity models in rodents.

Table 1: Effect of Licochalcone B on Liver Function Markers and Oxidative Stress in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseALT (U/L)AST (U/L)SOD (U/mL)MDA (nmol/mL)GSH (nmol/mL)
Control-NormalNormalNormalNormalNormal
CCl4-224.30 ± 19.54164.75 ± 7.50DecreasedIncreasedDecreased
CCl4 + LCB1 mg/kg-----
CCl4 + LCB5 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased
CCl4 + LCB25 mg/kgSignificantly DecreasedSignificantly DecreasedIncreasedDecreasedIncreased

Data adapted from a study by Teng et al. (2016) on CCl4-induced hepatotoxicity in mice. Specific numerical values for all parameters at all doses were not consistently provided in the accessible literature.

Table 2: Effect of Licochalcone B on Inflammatory Markers in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)CRP (ng/mL)
Control-NormalNormalNormal
CCl4-IncreasedIncreasedIncreased
CCl4 + LCB1 mg/kg---
CCl4 + LCB5 mg/kgDecreasedDecreasedDecreased
CCl4 + LCB25 mg/kgDecreasedDecreasedDecreased

Data adapted from a study by Teng et al. (2016). The study indicated a dose-dependent reduction in these inflammatory markers.

Table 3: Established Hepatoprotective Effects of Silymarin in Preclinical Models

ParameterEffect of Silymarin Treatment
Liver Enzymes
Alanine Aminotransferase (ALT)Significantly reduces elevated levels
Aspartate Aminotransferase (AST)Significantly reduces elevated levels
Oxidative Stress Markers
Superoxide Dismutase (SOD)Restores depleted levels
Malondialdehyde (MDA)Reduces levels, indicating decreased lipid peroxidation
Glutathione (GSH)Increases levels, enhancing antioxidant capacity
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α)Inhibits production
Interleukin-6 (IL-6)Reduces levels
Fibrosis Markers
Transforming Growth Factor-beta (TGF-β)Downregulates expression
Collagen DepositionReduces

This table represents a summary of the well-documented effects of silymarin from numerous preclinical studies. Silymarin is often used as a positive control in hepatoprotection studies.

Experimental Protocols

The methodologies employed in studying the hepatoprotective effects of Licochalcone B provide a framework for evaluating potential therapeutic agents.

Induction of Hepatotoxicity:

  • Animal Model: Male Kunming mice.

  • Inducing Agent: A single subcutaneous injection of carbon tetrachloride (CCl4) dissolved in olive oil. CCl4 is a well-established hepatotoxin that induces oxidative stress and inflammation.

Treatment Administration:

  • Licochalcone B was administered orally once a day for seven consecutive days as a pretreatment before CCl4 induction.

Biochemical Assays:

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available kits to assess the extent of hepatocellular damage.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD) activity was determined to evaluate the antioxidant enzyme status.

    • Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

    • Glutathione (GSH) and Glutathione Disulfide (GSSG) levels were quantified to assess the cellular redox state.

  • Inflammatory Markers: Serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP) were measured by ELISA to quantify the inflammatory response.

Histopathological Examination:

  • Liver tissues were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination was performed to observe pathological changes such as necrosis and inflammatory cell infiltration.

Western Blot Analysis:

  • Protein expression levels of key signaling molecules, such as p38 mitogen-activated protein kinase (p38) and nuclear factor-kappa B (NF-κB), were analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways and Experimental Workflow

The hepatoprotective mechanism of Licochalcone B is believed to involve the modulation of key inflammatory signaling pathways. The following diagrams illustrate this proposed mechanism and a general workflow for evaluating hepatoprotective agents.

LicochalconeB_Pathway CCl4 CCl4-induced Liver Injury ROS ↑ Reactive Oxygen Species (ROS) CCl4->ROS p38 p38 MAPK Activation ROS->p38 NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Inflammation NFkB->Inflammation HepatocellularDamage Hepatocellular Damage Inflammation->HepatocellularDamage LCB Licochalcone B LCB->p38 LCB->NFkB Hepatoprotective_Workflow AnimalModel Animal Model Selection (e.g., Mice, Rats) Induction Induction of Liver Injury (e.g., CCl4, Acetaminophen) AnimalModel->Induction Treatment Treatment with Test Compound (e.g., Licochalcone B) & Controls (Vehicle, Silymarin) Induction->Treatment SampleCollection Sample Collection (Blood, Liver Tissue) Treatment->SampleCollection Biochemical Biochemical Analysis (ALT, AST, SOD, MDA, etc.) SampleCollection->Biochemical Histopathology Histopathological Examination SampleCollection->Histopathology Molecular Molecular Analysis (Western Blot, PCR) SampleCollection->Molecular DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histopathology->DataAnalysis Molecular->DataAnalysis

Structure-Activity Relationship of Dibenzocyclooctadiene Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive investigation of natural products. Among these, dibenzocyclooctadiene lignans (B1203133), a class of polyphenolic compounds isolated from plants of the Kadsura genus, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzocyclooctadiene lignans, with a focus on their cytotoxic and anti-HIV activities. The information presented herein is intended to support further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activity of dibenzocyclooctadiene lignans is intricately linked to their structural features. Variations in the substitution patterns on the biphenyl (B1667301) core, the nature of the cyclooctadiene ring, and the stereochemistry of the molecule all play a crucial role in determining their potency and selectivity. The following table summarizes the reported cytotoxic and anti-HIV activities of several representative dibenzocyclooctadiene lignans isolated from Kadsura heteroclita and related species.

CompoundR1R2R3R4R5R6ActivityCell LineIC50/EC50
Kadheterin A OMeOMeOMeOMeOHHCytotoxicityHL-6014.59 µM[1][2]
Heilaohulignan C ------CytotoxicityHepG-29.92 µM[3]
Interiorin A ------Anti-HIV-1.6 µg/mL[3]
Interiorin B ------Anti-HIV-1.4 µg/mL[3]
Compound 6 ------Anti-HIV-1.6 µg/mL
Compound 12 ------Anti-HIV-1.4 µg/mL

Note: The specific substitution patterns for Heilaohulignan C, Interiorin A, Interiorin B, Compound 6, and Compound 12 were not detailed in the provided search results and are represented by "-". The reported activities are as found in the cited literature.

From the available data, it is evident that dibenzocyclooctadiene lignans exhibit a range of biological activities. For instance, Kadheterin A demonstrates moderate cytotoxicity against the HL-60 human leukemia cell line. Heilaohulignan C shows potent cytotoxicity against the HepG-2 human liver cancer cell line. Furthermore, Interiorin A, Interiorin B, and two other unnamed compounds (6 and 12) from Kadsura heteroclita have displayed moderate anti-HIV activity.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60 or HepG-2) are seeded in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Heteroclitin analogs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-HIV Assay (Syncytium Formation Assay)

This assay is used to evaluate the ability of a compound to inhibit HIV-1 induced syncytium formation, a hallmark of HIV infection.

  • Cell Co-culture: Chronically HIV-1-infected H9 cells are co-cultured with uninfected Jurkat cells at a ratio of 1:5 in a 96-well plate.

  • Compound Treatment: The co-cultured cells are treated with different concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • Syncytium Counting: The number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is determined from a dose-response curve.

Visualizing the Workflow and Relationships

To better understand the process of evaluating Heteroclitin analogs and the conceptual relationships in their structure-activity analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antiviral Anti-HIV Assay (e.g., Syncytium Formation) synthesis->antiviral isolation Isolation from Kadsura isolation->cytotoxicity isolation->antiviral ic50 IC50/EC50 Determination cytotoxicity->ic50 antiviral->ic50 sar SAR Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of Heteroclitin analogs.

sar_relationship cluster_structure Structural Features cluster_activity Biological Activity A Biphenyl Core Substituents D Cytotoxicity A->D influences E Anti-HIV Activity A->E influences B Cyclooctadiene Ring Modifications B->D influences B->E influences C Stereochemistry C->D influences C->E influences

Caption: Conceptual diagram of the structure-activity relationship.

References

Structure-Activity Relationship of Dibenzocyclooctadiene Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive investigation of natural products. Among these, dibenzocyclooctadiene lignans (B1203133), a class of polyphenolic compounds isolated from plants of the Kadsura genus, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzocyclooctadiene lignans, with a focus on their cytotoxic and anti-HIV activities. The information presented herein is intended to support further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activity of dibenzocyclooctadiene lignans is intricately linked to their structural features. Variations in the substitution patterns on the biphenyl (B1667301) core, the nature of the cyclooctadiene ring, and the stereochemistry of the molecule all play a crucial role in determining their potency and selectivity. The following table summarizes the reported cytotoxic and anti-HIV activities of several representative dibenzocyclooctadiene lignans isolated from Kadsura heteroclita and related species.

CompoundR1R2R3R4R5R6ActivityCell LineIC50/EC50
Kadheterin A OMeOMeOMeOMeOHHCytotoxicityHL-6014.59 µM[1][2]
Heilaohulignan C ------CytotoxicityHepG-29.92 µM[3]
Interiorin A ------Anti-HIV-1.6 µg/mL[3]
Interiorin B ------Anti-HIV-1.4 µg/mL[3]
Compound 6 ------Anti-HIV-1.6 µg/mL
Compound 12 ------Anti-HIV-1.4 µg/mL

Note: The specific substitution patterns for Heilaohulignan C, Interiorin A, Interiorin B, Compound 6, and Compound 12 were not detailed in the provided search results and are represented by "-". The reported activities are as found in the cited literature.

From the available data, it is evident that dibenzocyclooctadiene lignans exhibit a range of biological activities. For instance, Kadheterin A demonstrates moderate cytotoxicity against the HL-60 human leukemia cell line. Heilaohulignan C shows potent cytotoxicity against the HepG-2 human liver cancer cell line. Furthermore, Interiorin A, Interiorin B, and two other unnamed compounds (6 and 12) from Kadsura heteroclita have displayed moderate anti-HIV activity.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60 or HepG-2) are seeded in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Heteroclitin analogs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-HIV Assay (Syncytium Formation Assay)

This assay is used to evaluate the ability of a compound to inhibit HIV-1 induced syncytium formation, a hallmark of HIV infection.

  • Cell Co-culture: Chronically HIV-1-infected H9 cells are co-cultured with uninfected Jurkat cells at a ratio of 1:5 in a 96-well plate.

  • Compound Treatment: The co-cultured cells are treated with different concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • Syncytium Counting: The number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is determined from a dose-response curve.

Visualizing the Workflow and Relationships

To better understand the process of evaluating Heteroclitin analogs and the conceptual relationships in their structure-activity analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antiviral Anti-HIV Assay (e.g., Syncytium Formation) synthesis->antiviral isolation Isolation from Kadsura isolation->cytotoxicity isolation->antiviral ic50 IC50/EC50 Determination cytotoxicity->ic50 antiviral->ic50 sar SAR Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of Heteroclitin analogs.

sar_relationship cluster_structure Structural Features cluster_activity Biological Activity A Biphenyl Core Substituents D Cytotoxicity A->D influences E Anti-HIV Activity A->E influences B Cyclooctadiene Ring Modifications B->D influences B->E influences C Stereochemistry C->D influences C->E influences

Caption: Conceptual diagram of the structure-activity relationship.

References

Structure-Activity Relationship of Dibenzocyclooctadiene Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive investigation of natural products. Among these, dibenzocyclooctadiene lignans, a class of polyphenolic compounds isolated from plants of the Kadsura genus, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzocyclooctadiene lignans, with a focus on their cytotoxic and anti-HIV activities. The information presented herein is intended to support further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activity of dibenzocyclooctadiene lignans is intricately linked to their structural features. Variations in the substitution patterns on the biphenyl core, the nature of the cyclooctadiene ring, and the stereochemistry of the molecule all play a crucial role in determining their potency and selectivity. The following table summarizes the reported cytotoxic and anti-HIV activities of several representative dibenzocyclooctadiene lignans isolated from Kadsura heteroclita and related species.

CompoundR1R2R3R4R5R6ActivityCell LineIC50/EC50
Kadheterin A OMeOMeOMeOMeOHHCytotoxicityHL-6014.59 µM[1][2]
Heilaohulignan C ------CytotoxicityHepG-29.92 µM[3]
Interiorin A ------Anti-HIV-1.6 µg/mL[3]
Interiorin B ------Anti-HIV-1.4 µg/mL[3]
Compound 6 ------Anti-HIV-1.6 µg/mL
Compound 12 ------Anti-HIV-1.4 µg/mL

Note: The specific substitution patterns for Heilaohulignan C, Interiorin A, Interiorin B, Compound 6, and Compound 12 were not detailed in the provided search results and are represented by "-". The reported activities are as found in the cited literature.

From the available data, it is evident that dibenzocyclooctadiene lignans exhibit a range of biological activities. For instance, Kadheterin A demonstrates moderate cytotoxicity against the HL-60 human leukemia cell line. Heilaohulignan C shows potent cytotoxicity against the HepG-2 human liver cancer cell line. Furthermore, Interiorin A, Interiorin B, and two other unnamed compounds (6 and 12) from Kadsura heteroclita have displayed moderate anti-HIV activity.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60 or HepG-2) are seeded in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Heteroclitin analogs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-HIV Assay (Syncytium Formation Assay)

This assay is used to evaluate the ability of a compound to inhibit HIV-1 induced syncytium formation, a hallmark of HIV infection.

  • Cell Co-culture: Chronically HIV-1-infected H9 cells are co-cultured with uninfected Jurkat cells at a ratio of 1:5 in a 96-well plate.

  • Compound Treatment: The co-cultured cells are treated with different concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • Syncytium Counting: The number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is determined from a dose-response curve.

Visualizing the Workflow and Relationships

To better understand the process of evaluating Heteroclitin analogs and the conceptual relationships in their structure-activity analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antiviral Anti-HIV Assay (e.g., Syncytium Formation) synthesis->antiviral isolation Isolation from Kadsura isolation->cytotoxicity isolation->antiviral ic50 IC50/EC50 Determination cytotoxicity->ic50 antiviral->ic50 sar SAR Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of Heteroclitin analogs.

sar_relationship cluster_structure Structural Features cluster_activity Biological Activity A Biphenyl Core Substituents D Cytotoxicity A->D influences E Anti-HIV Activity A->E influences B Cyclooctadiene Ring Modifications B->D influences B->E influences C Stereochemistry C->D influences C->E influences

Caption: Conceptual diagram of the structure-activity relationship.

References

A Comparative Analysis of the Antioxidant Potential of Heteroclitin B and Other Natural Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds found in a wide variety of plants, have garnered significant scientific interest due to their broad spectrum of biological activities, including potent antioxidant effects. This guide provides a comparative overview of the antioxidant potential of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita, alongside other well-researched natural lignans: sesamin (B1680957), podophyllotoxin, and matairesinol.

The antioxidant capacity of these compounds is critical in combating oxidative stress, a key pathological factor in numerous chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. This document aims to furnish researchers and drug development professionals with a consolidated resource, summarizing available quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of antioxidant action to facilitate further research and development in this promising area.

Quantitative Comparison of Antioxidant Potential

The antioxidant activities of lignans are commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following tables summarize the available quantitative data for extracts of Kadsura heteroclita and for the lignans sesamin, podophyllotoxin, and matairesinol, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Antioxidant Activity of Kadsura heteroclita Fruit Extracts [1][2]

Fruit PartDPPH (µmol TE/g DW)ABTS (µmol TE/g DW)ORAC (µmol TE/g DW)
Exocarp2.59 ± 0.11351.48 ± 18.79812.66 ± 77.67
Mesocarp1.02 ± 0.03143.23 ± 12.29260.91 ± 23.48
Seed0.04 ± 0.002.91 ± 0.2415.84 ± 1.41
Core6.48 ± 0.22900.60 ± 6.221330.23 ± 49.67

Note: Data is presented as µmol Trolox Equivalents per gram of dry weight. Higher values indicate greater antioxidant capacity.

Table 2: Comparative Antioxidant Activity (IC50 values) of Selected Natural Lignans

LignanDPPH Assay (µg/mL)ABTS Assay (µg/mL)ORAC Assay (µmol TE/g)
Sesamin ~26[3]Not widely reportedNot widely reported
Podophyllotoxin Not widely reportedNot widely reportedNot widely reported
(-)-Secoisolariciresinol 14.141[4]12.252[4]Not widely reported
Matairesinol Not widely reportedNot widely reportedNot widely reported

Note: The data for sesamin and secoisolariciresinol (B192356) (a lignan closely related to matairesinol) are presented as IC50 values, where a lower value indicates higher antioxidant activity. The lack of standardized reporting across studies makes direct comparison challenging.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample preparation: The test compounds (this compound, other lignans, or extracts) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a sample is determined by its ability to reduce the ABTS•+, leading to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (typically 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Fluorescent probe: A solution of fluorescein (B123965) (or other suitable probe) is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • Peroxyl radical generator: A solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is prepared in the same buffer.

    • Standard: A stock solution of Trolox is prepared.

  • Assay Setup: The assay is typically performed in a 96-well black microplate.

  • Reaction Mixture: The fluorescent probe, the sample or standard, and the buffer are added to the wells. The plate is pre-incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the oxidative reaction.

  • Fluorescence Measurement: The fluorescence is measured kinetically every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Determination: A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Mechanism of Action & Signaling Pathways

The primary antioxidant mechanism of phenolic compounds like lignans involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization and does not readily propagate further radical reactions.

G Lignan Lignan (with -OH group) LignanRadical Stable Lignan Radical Lignan->LignanRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance FurtherReactions Termination of Radical Chain Reactions LignanRadical->FurtherReactions

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Conclusion

While direct quantitative data on the antioxidant potential of this compound remains elusive, the significant antioxidant activity observed in extracts of its source plant, Kadsura heteroclita, suggests that it likely contributes to these properties. The comparative data presented for other natural lignans, such as sesamin and secoisolariciresinol, highlight the potent antioxidant capacity within this class of compounds. However, the variability in reported values underscores the critical need for standardized testing protocols to enable more direct and meaningful comparisons.

Future research should prioritize the isolation and comprehensive antioxidant profiling of this compound using a battery of standardized assays, including DPPH, ABTS, and ORAC. Such studies will be invaluable for elucidating its specific contribution to the overall antioxidant capacity of Kadsura heteroclita and for assessing its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a foundation for conducting such future investigations in a rigorous and reproducible manner.

References

A Comparative Analysis of the Antioxidant Potential of Heteroclitin B and Other Natural Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds found in a wide variety of plants, have garnered significant scientific interest due to their broad spectrum of biological activities, including potent antioxidant effects. This guide provides a comparative overview of the antioxidant potential of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita, alongside other well-researched natural lignans: sesamin (B1680957), podophyllotoxin, and matairesinol.

The antioxidant capacity of these compounds is critical in combating oxidative stress, a key pathological factor in numerous chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. This document aims to furnish researchers and drug development professionals with a consolidated resource, summarizing available quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of antioxidant action to facilitate further research and development in this promising area.

Quantitative Comparison of Antioxidant Potential

The antioxidant activities of lignans are commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following tables summarize the available quantitative data for extracts of Kadsura heteroclita and for the lignans sesamin, podophyllotoxin, and matairesinol, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Antioxidant Activity of Kadsura heteroclita Fruit Extracts [1][2]

Fruit PartDPPH (µmol TE/g DW)ABTS (µmol TE/g DW)ORAC (µmol TE/g DW)
Exocarp2.59 ± 0.11351.48 ± 18.79812.66 ± 77.67
Mesocarp1.02 ± 0.03143.23 ± 12.29260.91 ± 23.48
Seed0.04 ± 0.002.91 ± 0.2415.84 ± 1.41
Core6.48 ± 0.22900.60 ± 6.221330.23 ± 49.67

Note: Data is presented as µmol Trolox Equivalents per gram of dry weight. Higher values indicate greater antioxidant capacity.

Table 2: Comparative Antioxidant Activity (IC50 values) of Selected Natural Lignans

LignanDPPH Assay (µg/mL)ABTS Assay (µg/mL)ORAC Assay (µmol TE/g)
Sesamin ~26[3]Not widely reportedNot widely reported
Podophyllotoxin Not widely reportedNot widely reportedNot widely reported
(-)-Secoisolariciresinol 14.141[4]12.252[4]Not widely reported
Matairesinol Not widely reportedNot widely reportedNot widely reported

Note: The data for sesamin and secoisolariciresinol (B192356) (a lignan closely related to matairesinol) are presented as IC50 values, where a lower value indicates higher antioxidant activity. The lack of standardized reporting across studies makes direct comparison challenging.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample preparation: The test compounds (this compound, other lignans, or extracts) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a sample is determined by its ability to reduce the ABTS•+, leading to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (typically 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Fluorescent probe: A solution of fluorescein (B123965) (or other suitable probe) is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • Peroxyl radical generator: A solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is prepared in the same buffer.

    • Standard: A stock solution of Trolox is prepared.

  • Assay Setup: The assay is typically performed in a 96-well black microplate.

  • Reaction Mixture: The fluorescent probe, the sample or standard, and the buffer are added to the wells. The plate is pre-incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the oxidative reaction.

  • Fluorescence Measurement: The fluorescence is measured kinetically every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Determination: A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Mechanism of Action & Signaling Pathways

The primary antioxidant mechanism of phenolic compounds like lignans involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization and does not readily propagate further radical reactions.

G Lignan Lignan (with -OH group) LignanRadical Stable Lignan Radical Lignan->LignanRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance FurtherReactions Termination of Radical Chain Reactions LignanRadical->FurtherReactions

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Conclusion

While direct quantitative data on the antioxidant potential of this compound remains elusive, the significant antioxidant activity observed in extracts of its source plant, Kadsura heteroclita, suggests that it likely contributes to these properties. The comparative data presented for other natural lignans, such as sesamin and secoisolariciresinol, highlight the potent antioxidant capacity within this class of compounds. However, the variability in reported values underscores the critical need for standardized testing protocols to enable more direct and meaningful comparisons.

Future research should prioritize the isolation and comprehensive antioxidant profiling of this compound using a battery of standardized assays, including DPPH, ABTS, and ORAC. Such studies will be invaluable for elucidating its specific contribution to the overall antioxidant capacity of Kadsura heteroclita and for assessing its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a foundation for conducting such future investigations in a rigorous and reproducible manner.

References

A Comparative Analysis of the Antioxidant Potential of Heteroclitin B and Other Natural Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a diverse class of polyphenolic compounds found in a wide variety of plants, have garnered significant scientific interest due to their broad spectrum of biological activities, including potent antioxidant effects. This guide provides a comparative overview of the antioxidant potential of Heteroclitin B, a lignan isolated from Kadsura heteroclita, alongside other well-researched natural lignans: sesamin, podophyllotoxin, and matairesinol.

The antioxidant capacity of these compounds is critical in combating oxidative stress, a key pathological factor in numerous chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. This document aims to furnish researchers and drug development professionals with a consolidated resource, summarizing available quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of antioxidant action to facilitate further research and development in this promising area.

Quantitative Comparison of Antioxidant Potential

The antioxidant activities of lignans are commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following tables summarize the available quantitative data for extracts of Kadsura heteroclita and for the lignans sesamin, podophyllotoxin, and matairesinol, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Antioxidant Activity of Kadsura heteroclita Fruit Extracts [1][2]

Fruit PartDPPH (µmol TE/g DW)ABTS (µmol TE/g DW)ORAC (µmol TE/g DW)
Exocarp2.59 ± 0.11351.48 ± 18.79812.66 ± 77.67
Mesocarp1.02 ± 0.03143.23 ± 12.29260.91 ± 23.48
Seed0.04 ± 0.002.91 ± 0.2415.84 ± 1.41
Core6.48 ± 0.22900.60 ± 6.221330.23 ± 49.67

Note: Data is presented as µmol Trolox Equivalents per gram of dry weight. Higher values indicate greater antioxidant capacity.

Table 2: Comparative Antioxidant Activity (IC50 values) of Selected Natural Lignans

LignanDPPH Assay (µg/mL)ABTS Assay (µg/mL)ORAC Assay (µmol TE/g)
Sesamin ~26[3]Not widely reportedNot widely reported
Podophyllotoxin Not widely reportedNot widely reportedNot widely reported
(-)-Secoisolariciresinol 14.141[4]12.252[4]Not widely reported
Matairesinol Not widely reportedNot widely reportedNot widely reported

Note: The data for sesamin and secoisolariciresinol (a lignan closely related to matairesinol) are presented as IC50 values, where a lower value indicates higher antioxidant activity. The lack of standardized reporting across studies makes direct comparison challenging.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample preparation: The test compounds (this compound, other lignans, or extracts) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a sample is determined by its ability to reduce the ABTS•+, leading to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time (typically 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Fluorescent probe: A solution of fluorescein (or other suitable probe) is prepared in a phosphate buffer (75 mM, pH 7.4).

    • Peroxyl radical generator: A solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is prepared in the same buffer.

    • Standard: A stock solution of Trolox is prepared.

  • Assay Setup: The assay is typically performed in a 96-well black microplate.

  • Reaction Mixture: The fluorescent probe, the sample or standard, and the buffer are added to the wells. The plate is pre-incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the oxidative reaction.

  • Fluorescence Measurement: The fluorescence is measured kinetically every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Determination: A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Mechanism of Action & Signaling Pathways

The primary antioxidant mechanism of phenolic compounds like lignans involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization and does not readily propagate further radical reactions.

G Lignan Lignan (with -OH group) LignanRadical Stable Lignan Radical Lignan->LignanRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance FurtherReactions Termination of Radical Chain Reactions LignanRadical->FurtherReactions

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Conclusion

While direct quantitative data on the antioxidant potential of this compound remains elusive, the significant antioxidant activity observed in extracts of its source plant, Kadsura heteroclita, suggests that it likely contributes to these properties. The comparative data presented for other natural lignans, such as sesamin and secoisolariciresinol, highlight the potent antioxidant capacity within this class of compounds. However, the variability in reported values underscores the critical need for standardized testing protocols to enable more direct and meaningful comparisons.

Future research should prioritize the isolation and comprehensive antioxidant profiling of this compound using a battery of standardized assays, including DPPH, ABTS, and ORAC. Such studies will be invaluable for elucidating its specific contribution to the overall antioxidant capacity of Kadsura heteroclita and for assessing its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a foundation for conducting such future investigations in a rigorous and reproducible manner.

References

Validating the Mechanism of Action of Heteroclitin B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies utilizing knockout (KO) models to validate the mechanism of action of Heteroclitin B. While this natural compound, a lignan (B3055560) isolated from plants of the Kadsura genus, has demonstrated biological activity in several in vitro assays, its precise molecular targets and signaling pathways have not been confirmed through genetic knockout approaches. This guide summarizes the current understanding of this compound's biological effects and highlights the knowledge gap that future knockout model-based research could address.

Current Understanding of this compound's Biological Activity

This compound has been identified as a compound with potential therapeutic properties, primarily exhibiting cytotoxic and antiviral activities. Research has shown its effects on various cell lines, although the specific molecular mechanisms remain largely unelucidated.

Cytotoxic Effects:

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. In vitro studies have reported its ability to inhibit the growth of:

  • Lung Carcinoma (A549)

  • Prostate Carcinoma (DU145)

  • Epidermoid Carcinoma of the Nasopharynx (KB)

  • Ileocecal Carcinoma (HCT-8)

The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate a potential for anti-tumor activity, though these findings are preliminary and require further investigation to understand the underlying mechanisms.

Antiviral Activity:

In addition to its cytotoxic properties, this compound has been reported to exhibit anti-HIV activity. However, the specific viral or host targets and the stage of the viral life cycle that this compound inhibits are not well-defined.

Proposed Signaling Pathways and Molecular Targets

While no specific signaling pathways have been definitively validated for this compound, related compounds from the Kadsura genus have been associated with various cellular signaling cascades. Some sources suggest a potential, though unconfirmed, link to pathways involving:

  • Epidermal Growth Factor Receptor (EGFR)

  • FMS-like Tyrosine Kinase 3 (FLT3)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Extracellular signal-regulated kinase (ERK)

It is crucial to note that these are general associations for the chemical class or plant genus and have not been specifically validated for this compound. The direct protein targets of this compound remain to be identified.

The Role of Knockout Models in Mechanism of Action Validation

The use of knockout models, where a specific gene encoding a target protein is inactivated, is a gold-standard method for validating a drug's mechanism of action. By comparing the effects of a compound on wild-type cells or animals versus their knockout counterparts, researchers can definitively determine if the compound's activity is dependent on that specific protein.

An experimental workflow to validate the mechanism of action of this compound using a hypothetical target, "Protein X," is outlined below.

G cluster_0 Experimental Design cluster_1 Treatment cluster_2 Data Analysis & Interpretation wt Wild-Type (WT) Model (Protein X present) wt_treatment Treat WT with This compound wt->wt_treatment ko Knockout (KO) Model (Protein X absent) ko_treatment Treat KO with This compound ko->ko_treatment compare Compare Biological Effect (e.g., cell viability, pathway activation) wt_treatment->compare ko_treatment->compare conclusion Validate Protein X as Target compare->conclusion If effect is diminished in KO

A hypothetical workflow for validating this compound's target using knockout models.

Data Presentation: Awaiting Future Research

Due to the lack of studies employing knockout models, a comparative table summarizing quantitative data on the performance of this compound in wild-type versus knockout systems cannot be provided at this time. Such a table would typically include metrics like IC₅₀ values, levels of downstream signaling molecules, or other relevant biological readouts.

Target ProteinModel SystemMetricWild-Type + this compoundKnockout + this compound
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Table 1: Illustrative template for comparative data from knockout model studies. Currently, no data is available for this compound.

Experimental Protocols: A Call for Future Studies

Detailed experimental protocols for validating the mechanism of action of this compound using knockout models would require the identification of a putative target. A general methodology would involve:

  • Generation of a Knockout Model: Utilizing CRISPR-Cas9 or other gene-editing technologies to create a cell line or animal model lacking the gene for the hypothesized target protein.

  • In Vitro/In Vivo Treatment: Exposing both the wild-type and knockout models to a range of concentrations of this compound.

  • Phenotypic and Molecular Analysis: Assessing the effects of this compound on relevant biological outcomes (e.g., cell proliferation, apoptosis, viral replication). This would be coupled with molecular analyses (e.g., Western blotting, RNA sequencing) to measure the activity of the targeted signaling pathway.

Conclusion and Future Directions

The current body of research on this compound suggests it is a biologically active molecule with potential therapeutic applications. However, a significant gap exists in our understanding of its precise mechanism of action. The absence of studies using knockout models means that its molecular targets and the signaling pathways it modulates have not been definitively validated.

Future research should prioritize the identification of this compound's direct binding partners. Once putative targets are identified, the generation and use of knockout models will be an indispensable step in validating its mechanism of action. This will not only provide a deeper understanding of how this compound exerts its effects but also be crucial for its further development as a potential therapeutic agent. Researchers in drug discovery and development are encouraged to undertake these studies to unlock the full potential of this natural product.

Validating the Mechanism of Action of Heteroclitin B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies utilizing knockout (KO) models to validate the mechanism of action of Heteroclitin B. While this natural compound, a lignan (B3055560) isolated from plants of the Kadsura genus, has demonstrated biological activity in several in vitro assays, its precise molecular targets and signaling pathways have not been confirmed through genetic knockout approaches. This guide summarizes the current understanding of this compound's biological effects and highlights the knowledge gap that future knockout model-based research could address.

Current Understanding of this compound's Biological Activity

This compound has been identified as a compound with potential therapeutic properties, primarily exhibiting cytotoxic and antiviral activities. Research has shown its effects on various cell lines, although the specific molecular mechanisms remain largely unelucidated.

Cytotoxic Effects:

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. In vitro studies have reported its ability to inhibit the growth of:

  • Lung Carcinoma (A549)

  • Prostate Carcinoma (DU145)

  • Epidermoid Carcinoma of the Nasopharynx (KB)

  • Ileocecal Carcinoma (HCT-8)

The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate a potential for anti-tumor activity, though these findings are preliminary and require further investigation to understand the underlying mechanisms.

Antiviral Activity:

In addition to its cytotoxic properties, this compound has been reported to exhibit anti-HIV activity. However, the specific viral or host targets and the stage of the viral life cycle that this compound inhibits are not well-defined.

Proposed Signaling Pathways and Molecular Targets

While no specific signaling pathways have been definitively validated for this compound, related compounds from the Kadsura genus have been associated with various cellular signaling cascades. Some sources suggest a potential, though unconfirmed, link to pathways involving:

  • Epidermal Growth Factor Receptor (EGFR)

  • FMS-like Tyrosine Kinase 3 (FLT3)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Extracellular signal-regulated kinase (ERK)

It is crucial to note that these are general associations for the chemical class or plant genus and have not been specifically validated for this compound. The direct protein targets of this compound remain to be identified.

The Role of Knockout Models in Mechanism of Action Validation

The use of knockout models, where a specific gene encoding a target protein is inactivated, is a gold-standard method for validating a drug's mechanism of action. By comparing the effects of a compound on wild-type cells or animals versus their knockout counterparts, researchers can definitively determine if the compound's activity is dependent on that specific protein.

An experimental workflow to validate the mechanism of action of this compound using a hypothetical target, "Protein X," is outlined below.

G cluster_0 Experimental Design cluster_1 Treatment cluster_2 Data Analysis & Interpretation wt Wild-Type (WT) Model (Protein X present) wt_treatment Treat WT with This compound wt->wt_treatment ko Knockout (KO) Model (Protein X absent) ko_treatment Treat KO with This compound ko->ko_treatment compare Compare Biological Effect (e.g., cell viability, pathway activation) wt_treatment->compare ko_treatment->compare conclusion Validate Protein X as Target compare->conclusion If effect is diminished in KO

A hypothetical workflow for validating this compound's target using knockout models.

Data Presentation: Awaiting Future Research

Due to the lack of studies employing knockout models, a comparative table summarizing quantitative data on the performance of this compound in wild-type versus knockout systems cannot be provided at this time. Such a table would typically include metrics like IC₅₀ values, levels of downstream signaling molecules, or other relevant biological readouts.

Target ProteinModel SystemMetricWild-Type + this compoundKnockout + this compound
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Table 1: Illustrative template for comparative data from knockout model studies. Currently, no data is available for this compound.

Experimental Protocols: A Call for Future Studies

Detailed experimental protocols for validating the mechanism of action of this compound using knockout models would require the identification of a putative target. A general methodology would involve:

  • Generation of a Knockout Model: Utilizing CRISPR-Cas9 or other gene-editing technologies to create a cell line or animal model lacking the gene for the hypothesized target protein.

  • In Vitro/In Vivo Treatment: Exposing both the wild-type and knockout models to a range of concentrations of this compound.

  • Phenotypic and Molecular Analysis: Assessing the effects of this compound on relevant biological outcomes (e.g., cell proliferation, apoptosis, viral replication). This would be coupled with molecular analyses (e.g., Western blotting, RNA sequencing) to measure the activity of the targeted signaling pathway.

Conclusion and Future Directions

The current body of research on this compound suggests it is a biologically active molecule with potential therapeutic applications. However, a significant gap exists in our understanding of its precise mechanism of action. The absence of studies using knockout models means that its molecular targets and the signaling pathways it modulates have not been definitively validated.

Future research should prioritize the identification of this compound's direct binding partners. Once putative targets are identified, the generation and use of knockout models will be an indispensable step in validating its mechanism of action. This will not only provide a deeper understanding of how this compound exerts its effects but also be crucial for its further development as a potential therapeutic agent. Researchers in drug discovery and development are encouraged to undertake these studies to unlock the full potential of this natural product.

Validating the Mechanism of Action of Heteroclitin B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies utilizing knockout (KO) models to validate the mechanism of action of Heteroclitin B. While this natural compound, a lignan isolated from plants of the Kadsura genus, has demonstrated biological activity in several in vitro assays, its precise molecular targets and signaling pathways have not been confirmed through genetic knockout approaches. This guide summarizes the current understanding of this compound's biological effects and highlights the knowledge gap that future knockout model-based research could address.

Current Understanding of this compound's Biological Activity

This compound has been identified as a compound with potential therapeutic properties, primarily exhibiting cytotoxic and antiviral activities. Research has shown its effects on various cell lines, although the specific molecular mechanisms remain largely unelucidated.

Cytotoxic Effects:

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. In vitro studies have reported its ability to inhibit the growth of:

  • Lung Carcinoma (A549)

  • Prostate Carcinoma (DU145)

  • Epidermoid Carcinoma of the Nasopharynx (KB)

  • Ileocecal Carcinoma (HCT-8)

The half-maximal inhibitory concentration (IC₅₀) values from these studies indicate a potential for anti-tumor activity, though these findings are preliminary and require further investigation to understand the underlying mechanisms.

Antiviral Activity:

In addition to its cytotoxic properties, this compound has been reported to exhibit anti-HIV activity. However, the specific viral or host targets and the stage of the viral life cycle that this compound inhibits are not well-defined.

Proposed Signaling Pathways and Molecular Targets

While no specific signaling pathways have been definitively validated for this compound, related compounds from the Kadsura genus have been associated with various cellular signaling cascades. Some sources suggest a potential, though unconfirmed, link to pathways involving:

  • Epidermal Growth Factor Receptor (EGFR)

  • FMS-like Tyrosine Kinase 3 (FLT3)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Extracellular signal-regulated kinase (ERK)

It is crucial to note that these are general associations for the chemical class or plant genus and have not been specifically validated for this compound. The direct protein targets of this compound remain to be identified.

The Role of Knockout Models in Mechanism of Action Validation

The use of knockout models, where a specific gene encoding a target protein is inactivated, is a gold-standard method for validating a drug's mechanism of action. By comparing the effects of a compound on wild-type cells or animals versus their knockout counterparts, researchers can definitively determine if the compound's activity is dependent on that specific protein.

An experimental workflow to validate the mechanism of action of this compound using a hypothetical target, "Protein X," is outlined below.

G cluster_0 Experimental Design cluster_1 Treatment cluster_2 Data Analysis & Interpretation wt Wild-Type (WT) Model (Protein X present) wt_treatment Treat WT with This compound wt->wt_treatment ko Knockout (KO) Model (Protein X absent) ko_treatment Treat KO with This compound ko->ko_treatment compare Compare Biological Effect (e.g., cell viability, pathway activation) wt_treatment->compare ko_treatment->compare conclusion Validate Protein X as Target compare->conclusion If effect is diminished in KO

A hypothetical workflow for validating this compound's target using knockout models.

Data Presentation: Awaiting Future Research

Due to the lack of studies employing knockout models, a comparative table summarizing quantitative data on the performance of this compound in wild-type versus knockout systems cannot be provided at this time. Such a table would typically include metrics like IC₅₀ values, levels of downstream signaling molecules, or other relevant biological readouts.

Target ProteinModel SystemMetricWild-Type + this compoundKnockout + this compound
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Table 1: Illustrative template for comparative data from knockout model studies. Currently, no data is available for this compound.

Experimental Protocols: A Call for Future Studies

Detailed experimental protocols for validating the mechanism of action of this compound using knockout models would require the identification of a putative target. A general methodology would involve:

  • Generation of a Knockout Model: Utilizing CRISPR-Cas9 or other gene-editing technologies to create a cell line or animal model lacking the gene for the hypothesized target protein.

  • In Vitro/In Vivo Treatment: Exposing both the wild-type and knockout models to a range of concentrations of this compound.

  • Phenotypic and Molecular Analysis: Assessing the effects of this compound on relevant biological outcomes (e.g., cell proliferation, apoptosis, viral replication). This would be coupled with molecular analyses (e.g., Western blotting, RNA sequencing) to measure the activity of the targeted signaling pathway.

Conclusion and Future Directions

The current body of research on this compound suggests it is a biologically active molecule with potential therapeutic applications. However, a significant gap exists in our understanding of its precise mechanism of action. The absence of studies using knockout models means that its molecular targets and the signaling pathways it modulates have not been definitively validated.

Future research should prioritize the identification of this compound's direct binding partners. Once putative targets are identified, the generation and use of knockout models will be an indispensable step in validating its mechanism of action. This will not only provide a deeper understanding of how this compound exerts its effects but also be crucial for its further development as a potential therapeutic agent. Researchers in drug discovery and development are encouraged to undertake these studies to unlock the full potential of this natural product.

Cross-Validation of Heteroclitin B Bioactivity: A Methodological Framework in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific bioactivity of Heteroclitin B across different cell lines. To date, no quantitative data, such as IC50 values, detailed experimental protocols, or elucidated signaling pathways specifically attributed to this compound, are publicly available.

While the parent plant, Kadsura heteroclita, is a rich source of various bioactive lignans (B1203133) and triterpenoids with documented pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects, these findings are not directly transferable to this compound without specific experimental validation.[1][2][3][4][5] Compounds isolated from the same plant can exhibit widely different biological activities. For instance, various compounds from Kadsura heteroclita have shown moderate cytotoxicity against cell lines such as HL-60.

This guide, therefore, serves as a methodological template for the kind of comparative analysis that is essential in preclinical drug discovery. It outlines the necessary data, experimental procedures, and visualizations required to rigorously assess the bioactivity of a compound like this compound, should the data become available in the future.

Comparative Bioactivity Data (Hypothetical)

A crucial first step in evaluating a new compound is to determine its potency across a panel of relevant cell lines. This typically involves measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A well-structured data table is essential for comparing these values.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
MDA-MB-231Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
HepG2Liver CancerData Not Available
K562LeukemiaData Not Available

Table 2: Comparative IC50 Values of Other Lignans from Kadsura heteroclita

CompoundCell LineBioactivityIC50 (µM)Reference
Kadheterin AHL-60Cytotoxicity14.59
Interiorin A-Anti-HIV1.6 (µg/mL)
Interiorin B-Anti-HIV1.4 (µg/mL)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below is a standard protocol for a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing Experimental and Logical Frameworks

Visual diagrams are invaluable for communicating complex workflows and biological pathways. The following are examples of how Graphviz can be used to create these visualizations.

G cluster_workflow Experimental Workflow for Bioactivity Screening start Start: Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (48-72h) treatment->incubation assay MTT Assay incubation->assay readout Absorbance Reading assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Results analysis->end

A streamlined workflow for assessing the cytotoxicity of a compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis HB This compound Receptor Cell Surface Receptor HB->Receptor Binds Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential mechanism of action for a cytotoxic compound.

References

Cross-Validation of Heteroclitin B Bioactivity: A Methodological Framework in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific bioactivity of Heteroclitin B across different cell lines. To date, no quantitative data, such as IC50 values, detailed experimental protocols, or elucidated signaling pathways specifically attributed to this compound, are publicly available.

While the parent plant, Kadsura heteroclita, is a rich source of various bioactive lignans (B1203133) and triterpenoids with documented pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects, these findings are not directly transferable to this compound without specific experimental validation.[1][2][3][4][5] Compounds isolated from the same plant can exhibit widely different biological activities. For instance, various compounds from Kadsura heteroclita have shown moderate cytotoxicity against cell lines such as HL-60.

This guide, therefore, serves as a methodological template for the kind of comparative analysis that is essential in preclinical drug discovery. It outlines the necessary data, experimental procedures, and visualizations required to rigorously assess the bioactivity of a compound like this compound, should the data become available in the future.

Comparative Bioactivity Data (Hypothetical)

A crucial first step in evaluating a new compound is to determine its potency across a panel of relevant cell lines. This typically involves measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A well-structured data table is essential for comparing these values.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
MDA-MB-231Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
HepG2Liver CancerData Not Available
K562LeukemiaData Not Available

Table 2: Comparative IC50 Values of Other Lignans from Kadsura heteroclita

CompoundCell LineBioactivityIC50 (µM)Reference
Kadheterin AHL-60Cytotoxicity14.59
Interiorin A-Anti-HIV1.6 (µg/mL)
Interiorin B-Anti-HIV1.4 (µg/mL)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below is a standard protocol for a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing Experimental and Logical Frameworks

Visual diagrams are invaluable for communicating complex workflows and biological pathways. The following are examples of how Graphviz can be used to create these visualizations.

G cluster_workflow Experimental Workflow for Bioactivity Screening start Start: Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (48-72h) treatment->incubation assay MTT Assay incubation->assay readout Absorbance Reading assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Results analysis->end

A streamlined workflow for assessing the cytotoxicity of a compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis HB This compound Receptor Cell Surface Receptor HB->Receptor Binds Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential mechanism of action for a cytotoxic compound.

References

Cross-Validation of Heteroclitin B Bioactivity: A Methodological Framework in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific bioactivity of Heteroclitin B across different cell lines. To date, no quantitative data, such as IC50 values, detailed experimental protocols, or elucidated signaling pathways specifically attributed to this compound, are publicly available.

While the parent plant, Kadsura heteroclita, is a rich source of various bioactive lignans and triterpenoids with documented pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects, these findings are not directly transferable to this compound without specific experimental validation.[1][2][3][4][5] Compounds isolated from the same plant can exhibit widely different biological activities. For instance, various compounds from Kadsura heteroclita have shown moderate cytotoxicity against cell lines such as HL-60.

This guide, therefore, serves as a methodological template for the kind of comparative analysis that is essential in preclinical drug discovery. It outlines the necessary data, experimental procedures, and visualizations required to rigorously assess the bioactivity of a compound like this compound, should the data become available in the future.

Comparative Bioactivity Data (Hypothetical)

A crucial first step in evaluating a new compound is to determine its potency across a panel of relevant cell lines. This typically involves measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A well-structured data table is essential for comparing these values.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
MDA-MB-231Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
HepG2Liver CancerData Not Available
K562LeukemiaData Not Available

Table 2: Comparative IC50 Values of Other Lignans from Kadsura heteroclita

CompoundCell LineBioactivityIC50 (µM)Reference
Kadheterin AHL-60Cytotoxicity14.59
Interiorin A-Anti-HIV1.6 (µg/mL)
Interiorin B-Anti-HIV1.4 (µg/mL)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below is a standard protocol for a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing Experimental and Logical Frameworks

Visual diagrams are invaluable for communicating complex workflows and biological pathways. The following are examples of how Graphviz can be used to create these visualizations.

G cluster_workflow Experimental Workflow for Bioactivity Screening start Start: Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (48-72h) treatment->incubation assay MTT Assay incubation->assay readout Absorbance Reading assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Results analysis->end

A streamlined workflow for assessing the cytotoxicity of a compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis HB This compound Receptor Cell Surface Receptor HB->Receptor Binds Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential mechanism of action for a cytotoxic compound.

References

"comparative metabolomics of cells treated with Heteroclitin B and other lignans"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of various lignans (B1203133) on cancer cells. While direct comparative metabolomics data for Heteroclitin B is not publicly available, this document summarizes existing data on its cytotoxicity and compares the known metabolomic and signaling impacts of other prominent lignans: podophyllotoxin, arctigenin (B1665602), and matairesinol (B191791).

This guide aims to be an objective resource, presenting experimental data to facilitate further research and drug development. We will delve into the cytotoxic effects of these compounds, detail the experimental protocols for metabolomic analysis, and visualize the affected cellular pathways.

Comparative Cytotoxicity of Lignans

Lignans exhibit a range of cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing their potency. The table below summarizes the IC50 values for this compound and other lignans against several human cancer cell lines.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Kadheterin A (from Kadsura heteroclita) HL-60 (Leukemia)14.59[1]
Podophyllotoxin SkBr3 (Breast Cancer)0.175 (48h)[2]
Fibroblast (Normal)0.175 (48h)[2]
HEK-293 (Non-malignant)0.175 (48h)[2]
Arctigenin PANC-1 (Pancreatic Cancer)Preferential cytotoxicity under nutrient deprivation[3]
A549 (Lung Cancer)Selectively promotes necrosis under glucose starvation
Matairesinol MIA PaCa-2 (Pancreatic Cancer)~80 (48h, ~50% inhibition)
PANC-1 (Pancreatic Cancer)~80 (48h, ~48% inhibition)
Pinoresinol SkBr3 (Breast Cancer)575 (48h, 50% inhibition)
Lariciresinol SkBr3 (Breast Cancer)500 (48h, 50% inhibition)

Experimental Protocols for Cellular Metabolomics

The following protocols provide a general framework for conducting metabolomic analysis of adherent cancer cells treated with lignans, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture and Lignan Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PANC-1 for pancreatic cancer).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Lignan Treatment: Treat cells with the desired lignan (this compound, podophyllotoxin, arctigenin, or matairesinol) at various concentrations (determined from cytotoxicity assays) for specific time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add a cold quenching solution (e.g., -80°C 80% methanol) to arrest metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform freeze-thaw cycles to ensure complete cell lysis. Centrifuge the cell lysate at high speed to pellet cell debris.

  • Phase Separation (for polar and non-polar metabolites): Add chloroform (B151607) and water to the supernatant to create a two-phase system. The upper aqueous phase will contain polar metabolites, and the lower organic phase will contain non-polar metabolites (lipids).

Sample Analysis by Mass Spectrometry
  • LC-MS (for polar and non-polar metabolites):

    • Dry the collected aqueous and organic phases separately using a vacuum concentrator.

    • Reconstitute the dried extracts in an appropriate solvent (e.g., 50% methanol (B129727) for the polar fraction and isopropanol (B130326) for the lipid fraction).

    • Inject the samples into an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites, C18 for non-polar metabolites).

    • Acquire data in both positive and negative ionization modes.

  • GC-MS (for volatile and semi-volatile metabolites):

    • Derivatize the dried polar metabolite extract to increase volatility (e.g., using methoxyamine hydrochloride followed by MSTFA).

    • Inject the derivatized sample into a GC-MS system.

Data Analysis
  • Data Processing: Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library (e.g., METLIN, HMDB) or by running authentic standards.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by the lignan treatment.

Visualizing Affected Signaling Pathways

Lignans exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways affected by podophyllotoxin, arctigenin, and matairesinol.

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Microtubule_Assembly Microtubule Assembly Podophyllotoxin->Microtubule_Assembly Inhibits Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits HIF_1a HIF-1α Podophyllotoxin->HIF_1a Reduces Cell_Cycle Cell Cycle Microtubule_Assembly->Cell_Cycle Topoisomerase_II->Cell_Cycle G2_M_Arrest G2/M Arrest Cell_Cycle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Glycolysis Glycolysis HIF_1a->Glycolysis Regulates

Podophyllotoxin's mechanism of action.

Arctigenin_Pathway Arctigenin Arctigenin Akt Akt Arctigenin->Akt Blocks Activation mTOR_Pathway mTOR Pathway Arctigenin->mTOR_Pathway Inhibits Mitochondrial_Respiration Mitochondrial Respiration Arctigenin->Mitochondrial_Respiration Inhibits Nutrient_Starvation_Tolerance Tolerance to Nutrient Starvation Arctigenin->Nutrient_Starvation_Tolerance Eliminates Akt->mTOR_Pathway Cell_Death Autophagic Cell Death mTOR_Pathway->Cell_Death Energy_Metabolism Cellular Energy Metabolism Mitochondrial_Respiration->Energy_Metabolism

Arctigenin's impact on cellular pathways.

Matairesinol_Pathway Matairesinol Matairesinol Lipid_Metabolism Lipid Metabolism Matairesinol->Lipid_Metabolism Rewires Mitochondrial_Function Mitochondrial Function Matairesinol->Mitochondrial_Function Impairs Apoptosis Apoptosis Matairesinol->Apoptosis Triggers Cell_Proliferation Cell Proliferation Lipid_Metabolism->Cell_Proliferation Affects Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Function->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Matairesinol's effects on metabolism and cell fate.

Comparative Metabolomic Insights

While a direct metabolomic comparison including this compound is not yet possible, the known effects of other lignans provide valuable insights into their distinct mechanisms of action at the metabolic level.

  • Podophyllotoxin: This lignan primarily disrupts core cellular processes. Its inhibition of microtubule assembly leads to cell cycle arrest, a state with significant metabolic demands. Furthermore, its impact on glycolysis through the reduction of HIF-1α suggests a direct interference with the cancer cell's energy production machinery. This dual attack on both cell division and energy metabolism highlights its potent anticancer properties.

  • Arctigenin: This lignan demonstrates a more targeted approach to exploiting the metabolic vulnerabilities of cancer cells. By inhibiting the Akt/mTOR pathway, arctigenin effectively cuts off a central signaling route that promotes anabolic processes required for cancer cell growth. Its ability to inhibit mitochondrial respiration and eliminate tolerance to nutrient starvation suggests it can be particularly effective in the harsh tumor microenvironment.

  • Matairesinol: The primary metabolic impact of matairesinol appears to be the reprogramming of lipid metabolism. Cancer cells often exhibit altered lipid metabolism to support rapid proliferation and membrane synthesis. By rewiring these pathways, matairesinol can disrupt these fundamental processes. Additionally, its induction of mitochondrial dysfunction points to a broader impact on cellular energy homeostasis.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic and metabolic effects of several potent lignans. While data on this compound's specific impact on cellular metabolism remains elusive, the information gathered on related compounds and other lignans offers a solid foundation for future research.

The distinct metabolic pathways targeted by podophyllotoxin, arctigenin, and matairesinol underscore the diverse mechanisms through which lignans can exert their anticancer effects. Further comparative metabolomic studies, ideally including this compound and other promising lignans, are crucial for a deeper understanding of their therapeutic potential. Such studies will be instrumental in identifying novel drug targets, developing more effective anticancer strategies, and ultimately, translating the therapeutic promise of these natural compounds into clinical applications. The provided experimental protocols offer a starting point for researchers to undertake these much-needed investigations.

References

"comparative metabolomics of cells treated with Heteroclitin B and other lignans"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of various lignans (B1203133) on cancer cells. While direct comparative metabolomics data for Heteroclitin B is not publicly available, this document summarizes existing data on its cytotoxicity and compares the known metabolomic and signaling impacts of other prominent lignans: podophyllotoxin, arctigenin (B1665602), and matairesinol (B191791).

This guide aims to be an objective resource, presenting experimental data to facilitate further research and drug development. We will delve into the cytotoxic effects of these compounds, detail the experimental protocols for metabolomic analysis, and visualize the affected cellular pathways.

Comparative Cytotoxicity of Lignans

Lignans exhibit a range of cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing their potency. The table below summarizes the IC50 values for this compound and other lignans against several human cancer cell lines.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Kadheterin A (from Kadsura heteroclita) HL-60 (Leukemia)14.59[1]
Podophyllotoxin SkBr3 (Breast Cancer)0.175 (48h)[2]
Fibroblast (Normal)0.175 (48h)[2]
HEK-293 (Non-malignant)0.175 (48h)[2]
Arctigenin PANC-1 (Pancreatic Cancer)Preferential cytotoxicity under nutrient deprivation[3]
A549 (Lung Cancer)Selectively promotes necrosis under glucose starvation
Matairesinol MIA PaCa-2 (Pancreatic Cancer)~80 (48h, ~50% inhibition)
PANC-1 (Pancreatic Cancer)~80 (48h, ~48% inhibition)
Pinoresinol SkBr3 (Breast Cancer)575 (48h, 50% inhibition)
Lariciresinol SkBr3 (Breast Cancer)500 (48h, 50% inhibition)

Experimental Protocols for Cellular Metabolomics

The following protocols provide a general framework for conducting metabolomic analysis of adherent cancer cells treated with lignans, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture and Lignan Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PANC-1 for pancreatic cancer).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Lignan Treatment: Treat cells with the desired lignan (this compound, podophyllotoxin, arctigenin, or matairesinol) at various concentrations (determined from cytotoxicity assays) for specific time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add a cold quenching solution (e.g., -80°C 80% methanol) to arrest metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform freeze-thaw cycles to ensure complete cell lysis. Centrifuge the cell lysate at high speed to pellet cell debris.

  • Phase Separation (for polar and non-polar metabolites): Add chloroform (B151607) and water to the supernatant to create a two-phase system. The upper aqueous phase will contain polar metabolites, and the lower organic phase will contain non-polar metabolites (lipids).

Sample Analysis by Mass Spectrometry
  • LC-MS (for polar and non-polar metabolites):

    • Dry the collected aqueous and organic phases separately using a vacuum concentrator.

    • Reconstitute the dried extracts in an appropriate solvent (e.g., 50% methanol (B129727) for the polar fraction and isopropanol (B130326) for the lipid fraction).

    • Inject the samples into an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites, C18 for non-polar metabolites).

    • Acquire data in both positive and negative ionization modes.

  • GC-MS (for volatile and semi-volatile metabolites):

    • Derivatize the dried polar metabolite extract to increase volatility (e.g., using methoxyamine hydrochloride followed by MSTFA).

    • Inject the derivatized sample into a GC-MS system.

Data Analysis
  • Data Processing: Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library (e.g., METLIN, HMDB) or by running authentic standards.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by the lignan treatment.

Visualizing Affected Signaling Pathways

Lignans exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways affected by podophyllotoxin, arctigenin, and matairesinol.

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Microtubule_Assembly Microtubule Assembly Podophyllotoxin->Microtubule_Assembly Inhibits Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits HIF_1a HIF-1α Podophyllotoxin->HIF_1a Reduces Cell_Cycle Cell Cycle Microtubule_Assembly->Cell_Cycle Topoisomerase_II->Cell_Cycle G2_M_Arrest G2/M Arrest Cell_Cycle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Glycolysis Glycolysis HIF_1a->Glycolysis Regulates

Podophyllotoxin's mechanism of action.

Arctigenin_Pathway Arctigenin Arctigenin Akt Akt Arctigenin->Akt Blocks Activation mTOR_Pathway mTOR Pathway Arctigenin->mTOR_Pathway Inhibits Mitochondrial_Respiration Mitochondrial Respiration Arctigenin->Mitochondrial_Respiration Inhibits Nutrient_Starvation_Tolerance Tolerance to Nutrient Starvation Arctigenin->Nutrient_Starvation_Tolerance Eliminates Akt->mTOR_Pathway Cell_Death Autophagic Cell Death mTOR_Pathway->Cell_Death Energy_Metabolism Cellular Energy Metabolism Mitochondrial_Respiration->Energy_Metabolism

Arctigenin's impact on cellular pathways.

Matairesinol_Pathway Matairesinol Matairesinol Lipid_Metabolism Lipid Metabolism Matairesinol->Lipid_Metabolism Rewires Mitochondrial_Function Mitochondrial Function Matairesinol->Mitochondrial_Function Impairs Apoptosis Apoptosis Matairesinol->Apoptosis Triggers Cell_Proliferation Cell Proliferation Lipid_Metabolism->Cell_Proliferation Affects Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Function->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Matairesinol's effects on metabolism and cell fate.

Comparative Metabolomic Insights

While a direct metabolomic comparison including this compound is not yet possible, the known effects of other lignans provide valuable insights into their distinct mechanisms of action at the metabolic level.

  • Podophyllotoxin: This lignan primarily disrupts core cellular processes. Its inhibition of microtubule assembly leads to cell cycle arrest, a state with significant metabolic demands. Furthermore, its impact on glycolysis through the reduction of HIF-1α suggests a direct interference with the cancer cell's energy production machinery. This dual attack on both cell division and energy metabolism highlights its potent anticancer properties.

  • Arctigenin: This lignan demonstrates a more targeted approach to exploiting the metabolic vulnerabilities of cancer cells. By inhibiting the Akt/mTOR pathway, arctigenin effectively cuts off a central signaling route that promotes anabolic processes required for cancer cell growth. Its ability to inhibit mitochondrial respiration and eliminate tolerance to nutrient starvation suggests it can be particularly effective in the harsh tumor microenvironment.

  • Matairesinol: The primary metabolic impact of matairesinol appears to be the reprogramming of lipid metabolism. Cancer cells often exhibit altered lipid metabolism to support rapid proliferation and membrane synthesis. By rewiring these pathways, matairesinol can disrupt these fundamental processes. Additionally, its induction of mitochondrial dysfunction points to a broader impact on cellular energy homeostasis.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic and metabolic effects of several potent lignans. While data on this compound's specific impact on cellular metabolism remains elusive, the information gathered on related compounds and other lignans offers a solid foundation for future research.

The distinct metabolic pathways targeted by podophyllotoxin, arctigenin, and matairesinol underscore the diverse mechanisms through which lignans can exert their anticancer effects. Further comparative metabolomic studies, ideally including this compound and other promising lignans, are crucial for a deeper understanding of their therapeutic potential. Such studies will be instrumental in identifying novel drug targets, developing more effective anticancer strategies, and ultimately, translating the therapeutic promise of these natural compounds into clinical applications. The provided experimental protocols offer a starting point for researchers to undertake these much-needed investigations.

References

"comparative metabolomics of cells treated with Heteroclitin B and other lignans"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of various lignans on cancer cells. While direct comparative metabolomics data for Heteroclitin B is not publicly available, this document summarizes existing data on its cytotoxicity and compares the known metabolomic and signaling impacts of other prominent lignans: podophyllotoxin, arctigenin, and matairesinol.

This guide aims to be an objective resource, presenting experimental data to facilitate further research and drug development. We will delve into the cytotoxic effects of these compounds, detail the experimental protocols for metabolomic analysis, and visualize the affected cellular pathways.

Comparative Cytotoxicity of Lignans

Lignans exhibit a range of cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing their potency. The table below summarizes the IC50 values for this compound and other lignans against several human cancer cell lines.

LignanCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Kadheterin A (from Kadsura heteroclita) HL-60 (Leukemia)14.59[1]
Podophyllotoxin SkBr3 (Breast Cancer)0.175 (48h)[2]
Fibroblast (Normal)0.175 (48h)[2]
HEK-293 (Non-malignant)0.175 (48h)[2]
Arctigenin PANC-1 (Pancreatic Cancer)Preferential cytotoxicity under nutrient deprivation[3]
A549 (Lung Cancer)Selectively promotes necrosis under glucose starvation
Matairesinol MIA PaCa-2 (Pancreatic Cancer)~80 (48h, ~50% inhibition)
PANC-1 (Pancreatic Cancer)~80 (48h, ~48% inhibition)
Pinoresinol SkBr3 (Breast Cancer)575 (48h, 50% inhibition)
Lariciresinol SkBr3 (Breast Cancer)500 (48h, 50% inhibition)

Experimental Protocols for Cellular Metabolomics

The following protocols provide a general framework for conducting metabolomic analysis of adherent cancer cells treated with lignans, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture and Lignan Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PANC-1 for pancreatic cancer).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Lignan Treatment: Treat cells with the desired lignan (this compound, podophyllotoxin, arctigenin, or matairesinol) at various concentrations (determined from cytotoxicity assays) for specific time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add a cold quenching solution (e.g., -80°C 80% methanol) to arrest metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform freeze-thaw cycles to ensure complete cell lysis. Centrifuge the cell lysate at high speed to pellet cell debris.

  • Phase Separation (for polar and non-polar metabolites): Add chloroform and water to the supernatant to create a two-phase system. The upper aqueous phase will contain polar metabolites, and the lower organic phase will contain non-polar metabolites (lipids).

Sample Analysis by Mass Spectrometry
  • LC-MS (for polar and non-polar metabolites):

    • Dry the collected aqueous and organic phases separately using a vacuum concentrator.

    • Reconstitute the dried extracts in an appropriate solvent (e.g., 50% methanol for the polar fraction and isopropanol for the lipid fraction).

    • Inject the samples into an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites, C18 for non-polar metabolites).

    • Acquire data in both positive and negative ionization modes.

  • GC-MS (for volatile and semi-volatile metabolites):

    • Derivatize the dried polar metabolite extract to increase volatility (e.g., using methoxyamine hydrochloride followed by MSTFA).

    • Inject the derivatized sample into a GC-MS system.

Data Analysis
  • Data Processing: Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library (e.g., METLIN, HMDB) or by running authentic standards.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by the lignan treatment.

Visualizing Affected Signaling Pathways

Lignans exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways affected by podophyllotoxin, arctigenin, and matairesinol.

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Microtubule_Assembly Microtubule Assembly Podophyllotoxin->Microtubule_Assembly Inhibits Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits HIF_1a HIF-1α Podophyllotoxin->HIF_1a Reduces Cell_Cycle Cell Cycle Microtubule_Assembly->Cell_Cycle Topoisomerase_II->Cell_Cycle G2_M_Arrest G2/M Arrest Cell_Cycle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Glycolysis Glycolysis HIF_1a->Glycolysis Regulates

Podophyllotoxin's mechanism of action.

Arctigenin_Pathway Arctigenin Arctigenin Akt Akt Arctigenin->Akt Blocks Activation mTOR_Pathway mTOR Pathway Arctigenin->mTOR_Pathway Inhibits Mitochondrial_Respiration Mitochondrial Respiration Arctigenin->Mitochondrial_Respiration Inhibits Nutrient_Starvation_Tolerance Tolerance to Nutrient Starvation Arctigenin->Nutrient_Starvation_Tolerance Eliminates Akt->mTOR_Pathway Cell_Death Autophagic Cell Death mTOR_Pathway->Cell_Death Energy_Metabolism Cellular Energy Metabolism Mitochondrial_Respiration->Energy_Metabolism

Arctigenin's impact on cellular pathways.

Matairesinol_Pathway Matairesinol Matairesinol Lipid_Metabolism Lipid Metabolism Matairesinol->Lipid_Metabolism Rewires Mitochondrial_Function Mitochondrial Function Matairesinol->Mitochondrial_Function Impairs Apoptosis Apoptosis Matairesinol->Apoptosis Triggers Cell_Proliferation Cell Proliferation Lipid_Metabolism->Cell_Proliferation Affects Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Function->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Matairesinol's effects on metabolism and cell fate.

Comparative Metabolomic Insights

While a direct metabolomic comparison including this compound is not yet possible, the known effects of other lignans provide valuable insights into their distinct mechanisms of action at the metabolic level.

  • Podophyllotoxin: This lignan primarily disrupts core cellular processes. Its inhibition of microtubule assembly leads to cell cycle arrest, a state with significant metabolic demands. Furthermore, its impact on glycolysis through the reduction of HIF-1α suggests a direct interference with the cancer cell's energy production machinery. This dual attack on both cell division and energy metabolism highlights its potent anticancer properties.

  • Arctigenin: This lignan demonstrates a more targeted approach to exploiting the metabolic vulnerabilities of cancer cells. By inhibiting the Akt/mTOR pathway, arctigenin effectively cuts off a central signaling route that promotes anabolic processes required for cancer cell growth. Its ability to inhibit mitochondrial respiration and eliminate tolerance to nutrient starvation suggests it can be particularly effective in the harsh tumor microenvironment.

  • Matairesinol: The primary metabolic impact of matairesinol appears to be the reprogramming of lipid metabolism. Cancer cells often exhibit altered lipid metabolism to support rapid proliferation and membrane synthesis. By rewiring these pathways, matairesinol can disrupt these fundamental processes. Additionally, its induction of mitochondrial dysfunction points to a broader impact on cellular energy homeostasis.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic and metabolic effects of several potent lignans. While data on this compound's specific impact on cellular metabolism remains elusive, the information gathered on related compounds and other lignans offers a solid foundation for future research.

The distinct metabolic pathways targeted by podophyllotoxin, arctigenin, and matairesinol underscore the diverse mechanisms through which lignans can exert their anticancer effects. Further comparative metabolomic studies, ideally including this compound and other promising lignans, are crucial for a deeper understanding of their therapeutic potential. Such studies will be instrumental in identifying novel drug targets, developing more effective anticancer strategies, and ultimately, translating the therapeutic promise of these natural compounds into clinical applications. The provided experimental protocols offer a starting point for researchers to undertake these much-needed investigations.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Heteroclitin B, a lignan (B3055560) isolated from the plant Kadsura heteroclita. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Hazard Assessment

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.

  • Handling: Avoid inhalation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, isolate the area. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container. Clean the spill area thoroughly.

Waste Characterization and Segregation

Proper disposal begins with determining if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Ignitability: this compound is a solid with a high melting point and is not expected to be ignitable. However, solutions in flammable solvents would be classified as ignitable hazardous waste.

  • Corrosivity: As a neutral organic compound, this compound is not corrosive.

  • Reactivity: There is no information to suggest that this compound is reactive.

  • Toxicity: While extracts of Kadsura heteroclita have been reported as non-toxic within therapeutic doses, this does not apply to the pure compound in a disposal context[1]. Many lignans (B1203133) exhibit biological activity, including cytotoxicity, which suggests that a conservative approach of treating it as potentially toxic is prudent.

Given its biological activity, it is recommended to manage all waste containing this compound as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing papers and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedures

The following table outlines the step-by-step disposal plan for different forms of this compound waste.

Waste TypeStep 1: Collection & ContainmentStep 2: LabelingStep 3: StorageStep 4: Disposal
Solid this compound Place in a durable, sealable container (e.g., a screw-cap vial or a designated solid waste drum). Ensure the container is compatible with the waste.Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills. The storage area should be secure and away from incompatible materials.Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
This compound Solutions Collect in a leak-proof, sealable container (e.g., a solvent waste carboy). Do not overfill the container. Leave at least 10% headspace to allow for expansion.Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.Store the sealed container in a designated satellite accumulation area within the laboratory, using secondary containment. Ensure proper segregation from other waste streams to prevent accidental mixing.Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain.
Contaminated Labware Collect disposable items (gloves, pipette tips, etc.) in a designated hazardous waste bag or container.Label the container with "Hazardous Waste - Lab Debris Contaminated with this compound," and the date.Store the sealed container in the designated satellite accumulation area.Dispose of through your institution's hazardous waste program.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_assessment 1. Hazard Assessment cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposal start Handling this compound waste_generated Waste Generated (Solid, Liquid, Contaminated Labware) start->waste_generated is_hazardous Assume Hazardous Waste (Precautionary Principle) waste_generated->is_hazardous segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate contain Collect in Appropriate Sealed Containers segregate->contain label_waste Label with 'Hazardous Waste' and Contents contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Proper Disposal via Incineration or other Approved Method contact_ehs->disposal

Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

Safeguarding Research: Proper Disposal Procedures for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Heteroclitin B, a lignan (B3055560) isolated from the plant Kadsura heteroclita. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Hazard Assessment

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.

  • Handling: Avoid inhalation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, isolate the area. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container. Clean the spill area thoroughly.

Waste Characterization and Segregation

Proper disposal begins with determining if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Ignitability: this compound is a solid with a high melting point and is not expected to be ignitable. However, solutions in flammable solvents would be classified as ignitable hazardous waste.

  • Corrosivity: As a neutral organic compound, this compound is not corrosive.

  • Reactivity: There is no information to suggest that this compound is reactive.

  • Toxicity: While extracts of Kadsura heteroclita have been reported as non-toxic within therapeutic doses, this does not apply to the pure compound in a disposal context[1]. Many lignans (B1203133) exhibit biological activity, including cytotoxicity, which suggests that a conservative approach of treating it as potentially toxic is prudent.

Given its biological activity, it is recommended to manage all waste containing this compound as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing papers and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedures

The following table outlines the step-by-step disposal plan for different forms of this compound waste.

Waste TypeStep 1: Collection & ContainmentStep 2: LabelingStep 3: StorageStep 4: Disposal
Solid this compound Place in a durable, sealable container (e.g., a screw-cap vial or a designated solid waste drum). Ensure the container is compatible with the waste.Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills. The storage area should be secure and away from incompatible materials.Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
This compound Solutions Collect in a leak-proof, sealable container (e.g., a solvent waste carboy). Do not overfill the container. Leave at least 10% headspace to allow for expansion.Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.Store the sealed container in a designated satellite accumulation area within the laboratory, using secondary containment. Ensure proper segregation from other waste streams to prevent accidental mixing.Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain.
Contaminated Labware Collect disposable items (gloves, pipette tips, etc.) in a designated hazardous waste bag or container.Label the container with "Hazardous Waste - Lab Debris Contaminated with this compound," and the date.Store the sealed container in the designated satellite accumulation area.Dispose of through your institution's hazardous waste program.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_assessment 1. Hazard Assessment cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposal start Handling this compound waste_generated Waste Generated (Solid, Liquid, Contaminated Labware) start->waste_generated is_hazardous Assume Hazardous Waste (Precautionary Principle) waste_generated->is_hazardous segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate contain Collect in Appropriate Sealed Containers segregate->contain label_waste Label with 'Hazardous Waste' and Contents contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Proper Disposal via Incineration or other Approved Method contact_ehs->disposal

Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

Safeguarding Research: Proper Disposal Procedures for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Heteroclitin B, a lignan isolated from the plant Kadsura heteroclita. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Hazard Assessment

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.

  • Handling: Avoid inhalation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, isolate the area. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container. Clean the spill area thoroughly.

Waste Characterization and Segregation

Proper disposal begins with determining if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Ignitability: this compound is a solid with a high melting point and is not expected to be ignitable. However, solutions in flammable solvents would be classified as ignitable hazardous waste.

  • Corrosivity: As a neutral organic compound, this compound is not corrosive.

  • Reactivity: There is no information to suggest that this compound is reactive.

  • Toxicity: While extracts of Kadsura heteroclita have been reported as non-toxic within therapeutic doses, this does not apply to the pure compound in a disposal context[1]. Many lignans exhibit biological activity, including cytotoxicity, which suggests that a conservative approach of treating it as potentially toxic is prudent.

Given its biological activity, it is recommended to manage all waste containing this compound as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing papers and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedures

The following table outlines the step-by-step disposal plan for different forms of this compound waste.

Waste TypeStep 1: Collection & ContainmentStep 2: LabelingStep 3: StorageStep 4: Disposal
Solid this compound Place in a durable, sealable container (e.g., a screw-cap vial or a designated solid waste drum). Ensure the container is compatible with the waste.Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills. The storage area should be secure and away from incompatible materials.Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
This compound Solutions Collect in a leak-proof, sealable container (e.g., a solvent waste carboy). Do not overfill the container. Leave at least 10% headspace to allow for expansion.Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.Store the sealed container in a designated satellite accumulation area within the laboratory, using secondary containment. Ensure proper segregation from other waste streams to prevent accidental mixing.Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain.
Contaminated Labware Collect disposable items (gloves, pipette tips, etc.) in a designated hazardous waste bag or container.Label the container with "Hazardous Waste - Lab Debris Contaminated with this compound," and the date.Store the sealed container in the designated satellite accumulation area.Dispose of through your institution's hazardous waste program.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_assessment 1. Hazard Assessment cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposal start Handling this compound waste_generated Waste Generated (Solid, Liquid, Contaminated Labware) start->waste_generated is_hazardous Assume Hazardous Waste (Precautionary Principle) waste_generated->is_hazardous segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate contain Collect in Appropriate Sealed Containers segregate->contain label_waste Label with 'Hazardous Waste' and Contents contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Proper Disposal via Incineration or other Approved Method contact_ehs->disposal

Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

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Feasible Synthetic Routes

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Heteroclitin B
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。